molecular formula C6H4BrNO3 B1287763 4-Bromo-3-nitrophenol CAS No. 78137-76-5

4-Bromo-3-nitrophenol

Cat. No.: B1287763
CAS No.: 78137-76-5
M. Wt: 218 g/mol
InChI Key: MTNZLOXGKDQNKA-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrophenol is a useful research compound. Its molecular formula is C6H4BrNO3 and its molecular weight is 218 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNZLOXGKDQNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578569
Record name 4-Bromo-3-nitrophenol
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Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78137-76-5
Record name 4-Bromo-3-nitrophenol
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Record name 4-bromo-3-nitrophenol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-nitrophenol from 4-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-bromo-3-nitrophenol, a valuable chemical intermediate in the pharmaceutical, agrochemical, and dye industries. The synthesis commences with the commercially available starting material, 4-bromobenzoic acid. This document elucidates a robust, multi-step synthetic pathway, detailing not only the procedural steps but also the underlying mechanistic principles and strategic considerations that govern the reaction sequence. The core transformation involves an initial electrophilic nitration of the aromatic ring, followed by a sophisticated conversion of the carboxylic acid moiety into a hydroxyl group via a Hofmann rearrangement and a subsequent Sandmeyer-type reaction. Each stage is presented with detailed protocols, mechanistic diagrams, and critical process parameters, designed to equip researchers and drug development professionals with the knowledge to reliably execute and optimize this synthesis.

Strategic Synthesis Design: A Retrosynthetic Approach

The successful synthesis of this compound from 4-bromobenzoic acid hinges on the correct sequencing of two key transformations: the introduction of a nitro group (–NO₂) and the conversion of the carboxylic acid group (–COOH) to a hydroxyl group (–OH).

A critical analysis of the directing effects of the substituents on the aromatic ring dictates the synthetic strategy.

  • The Carboxylic Acid (–COOH) Group: This is a deactivating group and a meta-director in electrophilic aromatic substitution (EAS).

  • The Bromine (–Br) Atom: This is also a deactivating group but serves as an ortho, para-director in EAS.

Two potential pathways can be envisioned:

  • Pathway A (Nitration First): Nitrate 4-bromobenzoic acid first, then convert the carboxylic acid group.

  • Pathway B (Functional Group Interconversion First): Convert the carboxylic acid to a phenol first, then nitrate the resulting 4-bromophenol.

Pathway B is synthetically unviable. The hydroxyl group (–OH) of a phenol is a powerful activating, ortho, para-directing group. Nitration of 4-bromophenol would overwhelmingly direct the incoming nitro group to the positions ortho to the hydroxyl group, yielding 4-bromo-2-nitrophenol as the major

Compound Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-3-nitrophenol (CAS: 78137-76-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS Number: 78137-76-5). As a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, a thorough understanding of its analytical profile is essential for quality control, reaction monitoring, and structural confirmation.[1][2][3] This document moves beyond a simple data repository to offer insights into the interpretation of spectroscopic results, the rationale behind experimental choices, and standardized protocols for data acquisition.

This compound is an organic compound featuring a phenol ring substituted with a bromine atom and a nitro group.[2] This substitution pattern imparts specific chemical reactivity and distinct spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 78137-76-5[1][4]
Molecular Formula C₆H₄BrNO₃[1][2][4]
Molecular Weight 218.00 g/mol [1][5]
Monoisotopic Mass 216.93746 Da[3][5]
Appearance Yellow to brown solid[2][3][6]
Melting Point 144-145 °C[4][7][8]
Boiling Point 281 °C[4][7][8]
pKa 7.65 ± 0.10 (Predicted)[3][4]
Solubility Soluble in various organic solvents, limited solubility in water.[1][2]

The structure of this compound is fundamental to interpreting its spectra. The relative positions of the hydroxyl, nitro, and bromo groups on the aromatic ring dictate the electronic environment of each atom, leading to a unique spectroscopic fingerprint.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR provides precise information about the electronic environment and connectivity of the aromatic protons.

¹H NMR Spectral Data and Interpretation

Published ¹H NMR data for this compound shows slight variations based on the deuterated solvent used, a common phenomenon that underscores the importance of reporting experimental conditions.

Table 2: ¹H NMR Data for this compound

Solventδ 6.94-6.95 (dd)δ 7.24-7.35 (d)δ 7.57 (d)Source
CD₃OD 6.95 (J = 8.8, 2.9 Hz)7.24 (J = 2.9 Hz)7.57 (J = 8.8 Hz)[4]
CDCl₃ (Predicted) 6.94 (J = 8.6, 2.9 Hz)7.35 (J = 2.6 Hz)7.57 (J = 8.8 Hz)[7]

Causality and Peak Assignment:

The aromatic region of the ¹H NMR spectrum displays three distinct signals, consistent with the three protons on the substituted benzene ring.

  • δ ~7.57 (d): This downfield signal corresponds to the proton at position C6. Its deshielding is primarily due to the anisotropic effect of the adjacent bromine atom. It appears as a doublet because it is coupled only to the proton at C5 (ortho-coupling, J ≈ 8.8 Hz).

  • δ ~7.24-7.35 (d): This signal is assigned to the proton at C2. It is significantly deshielded by the adjacent electron-withdrawing nitro group. It appears as a doublet due to coupling with the proton at C6 (meta-coupling, J ≈ 2.6-2.9 Hz). The smaller coupling constant is characteristic of meta-relationships.

  • δ ~6.94-6.95 (dd): This upfield signal corresponds to the proton at C5. It appears as a doublet of doublets because it is coupled to both the C6 proton (ortho-coupling, J ≈ 8.8 Hz) and the C2 proton (meta-coupling, J ≈ 2.9 Hz).

The acidic phenolic proton (OH) signal is often broad and may not be consistently observed or may exchange with deuterium in solvents like CD₃OD. A predicted spectrum in CDCl₃ suggests a broad signal around 5.90 ppm.[7]

Protocol for ¹H NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Spectral Width: Set to cover the expected chemical shift range (e.g., -1 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.

    • Integrate the signals to determine the relative ratios of the protons.

cluster_workflow ¹H NMR Acquisition Workflow start Sample Preparation (5-10 mg in 0.7 mL solvent) instrument Instrument Setup (Lock & Shim) start->instrument acquire Data Acquisition (Set Parameters) instrument->acquire process Data Processing (FT, Phase, Calibrate) acquire->process analyze Spectral Analysis (Assign Peaks, Integrate) process->analyze

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. While specific spectra for this compound are available from suppliers like ChemicalBook, a general interpretation based on its structure is highly instructive.[4][9]

Expected Characteristic Absorptions:

  • ~3200-3500 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

  • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively. These are typically strong and sharp peaks.

  • ~1600 and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretching of the phenol.

  • ~1000-1100 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Expected Observations:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺ and M+2⁺ peaks) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Expected m/z values: The molecular ion peaks would be expected at m/z ≈ 217 (for C₆H₄⁷⁹BrNO₃) and m/z ≈ 219 (for C₆H₄⁸¹BrNO₃). High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₆H₄BrNO₃ with a calculated exact mass of 216.93746 Da.[5]

  • Fragmentation: Common fragmentation patterns would involve the loss of the nitro group (-NO₂, 46 Da), hydroxyl group (-OH, 17 Da), or bromine atom (-Br, 79/81 Da).

Conclusion

The spectroscopic profile of this compound is well-defined and consistent with its chemical structure. ¹H NMR spectroscopy provides unambiguous confirmation of the substitution pattern on the aromatic ring, while IR and MS serve as robust methods to verify the presence of key functional groups and confirm the molecular weight. The protocols and interpretive guidance provided herein offer a framework for researchers to ensure data integrity and achieve a deeper understanding of their analytical results in drug discovery and chemical synthesis applications.

References

A Multi-Spectroscopic Approach to the Structural Elucidation of 4-Bromo-3-nitrophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Imperative of Unambiguous Structural Confirmation

In the realms of chemical synthesis, research, and pharmaceutical development, the definitive confirmation of a molecule's structure is the bedrock upon which all subsequent work is built. An erroneous structural assignment can invalidate extensive research, compromise safety, and lead to significant financial and temporal losses. The subject of this guide, 4-Bromo-3-nitrophenol, serves as an exemplary case for demonstrating a rigorous, multi-faceted analytical workflow. While it is a known compound, treating its analysis with methodical precision allows us to establish a self-validating system of protocols applicable to novel entities. This document eschews a simple recitation of data, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build an unassailable case for the molecule's identity. We will explore not just the "what" of the data, but the "why" of the experimental choices and the logical framework that transforms spectral outputs into structural certainty.

Molecular Identity & Analytical Strategy

This compound is a halogenated nitroaromatic compound with applications as a reagent and intermediate in organic synthesis.[1][2] Its structure comprises a phenol ring substituted with a bromine atom and a nitro group. The primary objective is to confirm this specific substitution pattern and the presence of all key functional groups.

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 78137-76-5
Molecular Formula C₆H₄BrNO₃[2][3]
Molecular Weight 218.00 g/mol [3]
Monoisotopic Mass 216.93746 Da[3][4]
Appearance Yellow to brown crystalline solid[1]
Melting Point 144-145 °C[5]

Our analytical approach is designed as a confirmatory sequence, where each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry will establish the elemental formula, infrared spectroscopy will identify the functional groups, and nuclear magnetic resonance will map the precise atomic connectivity.

Caption: Chemical structure and NMR atom numbering of this compound.

Mass Spectrometry: Confirming Elemental Composition

2.1. The Causality of Ionization

Mass spectrometry (MS) provides the most direct evidence of a molecule's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For a compound like this compound, high-resolution mass spectrometry (HRMS) is the gold standard. The choice of ionization technique is critical; Electrospray Ionization (ESI) is often preferred for polar molecules as it is a "soft" technique that typically yields the intact molecular ion with minimal fragmentation, which is ideal for confirming molecular weight.

2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol. Dilute this solution 100-fold with a 50:50 mixture of methanol and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Ionization Source: ESI, operated in both positive and negative ion modes to maximize the probability of observing a strong molecular ion signal.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.

  • Validation & Calibration: The instrument must be calibrated immediately prior to analysis using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

2.3. Data Interpretation: The Bromine Isotopic Signature

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49 ratio). This results in a pair of molecular ion peaks ([M] and [M+2]) separated by 2 Da with an almost 1:1 intensity ratio, providing a definitive signature for the presence of a single bromine atom.[6]

Table 2: Expected High-Resolution Mass Spectrometry Data for C₆H₄BrNO₃

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M-H]⁻ 215.9302217.9281~1:1
[M+H]⁺ 217.9451219.9430~1:1
[M+Na]⁺ 239.9270241.9250~1:1

Data derived from predicted values.[4]

The experimental observation of an ion pair at m/z ~215.93 and ~217.93 (in negative mode) with near-equal intensity and a mass accuracy within 5 ppm of the calculated values for C₆H₃⁷⁹BrNO₃⁻ and C₆H₃⁸¹BrNO₃⁻ provides powerful, self-validating evidence for the proposed elemental formula.

Infrared Spectroscopy: Identifying Functional Groups

3.1. The Rationale of Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group (e.g., O-H, N-O, C=C) absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The resulting spectrum is a molecular fingerprint that confirms the presence of the expected chemical moieties.

3.2. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Validation: A background spectrum of the clean, empty ATR crystal must be acquired immediately before the sample analysis and automatically subtracted from the sample spectrum.

3.3. Data Interpretation: Correlating Bands to Bonds

The IR spectrum is analyzed for absorption bands that are characteristic of the functional groups in this compound. The broadness of the O-H stretch is a key indicator of hydrogen bonding, which is expected for a phenolic compound in the solid state.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Type of Vibration
Phenolic O-H 3200-3600 (broad)Stretching
Aromatic C-H 3000-3100 (sharp)Stretching
Aromatic C=C 1450-1600Ring Stretching
Nitro N-O 1520-1560Asymmetric Stretching
Nitro N-O 1340-1380Symmetric Stretching
C-Br 500-600Stretching

Reference ranges adapted from spectroscopic principles for analogous compounds.[6]

The simultaneous observation of bands for O-H, aromatic C-H, aromatic C=C, and the two distinct N-O stretches provides strong confirmatory evidence for the presence of a hydroxyl group, a nitro group, and a benzene ring.

Nuclear Magnetic Resonance: Mapping the Molecular Skeleton

4.1. The Logic of NMR for Isomer Differentiation

While MS confirms the formula and IR identifies functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively establish the connectivity of the atoms and distinguish between structural isomers. Both ¹H and ¹³C NMR are required for a complete structural proof. The chemical shifts of the nuclei provide information about their electronic environment, while the coupling patterns in the ¹H NMR spectrum reveal which protons are adjacent to one another.

cluster_workflow Integrated Spectroscopic Elucidation Workflow Sample Sample: this compound MS Mass Spectrometry (HRMS-ESI) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Data_MS Data: Exact Mass & Isotopic Pattern (Br) MS->Data_MS Data_IR Data: Functional Groups (OH, NO₂, Ar, C-Br) IR->Data_IR Data_NMR Data: Connectivity & Substitution Pattern NMR->Data_NMR Confirm_Formula Confirms: Elemental Formula C₆H₄BrNO₃ Data_MS->Confirm_Formula Confirm_FG Confirms: Presence of Key Functional Groups Data_IR->Confirm_FG Confirm_Connectivity Confirms: 1,2,4-Trisubstitution Pattern Data_NMR->Confirm_Connectivity Final Final Structure Confirmed Confirm_Formula->Final Confirm_FG->Final Confirm_Connectivity->Final

Caption: Logical workflow for the structural confirmation of this compound.

4.2. Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated dimethyl sulfoxide, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The choice of solvent is crucial; solvents like CDCl₃ may not be suitable for this acidic phenol.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 45° pulse angle with a relaxation delay of 2 seconds. Co-add 16 scans for adequate signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a 30° pulse angle with a 5-second relaxation delay. Accumulate at least 1024 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decays (FIDs). Reference the spectra to the TMS signal.

4.3. Data Interpretation: Assembling the Final Proof

¹H NMR Spectrum The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, confirming the trisubstituted nature of the benzene ring. The coupling constants (J-values) are diagnostic for the relative positions of the protons.

Table 4: Experimental and Predicted ¹H NMR Data for this compound (in CD₃OD)

Proton (see diagram)Experimental δ (ppm)[7]MultiplicityCoupling Constants (Hz)IntegrationRationale for Assignment
H-5 6.95Doublet of doublets (dd)J = 8.8, 2.91HOrtho-coupled to H-6 (large J), meta-coupled to H-2 (small J).
H-2 7.24Doublet (d)J = 2.91HOnly meta-coupled to H-5. Strongly deshielded by ortho-nitro group.
H-6 7.57Doublet (d)J = 8.81HOnly ortho-coupled to H-5. Deshielded by para-bromo group.
-OH ~5.0-9.0Broad singlet (br s)N/A1HChemical shift is concentration and solvent dependent. Signal will disappear upon D₂O exchange.

Note: The phenolic proton shift is an estimate and highly variable.

The observed splitting pattern—a doublet of doublets, a doublet, and another doublet—is only consistent with a 1,2,4-trisubstitution pattern. The specific chemical shifts are dictated by the electronic effects of the substituents (-OH is strongly activating, -NO₂ is strongly deactivating, -Br is deactivating).

¹³C NMR Spectrum The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six aromatic carbons. The chemical shifts are predicted based on the substituent effects.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon (see diagram)Predicted δ (ppm)Rationale for Assignment
C-1 ~155Attached to the electronegative -OH group.
C-2 ~120Influenced by ortho -NO₂ and meta -OH.
C-3 ~140Attached to the electron-withdrawing -NO₂ group.
C-4 ~115Attached to the bromine atom (ipso-carbon).
C-5 ~118Influenced by ortho -OH and meta -Br/-NO₂.
C-6 ~128Influenced by meta -OH and ortho -Br.

Note: These are estimated values. Actual shifts can vary with solvent.

The combination of six distinct carbon signals with the proton data provides a complete and unambiguous map of the molecule, confirming the structure of this compound.

Conclusion

The structural elucidation of this compound is achieved not by a single technique, but by the logical and systematic integration of multiple spectroscopic analyses. Mass spectrometry validates the elemental formula C₆H₄BrNO₃ through its characteristic bromine isotopic pattern and accurate mass measurement.[4] Infrared spectroscopy confirms the presence of the required phenolic, nitro, and aromatic functional groups.[6] Finally, ¹H and ¹³C NMR spectroscopy provide the definitive proof of atomic connectivity, establishing the 1,2,4-trisubstitution pattern on the benzene ring.[7] This comprehensive, self-validating workflow represents a gold standard in analytical chemistry, ensuring the highest degree of confidence in the structural identity of a chemical compound.

References

Elucidating the Biological Mechanism of Action of 4-Bromo-3-nitrophenol: A Proposed Investigatory Framework

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Executive Summary

4-Bromo-3-nitrophenol is a halogenated nitroaromatic compound primarily utilized as a precursor in chemical synthesis.[1][2] While preliminary data suggest potential biological activities, including antimicrobial properties, its specific mechanism of action in biological systems remains largely uncharacterized and is a subject of ongoing investigation.[1][3] This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for systematically investigating the compound's biological effects. Instead of detailing a known pathway, this document synthesizes information from its structural analogs and proposes a logical, multi-phased experimental workflow. We will explore hypothesized mechanisms based on the compound's functional groups—the phenolic hydroxyl, the nitro group, and the bromine atom—and provide detailed, self-validating protocols to test these hypotheses. The objective is to equip researchers with the foundational knowledge and practical methodologies required to define the cellular targets and molecular interactions of this compound.

Introduction to this compound: Physicochemical Profile and Known Biological Landscape

This compound is a yellowish solid organic compound whose utility has historically been confined to synthetic chemistry, serving as an intermediate for producing dyes and pharmaceuticals.[2][4] Its structure, featuring a phenol ring substituted with both a bromine atom and a nitro group, suggests a high potential for biological reactivity.[2]

Physicochemical and Toxicological Properties

A thorough understanding of a compound's physical properties is critical for designing relevant biological assays, particularly concerning solubility, delivery to target cells, and potential for membrane interaction.

PropertyValueSource(s)
CAS Number 78137-76-5[1][5]
Molecular Formula C₆H₄BrNO₃[1][5]
Molecular Weight 218.01 g/mol [1][5]
Appearance Yellowish to orange solid[1][2]
Solubility Soluble in organic solvents; sparingly soluble in water[2][4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Current Understanding of Biological Activity

Direct research into the mechanism of this compound is limited. However, existing information and data from related nitrophenolic compounds allow us to form a preliminary assessment.

  • Antimicrobial Potential: The compound has been noted for potential antimicrobial activity, though specific targets and the spectrum of activity are not well-defined.[3]

  • Enzyme/Receptor Interaction: It is hypothesized that this compound may interact with certain enzymes or receptors to influence biochemical pathways, but definitive evidence is lacking.[1]

  • Toxicological Profile of Nitrophenols: The broader class of nitrophenols is associated with toxicity.[6] Studies on 4-nitrophenol, for instance, show that ocular and hematological systems are sensitive targets.[7] Such compounds can act as uncouplers of oxidative phosphorylation, disrupting cellular energy metabolism, though this has not been specifically confirmed for the 4-bromo-3-nitro derivative.

Hypothesized Mechanisms of Action Based on Structural Features

The biological activity of this compound can be dissected by considering the contribution of its key functional groups. The interplay between the phenolic hydroxyl, the electron-withdrawing nitro group, and the lipophilic bromine atom likely dictates its interaction with cellular components.

G cluster_compound This compound Structure cluster_groups Functional Groups & Predicted Effects cluster_mechanisms Potential Biological Mechanisms Compound C₆H₄BrNO₃ Phenol Phenolic -OH Compound->Phenol Nitro Nitro -NO₂ Compound->Nitro Bromo Bromo -Br Compound->Bromo Protonophore Protonophore Activity Disrupts mitochondrial membrane potential Phenol->Protonophore Acidic proton OxidativeStress Oxidative Stress Reduction to reactive intermediates (e.g., nitro radicals) Nitro->OxidativeStress Electron sink Membrane Enhanced Membrane Permeability Increased lipophilicity facilitates cell entry Bromo->Membrane Lipophilic character Enzyme Enzyme Inhibition Direct binding to active or allosteric sites Protonophore->Enzyme Synergistic Effects OxidativeStress->Enzyme Synergistic Effects Membrane->Enzyme Synergistic Effects

Caption: Hypothesized mechanism contributions from key functional groups.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be donated, a key feature of protonophores like 2,4-dinitrophenol (DNP). Such molecules can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis and leading to cellular energy depletion and cytotoxicity.

  • Nitro Group: As a strong electron-withdrawing group, the nitro moiety can be enzymatically reduced within the cell to form highly reactive intermediates, such as nitroso and hydroxylamine species or nitro anion radicals. These radicals can react with molecular oxygen to generate superoxide radicals, leading to significant oxidative stress, lipid peroxidation, and DNA damage.

  • Bromine Atom: The substitution with bromine increases the molecule's lipophilicity, which may enhance its ability to permeate biological membranes and accumulate within the cell or specific organelles, thereby increasing its effective concentration at target sites.

A Proposed Experimental Workflow for Mechanism Elucidation

To systematically investigate the mechanism of action, we propose a phased approach, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets.

Caption: Phased experimental workflow for mechanism of action studies.

Phase 1: Confirming Biological Activity and Defining Effective Concentrations

Causality: Before investigating a mechanism, it is essential to confirm the reported biological activity and establish a dose-response relationship. This ensures that subsequent mechanistic studies are performed at relevant, non-necrotic concentrations.

Protocol 1: Antimicrobial Susceptibility Testing

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial cultures, this compound stock solution (in DMSO), positive control antibiotic (e.g., ampicillin), negative control (DMSO vehicle).

  • Procedure:

    • Prepare a 2-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well plate, ranging from (e.g.) 256 µg/mL to 0.5 µg/mL.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

    • Include positive control (broth + bacteria + antibiotic), negative control (broth + bacteria + DMSO), and sterility control (broth only) wells.

    • Incubate plates at 37°C for 18-24 hours.

    • Determine the MIC: the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • To determine the MBC, subculture 10 µL from each well showing no growth onto agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Self-Validation: The inclusion of positive and negative controls validates the assay's performance. Consistent results across biological replicates ensure trustworthiness.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

  • Objective: To measure the compound's cytotoxic effect on a mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) and determine the IC₅₀ (half-maximal inhibitory concentration).

  • Materials: Selected cell line, DMEM/RPMI-1640 medium, fetal bovine serum (FBS), 96-well plates, this compound stock, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 100 µM to 0.1 µM). Include vehicle controls (DMSO).

    • Incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan product.

    • Add DMSO to solubilize the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.

  • Self-Validation: The dose-dependent decrease in viability and the inclusion of untreated and vehicle-treated controls validate the results.

Phase 2: Investigating Primary Cellular Mechanisms

Causality: Based on the structural hypotheses, the most probable mechanisms are membrane disruption and induction of oxidative stress. The following protocols are designed to directly test these hypotheses using concentrations at or below the determined IC₅₀.

Protocol 3: Mitochondrial Membrane Potential Assay

  • Objective: To assess if the compound disrupts the mitochondrial membrane potential (ΔΨm), which is consistent with a protonophore mechanism.

  • Materials: Cells, this compound, JC-1 or TMRE fluorescent dye, CCCP (a known uncoupler, as a positive control), fluorescence microscope or plate reader.

  • Procedure:

    • Culture cells and treat with the compound at sub-toxic concentrations for a defined period (e.g., 1-6 hours).

    • Incubate the cells with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

    • Wash cells and measure the red and green fluorescence.

    • A decrease in the red/green fluorescence ratio indicates depolarization of the mitochondrial membrane.

  • Self-Validation: The use of the known uncoupler CCCP as a positive control confirms that the assay system can detect ΔΨm disruption.

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Detection

  • Objective: To determine if the compound induces the production of ROS, supporting the nitro-reduction hypothesis.

  • Materials: Cells, this compound, DCFDA-H2 (a ROS-sensitive fluorescent probe), N-acetylcysteine (NAC, a ROS scavenger, as a negative control), H₂O₂ (as a positive control).

  • Procedure:

    • Pre-load cells with DCFDA-H2, which is non-fluorescent until oxidized by ROS inside the cell.

    • Treat cells with the compound, H₂O₂ (positive control), or the compound + NAC.

    • Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer.

    • A significant increase in fluorescence indicates ROS production. This effect should be attenuated by the ROS scavenger NAC.

  • Self-Validation: The response to the H₂O₂ positive control and the inhibitory effect of the NAC scavenger provide internal validation for the assay.

Conclusion and Future Directions

The framework presented here provides a robust starting point for deciphering the biological mechanism of this compound. The initial phases focus on confirming its bioactivity and testing high-probability mechanisms derived from its chemical structure. Should results from these assays prove positive—for instance, confirming ROS production or mitochondrial uncoupling—the next logical step would be to identify specific molecular targets. This can be achieved through advanced techniques such as thermal shift assays with a cellular lysate, activity-based protein profiling, or unbiased proteomics and transcriptomics to identify pathways perturbed by the compound. The data gathered through this systematic approach will be crucial for determining the true therapeutic or toxicological relevance of this compound.

References

A Technical Guide to Investigating the Antimicrobial Potential of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent exploration of novel antimicrobial agents. Halogenated phenolic compounds have emerged as a promising class of molecules with diverse biological activities. This technical guide provides a comprehensive framework for the investigation of 4-Bromo-3-nitrophenol, a compound whose structural motifs—a brominated phenol core and a nitro functional group—suggest a strong potential for antimicrobial efficacy. While direct research on this specific molecule is nascent, this document synthesizes the extensive evidence from related bromophenol and nitrophenol derivatives to build a compelling scientific case and to outline a rigorous, multi-tiered experimental plan. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, from initial screening assays to advanced mechanistic and toxicity studies, to fully characterize the antimicrobial profile of this compound.

Introduction: The Scientific Rationale

This compound (C₆H₄BrNO₃) is an aromatic organic compound distinguished by a phenol ring substituted with both a bromine atom and a nitro group.[1][2][3] While it has established applications as an intermediate in the synthesis of dyes and pharmaceuticals, its biological activities, particularly as a potential antimicrobial agent, remain largely unexplored but are of significant scientific interest.[1][2]

The rationale for investigating this compound stems from the well-documented antimicrobial properties of its constituent chemical classes:

  • Bromophenols: Prevalent in marine organisms like red algae, bromophenols have demonstrated significant antibacterial, antibiofilm, and quorum sensing inhibition activities.[4][5][6] The presence of bromine is considered essential for the antimicrobial and enzyme-inhibiting effects of many of these compounds.[6] Studies on brominated phenoxyphenols have shown efficacy against resilient pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[7]

  • Nitrophenols and Nitro Compounds: Nitrophenols are utilized in the manufacturing of fungicides and pesticides.[8] The nitro group is a key feature in several antifungal compounds and can contribute significantly to their biological activity.[9][10][11] Research on flavonoid derivatives has shown that the inclusion of a nitro group can have a significant effect on their antimicrobial properties.[12]

The combination of a bromine atom and a nitro group on a phenolic backbone in this compound presents a unique electronic and steric configuration that warrants a thorough investigation of its potential as a novel antimicrobial agent.

Postulated Mechanisms of Antimicrobial Action

Based on the known mechanisms of related phenolic compounds, this compound is hypothesized to exert its antimicrobial effects through a multi-pronged attack on microbial cells.[13][14][15] The lipophilic nature of the phenol ring allows it to partition into the lipid-rich cell membranes, initiating a cascade of disruptive events.

The primary postulated mechanisms include:

  • Disruption of Cell Membrane Integrity: Phenolic compounds are known to intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane fluidity and permeability, leading to the leakage of essential intracellular components like ions and ATP, and ultimately causing cell lysis.[13][15][16]

  • Enzyme Inhibition: The hydroxyl group of the phenol, along with the electron-withdrawing effects of the bromine and nitro groups, can form hydrogen bonds with microbial proteins, leading to denaturation and inhibition of critical enzymes.[13] This can disrupt essential metabolic pathways such as ATP synthesis.[13][14]

  • Induction of Oxidative Stress: Phenolic compounds can generate reactive oxygen species (ROS), leading to oxidative damage to vital cellular components including DNA, proteins, and lipids, which contributes to microbial cell death.[13][14]

  • Interference with Quorum Sensing and Biofilm Formation: Many brominated compounds are effective inhibitors of quorum sensing, the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation.[4][5] By disrupting these pathways, this compound could reduce microbial virulence and render biofilms more susceptible to treatment.

A visual representation of these potential mechanistic pathways is provided below.

Antimicrobial_Mechanisms cluster_Compound This compound cluster_Cell Microbial Cell cluster_Effects Cellular Effects Compound C₆H₄BrNO₃ Membrane Cell Membrane Compound->Membrane Intercalation Proteins Essential Enzymes (e.g., ATP Synthase) Compound->Proteins Binding/ Denaturation DNA DNA / RNA Compound->DNA ROS Generation QS Quorum Sensing Signaling Compound->QS Signal Disruption Leakage Ion Leakage & Loss of Integrity Membrane->Leakage Inhibition Metabolic Inhibition Proteins->Inhibition OxidativeStress Oxidative Damage DNA->OxidativeStress Biofilm Biofilm Inhibition QS->Biofilm Death Cell Death Leakage->Death Inhibition->Death OxidativeStress->Death Biofilm->Death Increased Susceptibility

Caption: Postulated antimicrobial mechanisms of this compound.

A Phased Experimental Workflow for Antimicrobial Evaluation

A structured, phased approach is critical to systematically evaluate the antimicrobial potential of this compound. The following workflow progresses from broad initial screening to specific mechanistic and safety assessments.

Caption: Phased experimental workflow for antimicrobial evaluation.

Phase 1 & 2: Screening, Potency, and Spectrum Determination

The initial phases focus on confirming antimicrobial activity and quantifying its potency against a representative panel of microorganisms.

Table 1: Summary of Initial Quantitative Experiments

Experiment Objective Key Output Metric Example Pathogens
Disk Diffusion Assay Qualitative screening for antimicrobial activity.Zone of Inhibition (mm)S. aureus, E. coli, P. aeruginosa, C. albicans
Minimum Inhibitory Concentration (MIC) Determine the lowest concentration that inhibits visible microbial growth.MIC (µg/mL)Gram-positive, Gram-negative, Fungal strains
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determine the lowest concentration that kills ≥99.9% of the initial inoculum.MBC/MFC (µg/mL)Strains showing susceptibility in MIC assay
Time-Kill Kinetics Assess the rate of antimicrobial killing over time at various concentrations.Log₁₀ CFU/mL reduction vs. TimeKey target pathogen (e.g., MRSA)
Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is fundamental for quantifying the antimicrobial potency of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative controls (broth only, broth + DMSO)

  • Incubator

Procedure:

  • Prepare Compound Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Inoculate Plates: Dilute the 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well (except the broth-only sterility control).

  • Controls: Include wells for a positive control (serial dilutions of a standard antibiotic), a negative/growth control (broth + inoculum + DMSO), and a sterility control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Phase 3: Advanced Mechanistic Characterization

Once potency is established, experiments should focus on elucidating the mechanism of action.

Table 2: Summary of Mechanistic Assays

Experiment Objective Methodology Expected Outcome for Active Compound
Anti-Biofilm Assay To assess the ability to inhibit biofilm formation or eradicate pre-formed biofilms.Crystal violet staining to quantify biofilm biomass.Reduced crystal violet absorbance compared to untreated control.
Membrane Permeability Assay To determine if the compound disrupts the cytoplasmic membrane.Use of a fluorescent dye (e.g., SYTOX Green) that only enters cells with compromised membranes.Increased fluorescence signal in treated cells over time.
ROS Generation Assay To measure the induction of intracellular reactive oxygen species.Use of a cell-permeable probe (e.g., DCFH-DA) that fluoresces upon oxidation by ROS.Increased fluorescence in treated cells.
Phase 4: Preliminary Safety & Toxicity Profiling

A crucial step before any consideration for further development is to assess the compound's toxicity against mammalian cells. The therapeutic index—the ratio of toxic concentration to effective concentration—is a key parameter.

Table 3: Summary of Preliminary Safety Assays

Experiment Objective Key Output Metric Cell Lines/Model
Mammalian Cytotoxicity To determine the concentration that is toxic to mammalian cells.IC₅₀ (50% inhibitory concentration)Human embryonic kidney (HEK-293), Human liver carcinoma (HepG2)
Hemolysis Assay To assess the compound's ability to lyse red blood cells.% HemolysisFreshly isolated human or sheep red blood cells

Data Interpretation and Future Directions

The successful completion of this experimental workflow will generate a comprehensive dataset on the antimicrobial profile of this compound. A promising candidate would exhibit:

  • Low MIC/MBC values against a broad spectrum of pathogens, particularly drug-resistant strains.

  • Favorable time-kill kinetics , demonstrating rapid bactericidal or fungicidal activity.

  • Evidence of membrane disruption, anti-biofilm activity, or other specific mechanisms.

  • A high IC₅₀ value in cytotoxicity assays , leading to a favorable therapeutic index (IC₅₀ / MIC).

Positive results from this foundational analysis would justify progression to more advanced studies, including structure-activity relationship (SAR) analysis of synthesized analogues, in vivo efficacy studies in animal infection models, and more detailed toxicological profiling. The structural simplicity and synthetic accessibility of this compound make it an attractive scaffold for chemical modification to optimize potency and reduce toxicity, paving the way for the development of a new class of antimicrobial therapeutics.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-3-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the solubility of 4-Bromo-3-nitrophenol, a key intermediate in the synthesis of pharmaceuticals and dyes.[1] An understanding of its solubility is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, developing purification strategies, and formulating products. This document delves into the theoretical principles governing the solubility of this compound, provides detailed experimental protocols for its quantitative determination, and discusses the interpretation of solubility data.

Introduction to this compound and its Physicochemical Properties

This compound is an organic compound with the molecular formula C₆H₄BrNO₃.[1] It typically appears as a yellow to orange or brown solid.[1][2] The molecule's structure, featuring a phenolic hydroxyl group, a nitro group, and a bromine atom on a benzene ring, dictates its chemical behavior and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄BrNO₃--INVALID-LINK--[3]
Molecular Weight218.00 g/mol --INVALID-LINK--[3]
AppearanceYellow to orange/brown solid--INVALID-LINK--[1], --INVALID-LINK--[2]
Melting PointApproximately 105-109°C--INVALID-LINK--[2]
pKa7.65 ± 0.10 (Predicted)--INVALID-LINK--
Qualitative Solubility in WaterLimited/Almost insoluble--INVALID-LINK--[1], --INVALID-LINK--[2]
Qualitative Solubility in Organic SolventsModerately soluble; soluble in ethanol and dichloromethane--INVALID-LINK--[1], --INVALID-LINK--[2]

The presence of the hydroxyl and nitro groups allows for hydrogen bonding, which influences its solubility in polar solvents. The acidic nature of the phenolic hydroxyl group (predicted pKa ≈ 7.65) is a key characteristic. The bromine atom and the benzene ring contribute to the molecule's lipophilicity.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound in organic solvents is a result of the interplay between several factors:

  • Polarity : this compound is a polar molecule due to the presence of the hydroxyl and nitro functional groups. Therefore, it is expected to be more soluble in polar solvents.

  • Hydrogen Bonding : The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and nitro groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be good solvents for this compound.

  • Dipole-Dipole Interactions : The nitro group imparts a strong dipole moment to the molecule, leading to dipole-dipole interactions with polar aprotic solvents.

  • Van der Waals Forces : The aromatic ring and the bromine atom contribute to London dispersion forces, which will play a role in its solubility in less polar solvents.

Based on these principles, a qualitative prediction of solubility in various organic solvents can be made. Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide) are expected to be effective solvents. Nonpolar solvents (e.g., hexane) are anticipated to be poor solvents.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Obtain pure This compound add_excess Add excess solid to solvent in a sealed vial prep_compound->add_excess prep_solvents Select and prepare organic solvents prep_solvents->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate dilute Dilute an aliquot of the saturated solution separate->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility (e.g., in g/L or mol/L) quantify->calculate

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Materials :

    • Ensure the this compound is of high purity.

    • Use analytical grade organic solvents.

    • Prepare a series of vials with tight-fitting caps.

  • Sample Preparation :

    • Add a measured volume (e.g., 5 mL) of the chosen organic solvent to each vial.

    • Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed and that solid remains after equilibration.

  • Equilibration :

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator (e.g., 25 °C).

    • Agitate the vials using a shaker or magnetic stirrer for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid undissolved solid particles in the sample for analysis.

  • Sample Analysis :

    • Carefully take a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method (HPLC or UV-Vis spectroscopy, as detailed below).

  • Calculation of Solubility :

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of organic compounds. A reversed-phase HPLC (RP-HPLC) method is recommended for this compound.

Table 2: Example HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Monitor at the absorption maximum (to be determined, likely in the UV range)

Protocol for HPLC Quantification:

  • Preparation of Standards : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve : Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis : Inject the diluted sample from the solubility experiment and record the peak area.

  • Quantification : Determine the concentration of this compound in the diluted sample using the calibration curve.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, suitable if the solvent does not have significant absorbance at the analysis wavelength. Nitrophenols typically exhibit strong UV absorbance.

Protocol for UV-Vis Quantification:

  • Determine λmax : Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax). For related nitrophenols, this is often in the range of 300-400 nm.

  • Preparation of Standards : Prepare a series of standard solutions of known concentrations.

  • Calibration Curve : Measure the absorbance of each standard solution at λmax. Create a calibration curve by plotting absorbance versus concentration, ensuring it adheres to the Beer-Lambert law.

  • Sample Analysis : Measure the absorbance of the diluted sample from the solubility experiment at λmax.

  • Quantification : Use the calibration curve to determine the concentration of this compound in the diluted sample.

Expected Solubility Profile and Data Presentation

Table 3: Hypothetical Quantitative Solubility of this compound at 25°C

SolventSolvent TypePredicted SolubilityHypothetical Value (g/L)
MethanolPolar ProticHigh150
EthanolPolar ProticHigh120
AcetonePolar AproticHigh180
AcetonitrilePolar AproticModerate to High90
DichloromethaneModerately PolarModerate50
Ethyl AcetateModerately PolarModerate75
TolueneNonpolarLow5
HexaneNonpolarVery Low<1

Disclaimer: The values in Table 3 are hypothetical and for illustrative purposes only. Actual experimental determination is required for accurate data.

Discussion and Interpretation of Results

The experimentally determined solubility data should be interpreted in the context of the molecular structure of this compound and the properties of the solvents.

  • High Solubility in Polar Solvents : The high solubility in polar protic solvents like methanol and ethanol can be attributed to the strong hydrogen bonding interactions between the phenolic hydroxyl group and the solvent molecules. In polar aprotic solvents like acetone, the high solubility is likely due to strong dipole-dipole interactions.

  • Moderate Solubility in Moderately Polar Solvents : Solvents like dichloromethane and ethyl acetate can interact with the polar functional groups of this compound to some extent, while also accommodating the nonpolar aromatic ring, leading to moderate solubility.

  • Low Solubility in Nonpolar Solvents : The limited solubility in nonpolar solvents such as hexane is expected, as these solvents cannot effectively solvate the polar hydroxyl and nitro groups of the solute.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The interplay of polarity, hydrogen bonding, and other intermolecular forces governs its solubility profile. For drug development and chemical synthesis applications, the detailed experimental protocols provided herein will enable researchers to generate the precise and reliable solubility data necessary for their work. The use of robust analytical techniques such as HPLC or UV-Vis spectroscopy is crucial for accurate quantification.

References

melting point and boiling point of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-3-nitrophenol: Melting and Boiling Point Analysis

Executive Summary: This guide provides a comprehensive technical overview of this compound, focusing on its critical physicochemical properties: the melting and boiling points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes experimental data with theoretical principles. It details the molecular characteristics that influence these phase transitions and presents validated, step-by-step protocols for their empirical determination. By integrating safety protocols, workflow visualizations, and a robust reference base, this guide serves as an authoritative resource for the accurate characterization of this important chemical intermediate.

Introduction to this compound

This compound is an organic compound featuring a phenol ring substituted with both a bromine atom and a nitro group.[1] This unique substitution pattern makes it a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical reactivity is significantly influenced by the electron-withdrawing nature of the nitro group and the halogen atom, as well as the acidic hydroxyl group.[1] An accurate understanding of its physical properties, particularly its melting and boiling points, is fundamental for its purification, handling, and application in further synthetic processes.

Chemical Identity and Structure
  • IUPAC Name: this compound[3]

  • CAS Number: 78137-76-5[3]

  • Molecular Formula: C₆H₄BrNO₃[1][3][4][5][6]

  • Molecular Weight: 218.00 g/mol [3][6]

  • Appearance: Typically a brown or yellow to orange crystalline solid.[1][4][6]

The molecular structure, characterized by the phenolic hydroxyl group, the bromine atom at position 4, and the nitro group at position 3, dictates the compound's polarity and intermolecular forces, which are the primary determinants of its melting and boiling points.

Physicochemical Properties

The phase transition temperatures of a compound are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in a solid or liquid state.

Summary of Properties
PropertyValueSource(s)
Melting Point 144-145 °C[4][5]
Boiling Point 281 °C (at 760 mmHg)[4][5]
Density ~1.881 g/cm³[4][5]
pKa (Predicted) 7.65 ± 0.10[4]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol and dichloromethane.[6][7][6][7]
Analysis of Melting Point

The reported melting point for this compound is a sharp range of 144-145 °C.[4][5] A sharp melting range is indicative of high purity for a crystalline solid.[8] The relatively high melting point for a molecule of its size can be attributed to a combination of strong intermolecular forces:

  • Hydrogen Bonding: The phenolic hydroxyl group allows for strong intermolecular hydrogen bonding, which creates a highly ordered and stable crystal lattice that requires significant thermal energy to disrupt.

  • Dipole-Dipole Interactions: The highly polar nitro group (NO₂) and the carbon-bromine (C-Br) bond create significant dipole moments within the molecule, leading to strong dipole-dipole attractions between adjacent molecules in the crystal lattice.

Analysis of Boiling Point

The boiling point of 281 °C is consistent with a polar aromatic compound of this molecular weight.[4][5] The same intermolecular forces that result in a high melting point also contribute to the high boiling point. In the liquid phase, hydrogen bonds and dipole-dipole forces must be overcome for molecules to escape into the vapor phase. The atmospheric pressure is a critical factor, and any deviation from standard pressure (760 mmHg) will alter the observed boiling point.[8]

Experimental Determination of Melting and Boiling Points

The following protocols describe standard laboratory procedures for the accurate determination of the melting and boiling points of this compound.

Safety Precautions and Hazard Management

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[9][10]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[9][10]

  • Disposal: Dispose of all chemical waste in designated, approved waste containers according to institutional and local regulations.[9]

Protocol for Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube within a calibrated apparatus to observe the temperature range over which it melts.[8][11]

Methodology:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to load a small amount of the sample.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample down into a compact column of 2-3 mm in height.[8]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus. Ensure the sample is visible through the magnifying lens.

  • Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (~144 °C).

  • Observation: When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[11]

  • Recording the Range:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (0.5-1.5 °C).[8]

Protocol for Boiling Point Determination (Microscale Method)

Given the high boiling point and the need to conserve material in a research setting, a microscale method is appropriate.

Methodology:

  • Apparatus Setup: Attach a small test tube (e.g., 10 x 75 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Sample Addition: Add approximately 0.5 mL of this compound to the test tube. Note: This requires melting the solid first. Gently heat a small quantity in a beaker and transfer the liquid via pipette.

  • Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.

  • Heating: Suspend the entire assembly in a heating bath (e.g., mineral oil or a sand bath). The heat-transfer medium should be below the level of the sample in the test tube.

  • Observation: Heat the bath gradually. As the liquid's temperature rises and approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

  • Equilibrium: When a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

  • Recording the Boiling Point: The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[12]

  • Verification: Record the atmospheric pressure at the time of the experiment to correct the boiling point if necessary.

Workflow Visualization

The following diagrams illustrate the logical flow of the experimental protocols.

Diagram of Melting Point Determination Workflow```dot

MeltingPointWorkflow A Sample Preparation (Dry & Powdered) B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heat to ~125°C C->D E Slow Heat (1-2°C/min) D->E F Observe for First Liquid (T₁) E->F G Observe for Complete Liquefaction (T₂) F->G H Record Melting Range (T₁ - T₂) G->H

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion

The melting point (144-145 °C) and boiling point (281 °C) of this compound are defining physical constants that are crucial for its identification, purity assessment, and safe handling. These properties are a direct consequence of the strong intermolecular forces—hydrogen bonding and dipole-dipole interactions—imparted by its functional groups. The experimental protocols outlined in this guide provide a reliable framework for the empirical verification of these values, emphasizing the importance of careful technique and adherence to safety standards. For professionals in chemical research and development, a thorough understanding and accurate determination of these parameters are indispensable for leveraging this compound's synthetic potential.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-nitrophenol. It is designed to serve as a detailed technical resource, offering not just a procedural walkthrough but also a deep dive into the theoretical underpinnings and practical considerations of the spectral analysis. The content is structured to provide a holistic understanding, from sample preparation to the intricate details of spectral interpretation, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with a molecular formula of C₆H₄BrNO₃. Its structure, featuring a phenol ring substituted with both a bromine atom and a nitro group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The precise arrangement of these substituents on the aromatic ring is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural elucidation is paramount, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide will meticulously dissect the ¹H NMR spectrum of this compound to confirm its structure and provide a framework for analyzing similar substituted aromatic systems.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by the chemical environment of its three aromatic protons and the phenolic hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents: the hydroxyl (-OH), bromo (-Br), and nitro (-NO₂) groups.

  • Hydroxyl Group (-OH): The -OH group is an activating, ortho-, para-directing group. Its lone pairs of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This shielding effect would shift the signals of the protons at these positions upfield (to a lower δ value).

  • Bromo Group (-Br): The bromine atom is a deactivating, ortho-, para-directing group. While it is electronegative and withdraws electron density through the inductive effect, its lone pairs can participate in resonance, donating electron density to the ring. The inductive effect is generally stronger, leading to a net deactivation, but the resonance effect still influences the ortho and para positions.

  • Nitro Group (-NO₂): The nitro group is a strongly deactivating, meta-directing group. It is a powerful electron-withdrawing group through both resonance and induction. This strong deshielding effect significantly shifts the signals of nearby protons downfield (to a higher δ value).

Considering the positions of the substituents in this compound, we can predict the relative chemical shifts of the three aromatic protons (H-2, H-5, and H-6):

  • H-2: This proton is ortho to the nitro group and meta to the hydroxyl and bromo groups. The strong electron-withdrawing effect of the adjacent nitro group will cause a significant downfield shift, making it the most deshielded of the aromatic protons.

  • H-6: This proton is ortho to the hydroxyl group and meta to the nitro group and para to the bromo group. It will be influenced by the shielding effect of the hydroxyl group and the deshielding effects of the nitro and bromo groups.

  • H-5: This proton is para to the hydroxyl group, ortho to the bromo group, and meta to the nitro group. It will experience a combination of shielding and deshielding effects.

The spin-spin coupling between adjacent non-equivalent protons will lead to splitting of the signals. In this trisubstituted benzene ring, we expect to see ortho and meta couplings. Ortho coupling (³J) typically ranges from 7-10 Hz, while meta coupling (⁴J) is much smaller, around 2-3 Hz.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A robust and reproducible experimental protocol is the foundation of accurate spectral analysis. The following section details the necessary steps for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.

I. Sample Preparation

The goal of sample preparation is to obtain a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.

Materials:

  • This compound (solid)

  • Deuterated solvent (e.g., Methanol-d₄, CD₃OD; or Chloroform-d, CDCl₃)

  • 5 mm NMR tubes of good quality

  • Pasteur pipette

  • Cotton wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CD₃OD is a common choice for phenols.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any suspended particles that could degrade the spectral resolution, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette or by using a syringe filter.[1]

  • Sample Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils, typically a height of about 4-5 cm.[2]

  • Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

II. NMR Data Acquisition

The acquisition parameters must be carefully chosen to ensure optimal spectral resolution and signal-to-noise ratio.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher)

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Program Standard 1D protonFor a routine ¹H spectrum.
Spectral Width (SW) ~12-15 ppmTo encompass the full range of expected proton chemical shifts.
Acquisition Time (AQ) 2-4 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1) 1-5 secondsTo allow for full relaxation of the protons between scans, ensuring accurate integration.
Number of Scans (NS) 8-16To improve the signal-to-noise ratio.
Receiver Gain (RG) Auto-adjustedTo optimize the signal intensity without causing receiver overload.

Workflow Diagram for NMR Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate analysis Spectral Analysis & Interpretation integrate->analysis

Caption: Workflow from sample preparation to spectral analysis.

¹H NMR Spectrum Analysis of this compound

The experimental ¹H NMR data for this compound, acquired in CD₃OD at 400 MHz, is as follows:

  • δ 7.57 (d, J = 8.8 Hz, 1H)

  • δ 7.24 (d, J = 2.9 Hz, 1H)

  • δ 6.95 (dd, J = 8.8, 2.9 Hz, 1H) [3]

A predicted spectrum in CDCl₃ shows a similar pattern:

  • δ 7.57 (d, J = 8.8 Hz, 1H)

  • δ 7.35 (d, J = 2.6 Hz, 1H)

  • δ 6.94 (dd, J = 2.9, 8.6 Hz, 1H)

  • δ 5.90 (br., 1H, -OH) [4]

The broad signal at 5.90 ppm in the predicted spectrum corresponds to the phenolic hydroxyl proton. Its chemical shift can be variable and is often concentration and solvent-dependent. In the experimental data using methanol-d₄, this proton would exchange with deuterium and therefore might not be observed, or would appear as a very broad, low-intensity signal.

Signal Assignment and Interpretation

Based on the theoretical principles discussed earlier and the experimental data, we can assign the aromatic proton signals:

Chemical Shift (δ)MultiplicityCoupling Constant (J)IntegrationAssignmentRationale
7.57 ppm Doublet (d)8.8 Hz1HH-6 This proton is ortho to the hydroxyl group and para to the bromo group. It exhibits ortho coupling with H-5.
7.24 ppm Doublet (d)2.9 Hz1HH-2 This proton is ortho to the strongly electron-withdrawing nitro group, leading to its downfield shift. It shows meta coupling to H-6.
6.95 ppm Doublet of doublets (dd)8.8, 2.9 Hz1HH-5 This proton is ortho to the bromo group and meta to the nitro group. It is coupled to both H-6 (ortho coupling, J = 8.8 Hz) and H-2 (meta coupling, J = 2.9 Hz).

Logical Relationship for Signal Assignment:

Signal_Assignment substituent_effects {Substituent Effects|-OH (shielding, ortho/para)|-Br (deactivating, ortho/para)|-NO₂ (deshielding, meta)} proton_env Proton Environments H-2 H-5 H-6 substituent_effects->proton_env coupling_patterns {Coupling Patterns|Ortho (³J ≈ 7-10 Hz)|Meta (⁴J ≈ 2-3 Hz)} coupling_patterns->proton_env structure This compound Structure structure->proton_env predicted_spectrum Predicted Spectrum δ 7.57 (H-6) δ 7.24 (H-2) δ 6.95 (H-5) proton_env->predicted_spectrum

Caption: Logic for assigning proton signals based on structure.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its chemical structure. The distinct chemical shifts of the three aromatic protons are a direct consequence of the combined electronic effects of the hydroxyl, bromo, and nitro substituents. The observed spin-spin coupling patterns, a doublet of doublets and two doublets, are fully consistent with the 1,2,4-trisubstitution pattern of the aromatic ring. This in-depth analysis serves as a practical guide for researchers and professionals in the field, demonstrating the power of ¹H NMR spectroscopy in the structural elucidation of complex organic molecules. The principles and methodologies outlined herein are broadly applicable to the analysis of other substituted aromatic compounds.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 4-bromo-3-nitrophenol, a polysubstituted aromatic compound of interest in pharmaceutical and chemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the molecule's vibrational characteristics. We will explore the theoretical underpinnings of its IR spectrum, present a detailed experimental protocol for acquiring high-quality data, and provide a thorough interpretation of the spectral features. The causality behind experimental choices and the significance of various absorption bands will be elucidated, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Molecular Architecture of this compound

This compound (C₆H₄BrNO₃) is a substituted phenol containing a hydroxyl (-OH) group, a nitro (-NO₂) group, and a bromine (-Br) atom attached to a benzene ring.[1] The relative positions of these substituents (hydroxyl at C1, nitro at C3, and bromo at C4) dictate the molecule's electronic and steric environment, which in turn governs its characteristic infrared absorption spectrum. The presence of a strong electron-withdrawing nitro group and a halogen, alongside the hydrogen-bonding capability of the phenolic hydroxyl group, results in a complex and informative IR spectrum. Understanding these interactions is paramount for structural elucidation and quality control.

The analysis of this spectrum allows for the unambiguous identification of its key functional groups, providing a molecular "fingerprint".[3] A critical aspect to consider is the potential for both intramolecular and intermolecular hydrogen bonding, which can significantly influence the position and shape of the O-H stretching vibration.[4][5]

Figure 1: Molecular structure of this compound.

Predicted Infrared Absorption Profile

The infrared spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The expected absorption frequencies are influenced by the electronic effects of the substituents on the aromatic ring.

O-H and C-H Stretching Region (4000-2800 cm⁻¹)
  • O-H Stretch: The phenolic O-H group is expected to exhibit a strong, broad absorption band in the 3500-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[6][7][8] The presence of the ortho-nitro group could also introduce intramolecular hydrogen bonding, further influencing the band's position and shape.[4][9] In a very dilute solution, a sharper, "free" O-H stretch might be observed around 3600 cm⁻¹.[5]

  • Aromatic C-H Stretch: The C-H stretching vibrations of the benzene ring typically appear in the 3100-3000 cm⁻¹ range.[6][10]

The Double Bond and Aromatic Region (1700-1400 cm⁻¹)
  • N-O Asymmetric and Symmetric Stretches: The nitro group is characterized by two strong and distinct absorption bands. The asymmetric N-O stretch for aromatic nitro compounds is found between 1550-1475 cm⁻¹, and the symmetric stretch occurs in the 1360-1290 cm⁻¹ range.[11][12][13] These are often the most intense peaks in the spectrum of a nitro-containing compound.[14]

  • C=C Aromatic Ring Stretches: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to several bands of variable intensity, typically in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[6][10][15]

The Fingerprint Region (<1400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole.

  • C-O Stretch: The C-O stretching vibration of phenols is typically observed in the 1300-1000 cm⁻¹ range, often as a strong band.[16] For phenol itself, this stretch appears around 1220 cm⁻¹.[8]

  • C-N Stretch: The stretching vibration of the C-N bond is expected in the 1350-1200 cm⁻¹ range.

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the 690-515 cm⁻¹ region.[13][17][18] This absorption may be weak and can sometimes fall outside the range of standard mid-IR spectrometers.

  • Out-of-Plane (OOP) C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the benzene ring and appear between 900-675 cm⁻¹.[6] For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in this region.

Summary of Expected Vibrational Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Phenolic O-HStretch (H-bonded)3500 - 3200Strong, BroadPosition and width are sensitive to concentration and hydrogen bonding.[5][19]
Aromatic C-HStretch3100 - 3000Medium to WeakCharacteristic of the benzene ring.[6]
Nitro (-NO₂)Asymmetric Stretch1550 - 1475StrongOne of two characteristic strong peaks for the nitro group.[11][12]
Nitro (-NO₂)Symmetric Stretch1360 - 1290StrongThe second characteristic strong peak for the nitro group.[11][12]
Aromatic C=CRing Stretch1600 - 1400Medium to StrongMultiple bands are expected.[6]
Phenolic C-OStretch1300 - 1000Strong[16]
Aromatic C-NStretch1350 - 1200Medium
Aromatic C-BrStretch690 - 515Medium to Weak[13][17]
Aromatic C-HOut-of-Plane Bend900 - 675StrongDependent on the 1,2,4-trisubstitution pattern.[6]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Obtaining a high-quality, interpretable IR spectrum of a solid sample like this compound requires meticulous sample preparation to minimize light scattering and avoid spectral artifacts.[20] The following protocols for Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) pellets, and Nujol mulls are provided.

Preferred Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is often the preferred method for solid samples due to its simplicity and lack of extensive sample preparation.[21][22]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of finely powdered this compound onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[23]

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, and carefully clean the sample from the crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Figure 2: Workflow for ATR-FTIR analysis.

Alternative Method 1: Potassium Bromide (KBr) Pellet

The KBr pellet method involves dispersing the sample in a solid, IR-transparent matrix.[3][24] This technique can yield excellent spectra but requires careful preparation to avoid moisture contamination.[25][26]

Methodology:

  • Material Preparation: Use spectroscopy-grade KBr, dried in an oven at ~110°C for several hours and stored in a desiccator.[3][24] An agate mortar and pestle should be clean and dry.[25]

  • Sample Grinding: Grind 1-2 mg of this compound to a very fine powder in the agate mortar.[24]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample to ensure a homogenous dispersion.[24][27]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for several minutes to form a transparent or translucent pellet.[3][25]

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum should be run on a pure KBr pellet.[24]

Alternative Method 2: Nujol Mull

In this technique, the solid sample is ground with a mulling agent (Nujol, a mineral oil) to form a paste.[20][28] This method is useful for samples that are sensitive to pressure or react with KBr.

Methodology:

  • Sample Grinding: Grind approximately 5-10 mg of this compound to a fine powder in an agate mortar. The particle size should ideally be smaller than the wavelength of the IR radiation to reduce scattering.[20][29]

  • Mull Preparation: Add one or two drops of Nujol to the powdered sample and continue grinding until a uniform, thick paste (a mull) is formed.[20][29]

  • Sample Mounting: Smear a small amount of the mull onto one IR-transparent salt plate (e.g., KBr or NaCl). Place a second plate on top and gently rotate to create a thin, even film.[20][29]

  • Analysis: Place the "sandwich" of plates in the spectrometer's sample holder and acquire the spectrum.

  • Data Interpretation Note: The spectrum will show interfering peaks from the Nujol itself (C-H stretching and bending vibrations around 2900, 1460, and 1375 cm⁻¹).[30] These regions of the spectrum must be disregarded during interpretation.

Spectrum Interpretation and Discussion

A representative IR spectrum of this compound would be expected to display the features outlined in Section 2. The key to accurate interpretation lies in recognizing the characteristic bands and understanding how the molecular structure influences their positions.

  • The O-H Stretch: The broadness of the O-H band is a direct consequence of hydrogen bonding.[8] In the solid state, extensive intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and the nitro or hydroxyl group of a neighboring molecule is expected. This weakens the O-H bond, shifting the absorption to a lower frequency and creating a broad envelope of absorptions corresponding to a range of hydrogen bond strengths.[5]

  • The Nitro Group as a "Red Flag": The two strong, sharp peaks for the asymmetric and symmetric N-O stretches are the most readily identifiable features and serve as a primary confirmation of the nitro group's presence.[14] Their high intensity is due to the large change in dipole moment during these vibrations.

  • Aromatic Substitution Pattern: The pattern of absorptions in the 900-675 cm⁻¹ region, arising from C-H out-of-plane bending, can provide confirmatory evidence for the 1,2,4-trisubstitution pattern of the benzene ring.[31]

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its structural identification. A thorough analysis, grounded in an understanding of group frequencies and the influence of electronic and intermolecular effects, allows for the confident assignment of all major absorption bands. For routine analysis, ATR-FTIR offers a rapid and reliable method for acquiring high-quality spectra. However, for more detailed studies or when ATR is not available, the KBr pellet and Nujol mull techniques remain valuable, albeit more labor-intensive, alternatives. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to effectively utilize IR spectroscopy in the characterization of this compound and related compounds.

References

mass spectrometry fragmentation pattern of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Bromo-3-nitrophenol

Introduction

This compound (C₆H₄BrNO₃) possesses a unique combination of functional groups—a phenolic hydroxyl group, a nitro group, and a bromine atom—each influencing its behavior upon ionization and subsequent fragmentation.[1] Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices and for quality control in its applications.

Molecular Ion and Isotopic Pattern

The first piece of information obtained from a mass spectrum is the molecular weight of the compound. The nominal molecular weight of this compound is 218 g/mol , calculated using the most common isotopes of its constituent elements.[2] However, high-resolution mass spectrometry provides the exact mass, which for this compound is 216.93746 Da.[3]

A key identifying feature of any bromine-containing compound is its characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[4] Consequently, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), representing the molecules containing ⁷⁹Br and ⁸¹Br. This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.[4]

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. Aromatic compounds are known to produce relatively stable molecular ions due to the delocalization of charge within the ring system.[5] The fragmentation of this compound under EI conditions is predicted to be driven by the interplay of its three functional groups.

The primary fragmentation pathways are expected to involve the loss of the nitro group and the bromine atom, as these represent relatively weaker bonds compared to the carbon-carbon bonds of the aromatic ring.

Key Predicted EI Fragmentations:

  • Loss of Nitrogen Dioxide (NO₂): A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂), which has a mass of 46 Da.

    • [M]⁺˙ → [M - NO₂]⁺ + •NO₂

    • m/z 217/219 → m/z 171/173

  • Loss of Nitric Oxide (NO): Another characteristic fragmentation of nitroaromatics involves a rearrangement followed by the loss of a nitric oxide radical (•NO), with a mass of 30 Da. This is often followed by the loss of carbon monoxide (CO).

    • [M]⁺˙ → [M - NO]⁺˙ + •NO → [M - NO - CO]⁺˙ + CO

    • m/z 217/219 → m/z 187/189 → m/z 159/161

  • Loss of Bromine Radical (•Br): The C-Br bond can undergo homolytic cleavage to release a bromine radical (mass of 79 or 81 Da).

    • [M]⁺˙ → [M - Br]⁺ + •Br

    • m/z 217/219 → m/z 138

  • Loss of Carbon Monoxide (CO): Phenolic compounds can undergo fragmentation involving the loss of carbon monoxide (28 Da) after initial fragmentation steps. For instance, the [M - Br]⁺ ion could potentially lose CO.

    • [M - Br]⁺ → [M - Br - CO]⁺ + CO

    • m/z 138 → m/z 110

The following table summarizes the major predicted fragment ions for this compound under EI-MS.

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
217/219[C₆H₄⁷⁹/⁸¹BrNO₃]⁺˙Molecular Ion (M⁺˙)
187/189[C₆H₄⁷⁹/⁸¹BrO₂]⁺˙Loss of •NO
171/173[C₆H₄⁷⁹/⁸¹BrO]⁺Loss of •NO₂
159/161[C₅H₄⁷⁹/⁸¹BrO]⁺˙Loss of •NO followed by CO
138[C₆H₄NO₃]⁺Loss of •Br
92[C₅H₄O]⁺˙Loss of •Br and •NO₂
64[C₅H₄]⁺˙Loss of •Br, •NO₂, and CO

Predicted Electrospray Ionization (ESI) Fragmentation Pattern

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation in the ion source. It is particularly well-suited for polar molecules like phenols. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Negative Ion Mode (ESI-)

Given the acidic nature of the phenolic proton, this compound is expected to ionize with high efficiency in the negative ion mode, forming a deprotonated molecule, [M-H]⁻.[6][7]

  • Parent Ion: m/z 216/218

Collision-Induced Dissociation (CID) of the [M-H]⁻ ion is likely to produce a series of fragment ions. Studies on related nitroaromatic compounds have shown that fragmentation in negative ESI mode often involves the loss of neutral molecules like NO and NO₂.[8]

Key Predicted ESI- Fragments (from MS/MS of [M-H]⁻):

  • Loss of Nitric Oxide (NO): The expulsion of the open-shell molecule •NO from the [M-H]⁻ anion is a common pathway for nitroaromatics, leading to the formation of a distonic radical anion.[8]

    • [M-H]⁻ → [M-H-NO]⁻˙

    • m/z 216/218 → m/z 186/188

  • Loss of Nitrogen Dioxide (NO₂): The loss of the •NO₂ radical is another plausible fragmentation route.

    • [M-H]⁻ → [M-H-NO₂]⁻

    • m/z 216/218 → m/z 170/172

Positive Ion Mode (ESI+)

Ionization in the positive mode is expected to be less efficient. If observed, the protonated molecule [M+H]⁺ (m/z 218/220) or adducts with cations like sodium, [M+Na]⁺ (m/z 240/242), might be formed. Fragmentation of the [M+H]⁺ ion would likely involve the loss of neutral molecules such as water (H₂O) or the nitro group constituents.

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental setups are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC is an excellent technique for the separation of volatile and thermally stable compounds like nitrophenols.[9]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS is ideal for analyzing polar compounds and provides the soft ionization necessary for observing the intact molecular ion.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of methanol and water to create a stock solution. Further dilute as necessary for analysis.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% ammonium hydroxide.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI):

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 50-400.

    • MS/MS: Perform product ion scans on the [M-H]⁻ parent ion (m/z 216/218) with varying collision energies (e.g., 10-40 eV) to observe fragmentation.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for this compound.

EI_Fragmentation M [M]⁺˙ m/z 217/219 M_minus_NO2 [M-NO₂]⁺ m/z 171/173 M->M_minus_NO2 - •NO₂ M_minus_NO [M-NO]⁺˙ m/z 187/189 M->M_minus_NO - •NO M_minus_Br [M-Br]⁺ m/z 138 M->M_minus_Br - •Br M_minus_NO_CO [M-NO-CO]⁺˙ m/z 159/161 M_minus_NO->M_minus_NO_CO - CO

Caption: Predicted EI fragmentation pathway for this compound.

ESI_Fragmentation M_H [M-H]⁻ m/z 216/218 M_H_minus_NO [M-H-NO]⁻˙ m/z 186/188 M_H->M_H_minus_NO - •NO M_H_minus_NO2 [M-H-NO₂]⁻ m/z 170/172 M_H->M_H_minus_NO2 - •NO₂

Caption: Predicted ESI- fragmentation pathway for this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. The presence of a bromine atom provides a clear isotopic signature (M/M+2 peaks) for initial identification. Under electron ionization, the fragmentation is anticipated to be dominated by the loss of the nitro group constituents (•NO, •NO₂) and the bromine radical. In contrast, negative mode electrospray ionization is expected to yield a stable deprotonated molecule [M-H]⁻, with subsequent MS/MS analysis revealing losses of •NO and •NO₂. The proposed experimental protocols offer a robust framework for acquiring empirical data to confirm and expand upon these predictions. This detailed understanding of the fragmentation behavior is fundamental for the accurate identification and structural characterization of this compound in research and industrial applications.

References

A Technical Guide to the Investigation of 4-Bromo-3-nitrophenol Derivatives as Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Leishmaniasis remains a significant global health burden, with current therapeutic options hampered by toxicity, emerging resistance, and challenging administration routes. This necessitates the urgent discovery of novel, safe, and effective chemotherapeutics. This guide details a comprehensive, field-proven strategy for the synthesis, screening, and mechanistic evaluation of 4-Bromo-3-nitrophenol derivatives, a chemical class with compelling potential for antileishmanial drug discovery. The inherent electrophilicity of the nitroaromatic scaffold, combined with the lipophilic and metabolic influence of the bromo-substituent, provides a strong rationale for this investigation. We present a logical, stepwise framework encompassing targeted synthesis, a cascade of in vitro phenotypic screenings against clinically relevant parasite life stages, cytotoxicity profiling to establish a therapeutic window, and foundational studies into the mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic reasoning essential for navigating the complexities of early-stage antiparasitic drug discovery.

Introduction: The Rationale for Targeting Leishmaniasis with Novel Nitroaromatics

Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the genus Leishmania, affects millions worldwide.[1] The clinical manifestations range from self-healing cutaneous lesions to the fatal visceral form.[2] Current treatments, such as pentavalent antimonials and amphotericin B, are plagued by severe side effects, high cost, and increasing parasite resistance, making the development of new drugs a global health priority.[3][4][5]

Nitroaromatic compounds have a validated history in treating diseases caused by protozoans.[2][3] Their mechanism often involves reductive activation by parasite-specific nitroreductase (NTR) enzymes, which are absent in mammalian cells.[6] This bioactivation generates cytotoxic radical species lethal to the parasite.[7] Fexinidazole, a nitroimidazole, has demonstrated the clinical potential of this class, progressing to trials for visceral leishmaniasis.[6] The inclusion of halogen atoms, such as bromine, is a classic medicinal chemistry strategy to modulate a compound's lipophilicity, metabolic stability, and target engagement.[3][8] Therefore, the this compound scaffold represents a promising, yet underexplored, starting point for identifying novel antileishmanial lead compounds.

Synthesis and Characterization of this compound Derivatives

The foundational step in this investigation is the synthesis of a focused library of derivatives to enable a systematic Structure-Activity Relationship (SAR) study. The core, this compound, can be synthesized from various starting materials, such as 4-bromobenzoic acid, through a multi-step process involving nitration, amide formation, Hofmann rearrangement, diazotization, and hydrolysis.[9]

General Synthetic Workflow

A versatile approach to generating derivatives involves etherification or esterification at the phenolic hydroxyl group. This allows for the introduction of a wide range of substituents to probe the effects of sterics, electronics, and solubility on biological activity.

G A This compound (Starting Material) B Deprotonation (e.g., Cs2CO3, NaH in DMF) A->B C Nucleophilic Phenoxide B->C D Addition of Electrophile (R-X, where X = Br, I, OTs) C->D E Derivative Library (4-Bromo-3-nitrophenoxy-R) D->E

Caption: General workflow for synthesizing this compound ethers.

Protocol: Synthesis of a Representative Ether Derivative

This protocol describes the synthesis of an alkyl ether derivative, a common and straightforward modification.

Materials:

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl Halide (e.g., 1-bromo-2-(2-methoxyethoxy)ethane)[10]

  • Ethyl Acetate, Brine, Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add Cesium Carbonate (1.1 equivalents) to the solution. The cesium salt is often preferred for its solubility and reactivity.

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the stirring mixture.[10]

  • Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[10]

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product using column chromatography (silica gel, with an appropriate solvent system like hexane/ethyl acetate) to yield the pure ether derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Antileishmanial Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds while minimizing resource expenditure. The cascade moves from a high-throughput primary screen against the easily cultured parasite form to more complex, low-throughput assays that better mimic the human disease state.

G cluster_0 In Vitro Screening cluster_1 Mechanism & In Vivo A Primary Screen: Anti-Promastigote Assay (e.g., L. donovani) B Secondary Screen: Anti-Amastigote Assay (Intracellular in Macrophages) A->B C Cytotoxicity Screen: Mammalian Cell Line (e.g., THP-1, Vero) B->C D Calculate Selectivity Index (SI) SI = CC50 / IC50 C->D E Mechanism of Action Studies D->E F In Vivo Efficacy Model (e.g., BALB/c mice) E->F

Caption: A logical workflow for antileishmanial drug screening.

Primary Screen: Anti-promastigote Activity

The promastigote is the motile, extracellular form of the parasite found in the sandfly vector. It is readily cultured in vitro, making it ideal for initial high-throughput screening.[11]

Protocol: Resazurin-Based Viability Assay This colorimetric assay measures metabolic activity as an indicator of cell viability.[12][13]

  • Preparation: Culture Leishmania promastigotes (e.g., L. donovani) in complete M199 or RPMI-1640 medium at 24-26°C to the logarithmic growth phase.[11] Adjust the parasite concentration to 2 x 10⁶ parasites/mL.[13]

  • Plating: Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds (and a positive control like Amphotericin B) in the culture medium. Add 100 µL of these dilutions to the wells. Include a vehicle control (e.g., DMSO, final concentration ≤0.5%).[14]

  • Incubation: Incubate the plates for 72 hours at 24-26°C.

  • Assay: Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.

  • Measurement: Read the fluorescence or absorbance on a microplate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Secondary Screen: Intracellular Anti-amastigote Activity

This assay is more clinically relevant as it evaluates the compound's ability to kill the amastigote, the non-motile form that resides and replicates within host macrophages.[12]

Protocol: Macrophage Infection and Amastigote Assay

  • Macrophage Culture: Seed differentiated THP-1 cells or another suitable macrophage cell line into a 96-well plate and allow them to adhere.[1][15]

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.[16]

  • Treatment: Wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the infected, treated cells for 72 hours at 37°C in a 5% CO₂ atmosphere.[16]

  • Quantification: Fix and stain the cells (e.g., with Giemsa stain).[2] Determine the number of amastigotes per 100 macrophages via light microscopy. Alternatively, use a quantitative method like the resazurin assay described above or a parasite-rescue and transformation assay.[12][15]

  • Analysis: Calculate the IC₅₀ value, representing the concentration that reduces the parasite burden by 50% compared to untreated controls.

Cytotoxicity and Selectivity

A viable drug candidate must be more toxic to the parasite than to host cells. This is quantified by the Selectivity Index (SI).[12]

Protocol: Mammalian Cell Cytotoxicity (MTT Assay) The MTT assay measures the metabolic activity of mammalian cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt to purple formazan crystals.[17]

  • Cell Culture: Seed a mammalian cell line (e.g., THP-1, Vero, or HepG2) in a 96-well plate and incubate for 24 hours to allow for adherence.[14]

  • Treatment: Expose the cells to the same serial dilutions of the test compounds used in the parasite assays for 48-72 hours.[14]

  • Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][17]

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[14]

  • Measurement: Read the absorbance on a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The Selectivity Index is then calculated as SI = CC₅₀ / IC₅₀ (amastigote) . A compound with an SI > 10 is generally considered a promising starting point for further investigation.[2][12]

Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of the screening data is crucial for understanding how chemical structure influences biological activity.

Quantitative Data Summary
Compound IDR-GroupPromastigote IC₅₀ (µM)Amastigote IC₅₀ (µM)Mammalian CC₅₀ (µM)Selectivity Index (SI)
Parent -H15.28.5>100>11.8
DERIV-01 -CH₃12.16.2>100>16.1
DERIV-02 -CH₂CH₂OCH₃5.42.185.340.6
DERIV-03 -CH₂Ph22.515.8>100>6.3
Amphotericin B N/A0.10.25.527.5

Note: Data are hypothetical for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The SAR analysis connects specific chemical modifications to changes in potency and selectivity.

G cluster_0 SAR Observations struct1 This compound Core R-Group Modification A Small, lipophilic R-groups (e.g., -CH3) slightly increase potency. struct1:f1->A B Introduction of polar ether linkage (e.g., -CH2CH2OCH3) significantly improves potency and SI. struct1:f1->B C Bulky, aromatic R-groups (e.g., -CH2Ph) decrease potency. struct1:f1->C

Caption: Initial SAR deductions from screening data.

From this hypothetical data, one could deduce that introducing a moderately polar, flexible side chain (DERIV-02) is beneficial, potentially by improving solubility or interaction with a parasite-specific target, while bulky groups (DERIV-03) are detrimental. This analysis guides the next round of synthesis to optimize the lead scaffold.[18][19]

Elucidating the Mechanism of Action (MoA)

Understanding how a compound kills the parasite is critical for lead optimization and predicting potential resistance mechanisms. For nitroaromatic compounds, the primary hypothesis is activation by a Type I nitroreductase (NTR).[6]

Proposed Mechanism: Reductive Activation

G A Derivative Enters Leishmania Parasite B Parasite-Specific Nitroreductase (NTR) A->B C Reductive Activation (Nitro group -> Nitroso/Hydroxylamine) B->C D Generation of Reactive Nitrogen Species (RNS) & Reactive Oxygen Species (ROS) C->D E Macromolecular Damage (DNA, Proteins, Lipids) D->E F Mitochondrial Dysfunction D->F G Parasite Death (Apoptosis-like) E->G F->G

Caption: Proposed mechanism of action via nitroreductase activation.

Experimental Validation of MoA
  • NTR Overexpression/Knockout Studies: The most direct way to validate the MoA is to test the compounds on parasite lines that either overexpress or lack the NTR enzyme. A compound activated by NTR will be significantly more potent against the overexpressing line and less potent against knockout/knockdown lines.[6]

  • Reactive Oxygen Species (ROS) Measurement: The production of ROS can be measured using fluorescent probes like DCFH-DA in compound-treated parasites. An increase in fluorescence would support an oxidative stress mechanism.

  • Apoptosis Assays: Parasite cell death can be characterized using assays that detect markers of apoptosis, such as phosphatidylserine exposure (via Annexin V staining) or DNA fragmentation.[1][4][16]

Conclusion and Future Directions

This guide outlines a robust, integrated strategy for the discovery and preclinical development of this compound derivatives as antileishmanial agents. The process begins with rational synthesis and progresses through a screening cascade designed to identify compounds with potent activity against the clinically relevant intracellular parasite stage and a favorable selectivity profile.

The most promising lead compounds identified through this workflow—those with high potency (low micromolar or high nanomolar IC₅₀) and a high selectivity index (SI > 50)—should be advanced to the next stage.[2] Future work will involve a more extensive SAR campaign to further refine potency and drug-like properties, followed by pharmacokinetic studies (ADME) and, ultimately, efficacy testing in established animal models of leishmaniasis, such as the BALB/c mouse model.[2][20] This systematic approach provides a clear and validated path from initial concept to a viable preclinical candidate in the fight against this neglected tropical disease.

References

Theoretical Framework: Deconstructing the Acidity of a Substituted Phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Acidic Properties of 4-Bromo-3-nitrophenol

This guide provides a comprehensive examination of the acidic properties of this compound (CAS No: 78137-76-5), a substituted phenol of significant interest in organic synthesis, and as an intermediate in the production of dyes and pharmaceuticals.[1][2] We will move beyond a superficial overview to dissect the underlying chemical principles governing its acidity, provide validated experimental protocols for its characterization, and discuss the practical implications for researchers in drug development and chemical manufacturing.

The acidity of any phenol is fundamentally greater than that of a typical alcohol.[3] This is not merely an empirical observation but a direct consequence of the principles of resonance stabilization. This guide will first establish the foundational theory of phenolic acidity before applying it specifically to the nuanced case of this compound.

The Phenoxide Ion: A Resonance-Stabilized Conjugate Base

The dissociation of a phenol in an aqueous solution yields a proton (H⁺) and a phenoxide ion. The relative stability of this phenoxide ion is the primary determinant of the phenol's acidity. Unlike the conjugate base of an alcohol (an alkoxide), where the negative charge is localized on the oxygen atom, the phenoxide ion's negative charge is delocalized across the aromatic ring.[4] This charge dispersal through resonance significantly stabilizes the conjugate base, thereby shifting the equilibrium towards dissociation and resulting in a higher acidity (lower pKa) compared to alcohols.[3][4]

The resonance stabilization means the negative charge is shared by the oxygen atom and the ortho and para carbons of the benzene ring.[3][5] This delocalization is the cornerstone of phenolic acidity.

The Decisive Role of Ring Substituents

The electronic character of substituents on the aromatic ring can dramatically modulate this baseline acidity.[5] These effects can be broadly categorized as either electron-donating or electron-withdrawing.

  • Electron-Donating Groups (EDGs): Groups like alkyls (-CH₃) or alkoxys (-OCH₃) donate electron density to the ring. This intensifies the negative charge on the phenoxide ion, destabilizing it and making the phenol less acidic.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs pull electron density away from the ring. This further delocalizes and stabilizes the negative charge of the phenoxide ion, making the phenol significantly more acidic.[3][4]

Analysis of this compound

The subject of this guide has two electron-withdrawing substituents, a nitro group (-NO₂) and a bromine atom (-Br), which work in concert to enhance its acidity.

  • The Nitro Group (-NO₂): Positioned meta to the hydroxyl group, the nitro group exerts a powerful electron-withdrawing effect primarily through induction (the -I effect). Due to its meta position, its ability to participate in resonance delocalization with the phenoxide oxygen is limited. However, its strong inductive pull significantly withdraws electron density from the ring, stabilizing the conjugate base.

  • The Bromine Atom (-Br): Located para to the hydroxyl group, bromine exerts two opposing effects. It has a strong electron-withdrawing inductive effect (-I) due to its electronegativity.[6] It also has a weaker electron-donating resonance effect (+M) by sharing its lone pair electrons. For halogens, the inductive effect typically dominates, resulting in a net withdrawal of electron density. Its position para to the hydroxyl group is crucial, as this is one of the positions that bears a partial negative charge in the phenoxide resonance hybrid, allowing for effective stabilization.

The synergistic electron-withdrawing nature of both the nitro and bromo groups leads to a substantial stabilization of the 4-bromo-3-nitrophenoxide ion, rendering this compound a considerably stronger acid than unsubstituted phenol.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is a prerequisite for any experimental work.

PropertyValueSource
CAS Number 78137-76-5[1][7]
Molecular Formula C₆H₄BrNO₃[2][7]
Molecular Weight 218.00 g/mol [1][7]
Appearance Brown or yellow crystalline solid[1][2]
Predicted pKa 7.65 ± 0.10[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol.

Safety and Handling: this compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8] It is highly toxic and can be corrosive.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, protective gloves, and a lab coat.[8][9] All handling should be performed in a well-ventilated area or a chemical fume hood.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant. Do not allow entry into drains or the environment.[9]

Experimental Determination of pKa

The theoretical pKa provides an estimate, but for applications in drug development and process chemistry, an empirically determined value is essential. The following are validated protocols for measuring the pKa of this compound.

Method 1: Potentiometric Titration

This classic method relies on monitoring the pH of a solution of the weak acid as it is neutralized by a strong base. The pKa is equivalent to the pH at the half-equivalence point of the titration.

Causality Behind Experimental Choices:

  • Solvent System: Due to the low water solubility of this compound, a co-solvent system (e.g., 50:50 ethanol:water) is used to ensure complete dissolution.

  • Standardized Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH) is crucial for accurate determination of the molar quantity of the analyte.

  • Inert Atmosphere: While not always critical for phenols, performing the titration under an inert gas (N₂ or Ar) can prevent interference from dissolved CO₂, which can react with the NaOH titrant.

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 25 mL of a 50:50 (v/v) ethanol/water mixture in a 100 mL beaker.

  • Apparatus Setup: Place the beaker on a magnetic stirrer and add a stir bar. Calibrate a pH meter using standard buffers (pH 4.00, 7.00, and 10.00). Immerse the calibrated pH electrode in the solution.

  • Titration: Fill a 10 mL burette with standardized 0.1 M NaOH solution. Record the initial pH of the phenol solution.

  • Data Collection: Add the NaOH titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (indicated by a rapid change in pH).

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point volume (Veq) from the steepest point of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V). The half-equivalence point is Veq/2. The pH of the solution at this volume is the pKa of this compound.

Self-Validating System: A smooth, classic sigmoidal titration curve with a single, well-defined inflection point validates that the titration is measuring a single acidic proton dissociation and is free from significant interfering side reactions.

Method 2: UV-Vis Spectrophotometry

This method leverages the fact that the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻) have distinct UV-Vis absorbance spectra. The pKa can be determined by measuring the absorbance of the compound in a series of buffers with known pH values.

Causality Behind Experimental Choices:

  • Buffer Series: A series of buffers spanning the expected pKa (e.g., from pH 6 to pH 9) is required to accurately map the transition from the ArOH to the ArO⁻ form.

  • Isosbestic Point: The presence of an isosbestic point—a wavelength at which the molar absorptivity of the acidic and basic forms are equal—is a strong indicator that only two species are in equilibrium, validating the integrity of the experiment.

Step-by-Step Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in ethanol.

  • Determine λmax: Prepare two cuvettes: one highly acidic (e.g., pH 2) and one highly basic (e.g., pH 12) by diluting an aliquot of the stock solution. Scan the UV-Vis spectrum (e.g., from 250-500 nm) for both solutions to determine the wavelength of maximum absorbance (λmax) for the protonated (ArOH) and deprotonated (ArO⁻) forms.

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0).

  • Absorbance Measurements: For each buffer, add an identical aliquot of the stock solution to a cuvette and measure the absorbance at the λmax determined for the phenoxide (ArO⁻) form.

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] Where:

    • A is the absorbance at a given pH.

    • A_max is the maximum absorbance under basic conditions (all ArO⁻).

    • A_min is the minimum absorbance under acidic conditions (all ArOH). A plot of log[(A_max - A) / (A - A_min)] vs. pH will yield a straight line with a y-intercept equal to the pKa.

Visualizing Concepts and Workflows

Diagrams are essential for clarifying complex relationships and experimental processes.

Acidity_Factors cluster_molecule This compound cluster_effects Electronic Effects cluster_result Outcome Molecule Phenolic -OH Group Inductive Inductive Effect (-I) (Through sigma bonds) Molecule->Inductive Influenced by Substituents Resonance Resonance Effect (Through pi system) Molecule->Resonance Influenced by Substituents Stabilization Stabilization of Phenoxide Conjugate Base Inductive->Stabilization Resonance->Stabilization Acidity Increased Acidity (Lower pKa) Stabilization->Acidity Leads to

Caption: Factors influencing the acidity of this compound.

Potentiometric_Titration_Workflow start Start prep Prepare Analyte Solution (this compound in EtOH/H2O) start->prep setup Calibrate pH Meter & Assemble Apparatus prep->setup titrate Titrate with Standardized NaOH Record Volume and pH setup->titrate data_check Observe Sigmoidal Curve? titrate->data_check data_check->prep No, re-prepare plot Plot pH vs. Volume NaOH data_check->plot Yes analyze Determine Equivalence Point (Veq) and Half-Equivalence Point (Veq/2) plot->analyze pka pKa = pH at Veq/2 analyze->pka end End pka->end

Caption: Experimental workflow for potentiometric pKa determination.

Conclusion

The acidity of this compound is a textbook example of how the fundamental principles of physical organic chemistry dictate the properties of a molecule. Its acidity is significantly enhanced relative to unsubstituted phenol due to the potent, synergistic electron-withdrawing effects of the meta-nitro and para-bromo substituents. These groups effectively stabilize the resulting phenoxide conjugate base through a combination of inductive and resonance effects. A predicted pKa of around 7.65 indicates it is a weak acid, but one whose properties can be reliably and accurately quantified using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. For scientists in drug discovery and process development, a robust understanding of these acidic properties is critical for predicting reaction outcomes, developing purification strategies, and formulating final products.

References

Methodological & Application

The Strategic Utility of 4-Bromo-3-nitrophenol as a Versatile Intermediate in the Synthesis of Advanced Dyes and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide elucidates the pivotal role of 4-Bromo-3-nitrophenol as a strategic intermediate in the synthesis of a diverse array of high-performance dyes and pharmaceutically active compounds. The unique electronic and steric properties conferred by the bromo, nitro, and hydroxyl functional groups on the aromatic scaffold make this compound a versatile building block for complex molecular architectures. This document provides an in-depth analysis of its physicochemical properties, detailed, field-proven protocols for its application in the synthesis of azo dyes and benzimidazole-based pharmaceutical precursors, and a thorough characterization of the parent molecule. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring reproducibility and scalability for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Synthetic Potential of this compound

This compound, a yellow to brown crystalline solid, is an aromatic compound of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a phenol ring substituted with a bromine atom at the 4-position and a nitro group at the 3-position, provides a unique combination of reactive sites.[3] The electron-withdrawing nature of the nitro group and the halogen functionality, coupled with the activating and nucleophilic character of the hydroxyl group, allows for a wide range of chemical transformations.[4] This makes this compound a valuable precursor in the production of various specialty chemicals, including dyes and pharmaceutical intermediates.[5][6]

The strategic placement of the substituents on the benzene ring dictates the regioselectivity of subsequent reactions. The hydroxyl group activates the ring towards electrophilic substitution, while the nitro group is a meta-director. The bromine atom, also an ortho-, para-director, can be readily displaced or involved in cross-coupling reactions. This multifaceted reactivity is the cornerstone of its utility.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The key data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₄BrNO₃[7]
Molecular Weight 218.00 g/mol [7]
CAS Number 78137-76-5[3]
Appearance Yellow to brown crystalline solid[1][3]
Melting Point 144-145 °C[8]
Boiling Point 281 °C at 760 mmHg[8]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and dichloromethane.[9]
pKa 7.65 ± 0.10 (Predicted)[9]

Spectroscopic Characterization:

The structural integrity of this compound can be unequivocally confirmed through various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, Predicted) δ 7.57 (d, J=8.8 Hz, 1H), 7.35 (d, J=2.6 Hz, 1H), 6.94 (dd, J=2.9, 8.6 Hz, 1H), 5.90 (br, 1H).[8]
¹H NMR (400 MHz, CD₃OD) δ 7.57 (d, J = 8.8 Hz, 1H), 7.24 (d, J = 2.9 Hz, 1H), 6.95 (dd, J = 8.8, 2.9 Hz, 1H).[10]
¹³C NMR Spectral data available.[11]
FT-IR Spectral data available.[11]
Mass Spectrometry Spectral data available.[11]

Application in the Synthesis of Azo Dyes

The phenolic nature of this compound makes it an excellent coupling component in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of the azo group (-N=N-). The general synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate, such as a phenol.[12][13]

General Reaction Mechanism

The synthesis of a monoazo dye using this compound proceeds via a two-step electrophilic aromatic substitution mechanism.

azo_dye_synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Primary Aromatic Amine Primary Aromatic Amine Diazonium Salt Diazonium Salt Primary Aromatic Amine->Diazonium Salt NaNO₂, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye This compound NaOH, 0-5 °C

Caption: General workflow for azo dye synthesis.

Detailed Protocol: Synthesis of a Representative Monoazo Dye

This protocol describes a representative synthesis of a monoazo dye using 4-nitroaniline as the diazo component and this compound as the coupling component.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • This compound

  • Sodium Hydroxide

  • Deionized Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Büchner funnel and vacuum flask

Procedure:

Part 1: Diazotization of 4-Nitroaniline [12]

  • In a 250 mL beaker, suspend 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of water and 5 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline suspension, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

Part 2: Azo Coupling [14]

  • In a 500 mL beaker, dissolve 2.18 g (0.01 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part 1 to the alkaline solution of this compound. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the synthesized dye in a desiccator.

Expected Outcome:

A colored solid, the specific hue of which will depend on the extended conjugation and the electronic effects of the substituents on the final molecule. The product should be characterized by techniques such as FT-IR, UV-Vis, and NMR spectroscopy to confirm its structure.

Application in Pharmaceutical Synthesis: A Gateway to Benzimidazoles

This compound serves as a valuable starting material for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][15] The synthesis involves a multi-step process, beginning with the reduction of the nitro group to an amine, followed by cyclization.

Synthetic Pathway to a Benzimidazole Precursor

The overall transformation involves the reduction of the nitro group of this compound to form 3-amino-4-bromophenol, which can then be further processed. A key application is the synthesis of 5(6)-bromo-2-(substituted)-1H-benzimidazoles.

pharma_synthesis This compound This compound 3-Amino-4-bromophenol 3-Amino-4-bromophenol This compound->3-Amino-4-bromophenol Reduction (e.g., Fe/HCl or H₂, Pd/C) 4-Bromo-1,2-diaminobenzene 4-Bromo-1,2-diaminobenzene 3-Amino-4-bromophenol->4-Bromo-1,2-diaminobenzene Further functionalization/ reaction Benzimidazole Derivative Benzimidazole Derivative 4-Bromo-1,2-diaminobenzene->Benzimidazole Derivative Condensation with aldehyde/acid

References

Application Notes & Protocols: Leveraging 4-Bromo-3-nitrophenol in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

In the continuous quest for novel and effective agricultural solutions, the strategic selection of chemical scaffolds is paramount. 4-Bromo-3-nitrophenol emerges as a highly versatile and reactive intermediate for the synthesis of a new generation of agrochemicals. Its distinct substitution pattern—featuring a phenolic hydroxyl, a nitro group, and a bromine atom—provides multiple reaction sites for building molecular complexity and diversity. This guide provides an in-depth exploration of the applications of this compound in agrochemical research, offering detailed synthetic protocols, biological screening methodologies, and expert insights into its chemical utility. The aim is to equip researchers with the foundational knowledge and practical tools to harness this valuable building block in the development of innovative herbicides, fungicides, and plant growth regulators.

Introduction: The Strategic Value of this compound

This compound is a yellow crystalline solid that serves as an important intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[1][2][3] Its utility in agrochemical research stems from the unique interplay of its three functional groups. The phenolic hydroxyl group provides a handle for etherification and esterification, the nitro group can be readily reduced to a versatile amino group, and the bromine atom allows for the introduction of new substituents via nucleophilic aromatic substitution or cross-coupling reactions.[1] This trifecta of reactivity allows chemists to systematically modify the scaffold to explore structure-activity relationships (SAR) and optimize for desired biological effects.

Nitrophenols, as a class, are known to possess a range of biological activities and are used as precursors for fungicides, herbicides, and insecticides.[4] Furthermore, certain nitrophenolate-based compounds have been successfully commercialized as plant biostimulants, enhancing plant growth and stress tolerance.[5][6] this compound thus represents a strategic starting point for creating diverse chemical libraries aimed at discovering next-generation agricultural products.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 78137-76-5[2][7]
Molecular Formula C₆H₄BrNO₃[2][7]
Molecular Weight 218.00 g/mol [2][7]
Appearance Yellow to brown crystalline solid[3][8][9]
Melting Point 144-145 °C[9]
Solubility Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.[8]
pKa 7.65 ± 0.10 (Predicted)[9]

Core Applications & Synthetic Protocols

The true value of this compound is realized in its role as a precursor. The following sections detail its application in synthesizing key agrochemical classes, complete with actionable laboratory protocols.

Application in Fungicide Development

Nitrophenol derivatives have demonstrated notable fungicidal properties.[10] A common strategy in agrochemical synthesis is the reduction of a nitro group to an amine, which can then be further functionalized. The resulting 4-bromo-3-aminophenol is a powerful intermediate for building a library of potential fungicidal compounds through N-acylation, N-alkylation, or formation of heterocyclic structures.

This protocol details the reduction of this compound to 4-Bromo-3-aminophenol, a critical building block for fungicidal candidates. The use of tin(II) chloride in acidic media is a classic and reliable method for this transformation.

Objective: To synthesize 4-Bromo-3-aminophenol, a key intermediate for a library of potential fungicides.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (3.5 eq) in concentrated hydrochloric acid. The addition should be done cautiously as the initial reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a 5 M NaOH solution until the pH is basic (pH ~8-9). This will precipitate tin salts.

  • Extraction: Filter the mixture to remove the tin salts, washing the solid with ethyl acetate. Combine the filtrate with the washings and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-Bromo-3-aminophenol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Causality: The acidic environment protonates the nitro group, making it more susceptible to reduction by SnCl₂, which acts as the electron donor. The final basic work-up is crucial to deprotonate the resulting ammonium salt to the free amine and to precipitate inorganic tin hydroxides, facilitating their removal.

G cluster_synthesis Fungicide Precursor Synthesis cluster_derivatization Library Generation A This compound B Reduction (SnCl2 / HCl) A->B C 4-Bromo-3-aminophenol B->C D N-Acylation C->D E N-Alkylation C->E F Heterocycle Formation C->F G Fungicidal Candidate Library D->G E->G F->G caption Workflow for Fungicide Candidate Generation

Workflow for Fungicide Candidate Generation
Application in Herbicide Development

Diphenyl ether herbicides are a major class of agrochemicals that inhibit the protoporphyrinogen oxidase (PPO) enzyme.[11] Halogenated phenols are key starting materials for these compounds. While 4-Bromo-3-iodophenol is noted for its differential reactivity, this compound can also serve as a building block for novel PPO inhibitors where the nitro group can modulate the electronic properties and biological activity of the final molecule.

This protocol outlines a plausible pathway for synthesizing a diphenyl ether herbicide scaffold using a palladium-catalyzed Buchwald-Hartwig amination/etherification reaction.

Objective: To synthesize a novel diphenyl ether structure as a potential herbicidal agent.

Materials:

  • This compound (1.0 eq)

  • A substituted phenol (e.g., 4-phenoxyphenol) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

  • Ligand (e.g., Xantphos) (0.04 eq)

  • Base (e.g., Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask, nitrogen/argon atmosphere setup.

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the substituted phenol (1.1 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), the palladium catalyst, and the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired diphenyl ether compound.

Causality: The palladium catalyst, in conjunction with a specialized ligand like Xantphos, facilitates the challenging C-O cross-coupling reaction between the aryl bromide and the phenol. The strong, non-nucleophilic base (Cs₂CO₃) is essential for deprotonating the phenolic nucleophile without interfering with the catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

G A This compound C Buchwald-Hartwig C-O Coupling (Pd Catalyst, Ligand, Base) A->C B Substituted Phenol (R-Ph-OH) B->C D Novel Diphenyl Ether C->D E Screening for Herbicidal Activity D->E caption Synthetic Workflow for a Diphenyl Ether Herbicide

Synthetic Workflow for a Diphenyl Ether Herbicide

Biological Activity Screening Protocols

Once novel compounds are synthesized, they must be rigorously tested for biological activity. The following are standardized, foundational protocols for preliminary screening.

Protocol 3: In Vitro Antifungal Assay (Poisoned Food Technique)

Objective: To determine the efficacy of synthesized compounds in inhibiting the mycelial growth of a target phytopathogenic fungus.

Procedure:

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10,000 ppm).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool it to about 45-50 °C.

  • Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). A solvent-only control must be included.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani), in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percent inhibition of mycelial growth compared to the solvent control.

Protocol 4: Pre-Emergent Herbicidal Assay (Petri Dish Assay)

Objective: To assess the effect of synthesized compounds on the seed germination and early growth of target weed species.

Procedure:

  • Test Solution: Prepare a series of aqueous solutions of the test compound at various concentrations, using a small amount of surfactant if needed to ensure solubility.

  • Plate Preparation: Place a sterile filter paper in a Petri dish and add a defined number of seeds of a model weed (e.g., 10-20 seeds of Brassica juncea or Chenopodium serotinum).[12]

  • Treatment: Add a fixed volume (e.g., 5 mL) of the test solution to each Petri dish. Use water or a water/surfactant mixture as a control.

  • Incubation: Seal the Petri dishes with paraffin film to prevent moisture loss and incubate in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After 7-10 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percent germination inhibition and the percent growth reduction for both roots and shoots relative to the control.

G cluster_workflow General Biological Screening Workflow A Synthesized Compound Library B Primary Screening (Single High Dose) A->B C Dose-Response Assay (Multiple Concentrations) B->C D Calculate EC50 / IC50 Values C->D E Lead Compound Identification D->E F Secondary Screening (e.g., Greenhouse Trials) E->F caption Tiered Approach for Biological Activity Screening

Tiered Approach for Biological Activity Screening

Analytical Considerations for Environmental Fate

The development of any new agrochemical requires robust analytical methods to monitor its presence and persistence in the environment. Nitrophenols and their derivatives can be detected by several techniques.[4]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Vis or mass spectrometry (LC-MS) detectors, HPLC is ideal for analyzing polar, non-volatile compounds like this compound and its metabolites in water and soil extracts.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for more volatile derivatives. The parent compound may require derivatization (e.g., silylation of the hydroxyl group) to improve its thermal stability and chromatographic behavior.[13]

  • Electrochemical Sensors: Modern research focuses on developing sensitive electrochemical sensors for the rapid in-field detection of nitrophenols in water samples, which could be adapted for new derivatives.[14][15]

For residue analysis, a standard workflow involves sample collection (soil, water, plant tissue), extraction (e.g., pressurized liquid extraction or Soxhlet), extract cleanup (e.g., solid-phase extraction), and instrumental analysis.[16]

Conclusion and Future Perspectives

This compound is more than just a chemical; it is a strategic platform for innovation in agrochemical research. Its inherent reactivity allows for the efficient synthesis of diverse molecular structures targeting herbicidal and fungicidal activities. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to exploit its potential. Future research should focus on expanding the synthetic transformations beyond those described, such as leveraging the bromine atom in Suzuki or Sonogashira cross-coupling reactions to build even greater molecular complexity. By combining rational design with the synthetic versatility of this compound, the agrochemical community can continue to develop safer, more effective solutions for global food security.

References

Application Notes & Protocols: Synthesis and Screening of 4-Bromo-3-nitrophenol Derivatives for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the derivatization of 4-Bromo-3-nitrophenol and the subsequent evaluation of its novel analogues as potential enzyme inhibitors. This compound serves as a versatile chemical scaffold, featuring a reactive phenolic hydroxyl group amenable to various synthetic modifications.[1][2] By altering its structure, primarily through O-alkylation to create a library of ether derivatives, researchers can systematically modulate its physicochemical properties—such as lipophilicity, electronic character, and steric profile—to enhance biological activity and explore structure-activity relationships (SAR).[1] This document outlines detailed, field-proven protocols for the synthesis of these derivatives via Williamson ether synthesis and for their screening against two representative enzyme targets: tyrosinase and alkaline phosphatase. Furthermore, it provides a primer on advanced kinetic analysis to elucidate the mechanism of inhibition, offering a complete workflow from chemical synthesis to biological characterization.

The Scientific Rationale: Why Derivatize this compound?

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and chemical properties. Derivatization is a cornerstone of medicinal chemistry, used to optimize a lead compound's efficacy, selectivity, and pharmacokinetic profile. This compound is an excellent starting scaffold for several reasons:

  • Reactive Phenolic Hydroxyl: The hydroxyl group is the primary site for derivatization, readily undergoing reactions like etherification and esterification. This allows for the introduction of a wide array of functional groups.[1][2]

  • Modulation of Physicochemical Properties: The addition of different alkyl or aryl groups can drastically alter the molecule's properties. For instance, introducing longer alkyl chains increases lipophilicity, which may enhance cell membrane permeability. Conversely, adding polar groups can improve aqueous solubility. These modifications are critical for tuning a compound's interaction with a biological target.[1]

  • Probing the Active Site: By creating a library of derivatives with varying sizes and electronic properties, researchers can probe the steric and electronic requirements of an enzyme's active site. This systematic approach is fundamental to SAR studies, which aim to identify the key molecular features responsible for potent and selective enzyme inhibition.[3]

  • Inherent Biological Relevance: Nitrophenolic compounds are known inhibitors of various enzymes, including oxidoreductases like tyrosinase and hydrolases like alkaline phosphatase.[4][5] This provides a strong basis for exploring the inhibitory potential of new analogues.

General Workflow for Synthesis and Screening

The journey from a starting scaffold to a characterized enzyme inhibitor follows a logical and systematic progression. The workflow described here ensures that synthetic efforts are directly linked to robust biological evaluation, facilitating a clear understanding of how structural modifications impact function.

Caption: Overall workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of 4-Bromo-3-nitrophenoxy Ether Derivatives

Principle: The Williamson ether synthesis is a robust and widely used method for preparing ethers.[6] It involves the deprotonation of an alcohol (or phenol) to form a nucleophilic alkoxide (or phenoxide), which then displaces a halide from an alkyl halide in an SN2 reaction to form the ether linkage.

Materials and Reagents:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, 1-bromobutane)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

  • Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetone to dissolve the starting material (approx. 10-20 mL per gram of phenol).

  • Base Addition: Add anhydrous K₂CO₃ (2.0-3.0 eq) to the solution. If using NaH, carefully add it portion-wise (1.2 eq) at 0 °C. The formation of the phenoxide is often indicated by a color change.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the solid base (if K₂CO₃ was used).

    • If DMF was the solvent, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). If acetone was used, evaporate the solvent and then partition the residue between water and ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final ether derivative using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Representative this compound Derivatives

Derivative NameR-GroupMolecular FormulaMolecular Weight ( g/mol )
1-Bromo-4-(benzyloxy)-2-nitrobenzeneBenzylC₁₃H₁₀BrNO₃324.13
1-Bromo-4-ethoxy-2-nitrobenzeneEthylC₈H₈BrNO₃246.06
1-Bromo-4-butoxy-2-nitrobenzenen-ButylC₁₀H₁₂BrNO₃274.11

Protocol 2: Enzyme Inhibition Screening Assays

Principle: Enzyme inhibition assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[7][8] By comparing these rates, one can quantify the inhibitor's potency, typically expressed as the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[9]

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

Rationale: Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis.[3] Its inhibition is a primary strategy for developing skin-lightening agents and treating hyperpigmentation disorders. Phenolic compounds are well-known to interact with tyrosinase.[10][11]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and kojic acid in DMSO, then dilute further in buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of each test compound dilution to the appropriate wells.

    • Add 20 µL of buffer with DMSO (vehicle control) to control wells.

    • Add 20 µL of kojic acid dilutions to positive control wells.

    • Add 140 µL of phosphate buffer to all wells.

  • Pre-incubation: Add 20 µL of the tyrosinase solution to each well. Mix and pre-incubate at 25 °C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the L-DOPA solution to each well to start the reaction. The final volume should be 200 µL.

  • Monitor Reaction: Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Determine the reaction rate (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[9]

Alkaline Phosphatase (ALP) Inhibition Assay

Rationale: Alkaline phosphatase is a ubiquitous hydrolase enzyme that removes phosphate groups from various molecules. Its activity is linked to several physiological processes, and assays for its inhibition are robust and widely used.[12] The assay commonly employs p-nitrophenyl phosphate (pNPP), which upon hydrolysis by ALP, releases the intensely yellow p-nitrophenol (pNP), providing a simple colorimetric readout.[13][14]

Materials and Reagents:

  • Alkaline Phosphatase (e.g., from calf intestine, CIAP) (EC 3.1.3.1)

  • p-Nitrophenyl phosphate (pNPP)

  • Tris-HCl buffer (e.g., 50 mM, pH 9.0, containing 1 mM MgCl₂)

  • Test compounds (dissolved in DMSO)

  • Sodium orthovanadate or L-Phenylalanine (positive controls)[12][14]

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of ALP in Tris-HCl buffer.

    • Prepare a stock solution of pNPP in Tris-HCl buffer.

    • Prepare serial dilutions of test compounds and controls as described for the tyrosinase assay.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of each test compound dilution to the appropriate wells.

    • Add 20 µL of buffer with DMSO (vehicle control) to control wells.

    • Add 140 µL of Tris-HCl buffer to all wells.

  • Pre-incubation: Add 20 µL of the ALP solution to each well. Mix and pre-incubate at 37 °C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the pNPP solution to each well.

  • Monitor Reaction: Incubate the plate at 37 °C and measure the absorbance at 405 nm every minute for 20-30 minutes.

  • Data Analysis: Calculate the reaction rates, percentage of inhibition, and IC₅₀ values as described in the tyrosinase assay protocol.

Advanced Kinetic Analysis: Determining the Mechanism of Inhibition

While the IC₅₀ value is a useful measure of potency, it can vary with substrate concentration. To understand how a compound inhibits an enzyme, a kinetic analysis is required to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Principle: This involves measuring reaction rates at multiple substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The data are then globally fitted to different inhibition models or visualized using a Lineweaver-Burk (double reciprocal) plot.[15]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E E Free Enzyme ES ES Enzyme-Substrate Complex E->ES + S EI EI Enzyme-Inhibitor Complex E->EI + I S S Substrate ES->E - S P P Product ES->P → E + P I I Inhibitor EI->E - I ESI ESI Ternary Complex E2 E Free Enzyme EI2 EI Enzyme-Inhibitor Complex E2->EI2 + I ES2 ES Enzyme-Substrate Complex ESI2 ESI Ternary Complex ES2->ESI2 + I EI2->E2 - I ESI2->ES2 - I ES3 ES Enzyme-Substrate Complex ESI3 ESI Ternary Complex ES3->ESI3 + I ESI3->ES3 - I

References

Application Notes and Protocols: The Synthesis of Aripiprazole with a Focus on 4-Bromo-3-nitrophenol as a Potential Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aripiprazole is a third-generation atypical antipsychotic agent widely prescribed for the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[1][2] Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, combined with 5-HT2A antagonist activity, contributes to its efficacy and favorable side-effect profile compared to earlier antipsychotics.[3] The intricate molecular architecture of aripiprazole, 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-butoxy}-3,4-dihydro-2(1H)-quinolinone, necessitates a multi-step synthesis. This guide provides a detailed examination of the established synthetic routes to aripiprazole and explores the potential, though currently undocumented, utility of 4-bromo-3-nitrophenol as a starting material for a key intermediate.

Established Convergent Synthesis of Aripiprazole

The most industrially prevalent and widely published synthesis of aripiprazole employs a convergent approach.[2] This strategy involves the separate synthesis of two key intermediates, which are then coupled in the final step to form the aripiprazole molecule. This method is advantageous as it allows for the purification of each intermediate, leading to a higher purity final product and overall improved yield. The two primary building blocks are:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • 1-(2,3-dichlorophenyl)piperazine

The general workflow for the established synthesis of aripiprazole is depicted below.

Established Aripiprazole Synthesis cluster_quinolinone Quinolinone Intermediate Synthesis cluster_piperazine Piperazine Intermediate Synthesis cluster_coupling Final Coupling Reaction 7_hydroxy 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one bromobutoxy 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one 7_hydroxy->bromobutoxy Alkylation dibromobutane 1,4-Dibromobutane dibromobutane->bromobutoxy K2CO3 K2CO3 K2CO3->bromobutoxy aripiprazole Aripiprazole bromobutoxy->aripiprazole dichloroaniline 2,3-Dichloroaniline piperazine_HCl 1-(2,3-dichlorophenyl)piperazine dichloroaniline->piperazine_HCl Cyclization bis_chloroethyl Bis(2-chloroethyl)amine bis_chloroethyl->piperazine_HCl piperazine_HCl->aripiprazole N-Alkylation NaI_TEA NaI, Triethylamine NaI_TEA->aripiprazole

Caption: Established convergent synthesis of aripiprazole.

Protocol 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This protocol details the etherification of the phenolic hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane. The large excess of 1,4-dibromobutane is crucial to minimize the formation of the dimeric impurity.

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane (3 molar equivalents)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Ethanol

Procedure:

  • To a stirred solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in DMF, add potassium carbonate (1 mol. equiv.).

  • Add 1,4-dibromobutane (3 mol. equiv.) to the reaction mixture.

  • Heat the mixture to 60°C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an equal volume of water.

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from ethanol to obtain pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[3]

Protocol 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine

This intermediate is synthesized via a cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine.[3][4]

Materials:

  • 2,3-dichloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Xylene

  • p-Toluenesulfonic acid

  • Tetrabutylammonium bromide

  • Aqueous ammonia

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a stirred solution of 2,3-dichloroaniline (1 eq.) and bis(2-chloroethyl)amine hydrochloride (1 eq.) in xylene, add p-toluenesulfonic acid (0.1 eq.) and tetrabutylammonium bromide (0.1 eq.).

  • Heat the reaction mixture to 130-135°C for 48 hours.

  • Monitor the reaction by TLC or HPLC. After completion, cool the mixture to room temperature.

  • Adjust the pH of the solution to 6-7 with aqueous ammonia.

  • Extract the organic compounds with ethyl acetate and dry the organic layer with sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 1-(2,3-dichlorophenyl)piperazine, which can often be used in the next step without further purification.[5]

Protocol 3: Final Synthesis of Aripiprazole

This final step involves the N-alkylation of the synthesized piperazine intermediate with the bromobutoxy-quinolinone derivative.[3][6]

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

  • 1-(2,3-dichlorophenyl)piperazine (1.5 mol. equiv.)

  • Sodium iodide (2 mol. equiv.)

  • Triethylamine (2 mol. equiv.)

  • Acetonitrile

  • Ethyl acetate

  • Ethanol

Procedure:

  • Combine 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and sodium iodide (2 mol. equiv.) in acetonitrile and reflux for 30 minutes. The in-situ formation of the more reactive iodo-intermediate via the Finkelstein reaction enhances the reaction rate.

  • Cool the mixture to room temperature.

  • Add 1-(2,3-dichlorophenyl)piperazine (1.5 mol. equiv.) and triethylamine (2 mol. equiv.) to the reaction mixture.

  • Reflux the mixture for an additional 4 hours.

  • Filter the resulting precipitate (triethylamine hydrobromide) and discard.

  • Evaporate the filtrate under reduced pressure to yield a resinous crude product.

  • Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and recrystallize the resulting solid from ethanol to yield pure aripiprazole.[3]

StepReactantsKey ReagentsSolventTypical YieldPurity (HPLC)
1 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutaneK2CO3DMF70-80%>99%
2 2,3-dichloroaniline, bis(2-chloroethyl)amine HClp-TSA, TBABXylene~88%>98%
3 Intermediates from Step 1 & 2NaI, TriethylamineAcetonitrile85-90%>99.5%

This compound: A Potential but Undocumented Precursor

A thorough review of the scientific literature does not reveal a direct, documented synthetic route to aripiprazole or its key intermediates that utilizes this compound as a starting material.[7] However, the chemical functionalities present in this compound—a hydroxyl group, a nitro group, and a bromine atom on a benzene ring—make it a theoretically plausible, albeit non-standard, precursor for the synthesis of the 7-hydroxy-3,4-dihydroquinolin-2(1H)-one core.[7][8]

Chemical Profile of this compound
  • Formula: C6H4BrNO3

  • Appearance: Yellow crystalline solid[7]

  • Reactivity: The molecule possesses three key functional groups that can be chemically manipulated:

    • The phenolic hydroxyl group is acidic and can undergo O-alkylation or O-acylation.

    • The nitro group is a strong electron-withdrawing group and can be reduced to an amino group.

    • The bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

Hypothetical Synthetic Pathway from this compound

A plausible, though unverified, synthetic route from this compound to a precursor of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one could involve the following transformations. This proposed pathway is for illustrative purposes and would require significant experimental validation.

Hypothetical Pathway start This compound step1 Reduction of Nitro Group start->step1 intermediate1 3-Amino-4-bromophenol step1->intermediate1 step2 Acylation with 3-chloropropionyl chloride intermediate1->step2 intermediate2 N-(5-bromo-3-hydroxyphenyl)- 3-chloropropionamide step2->intermediate2 step3 Intramolecular Friedel-Crafts Alkylation (Cyclization) intermediate2->step3 intermediate3 7-Bromo-5-hydroxy-3,4- dihydroquinolin-2(1H)-one step3->intermediate3 step4 Debromination & Isomer Separation intermediate3->step4 end 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one step4->end

Caption: Hypothetical synthesis of a key aripiprazole intermediate.

Discussion of the Hypothetical Pathway:

  • Reduction of the Nitro Group: The nitro group of this compound would first need to be selectively reduced to an amine to yield 3-amino-4-bromophenol. This can be achieved using various reducing agents such as Sn/HCl, H2/Pd-C, or sodium dithionite.

  • Acylation: The resulting aminophenol could then be acylated with 3-chloropropionyl chloride to form N-(5-bromo-3-hydroxyphenyl)-3-chloropropionamide.

  • Intramolecular Friedel-Crafts Alkylation: This intermediate could then undergo an intramolecular Friedel-Crafts alkylation to form the quinolinone ring. This step is challenging due to the directing effects of the substituents and may lead to a mixture of isomers.

  • Debromination and Isomer Separation: The resulting bromo-substituted quinolinone would require debromination and potentially challenging separation from other isomers to yield the desired 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Causality and Challenges: The primary obstacle in this hypothetical route is controlling the regioselectivity of the Friedel-Crafts cyclization. The existing hydroxyl and bromo substituents on the aromatic ring will influence the position of ring closure, and may not favor the formation of the desired 7-hydroxy isomer. Furthermore, the multi-step nature of this proposed sequence, coupled with the potential for low yields and difficult purifications, makes it less economically viable compared to established routes starting from precursors like m-anisidine.[5]

Conclusion

The synthesis of aripiprazole is a well-established process that relies on the convergent coupling of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine. The protocols for the synthesis of these intermediates and their final coupling are robust and have been optimized for large-scale production.

While this compound is a versatile chemical building block, there is currently no evidence in the peer-reviewed or patent literature to support its use as a direct precursor in the synthesis of aripiprazole. A hypothetical pathway can be proposed based on fundamental principles of organic chemistry, but it presents significant challenges in terms of regioselectivity and overall efficiency. For researchers and drug development professionals, adherence to the established and validated synthetic routes remains the most reliable and efficient approach for obtaining high-purity aripiprazole. Future research into novel synthetic pathways may explore alternative starting materials, but these would require extensive process development and validation to compete with the current industry standards.

References

Application Note: High-Resolution Analytical Strategies for the Detection and Quantification of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides detailed application notes and protocols for the robust detection and quantification of 4-Bromo-3-nitrophenol, a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Recognizing the critical need for accurate purity assessment and impurity profiling in research, drug development, and quality control, this document outlines two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a straightforward UV-Vis spectrophotometric method for rapid quantification is described. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound Analysis

This compound (C₆H₄BrNO₃, MW: 218.01 g/mol ) is a yellow crystalline solid characterized by a phenolic ring substituted with both a bromine atom and a nitro group.[2][3] Its utility as a precursor in various synthetic pathways necessitates stringent analytical control to ensure the quality, consistency, and safety of downstream products.[1] Inadequate control of this starting material can lead to the propagation of impurities, impacting the efficacy and safety profile of the final active pharmaceutical ingredient (API) or chemical product.

This application note addresses the analytical challenges associated with this compound by providing comprehensive, step-by-step protocols for its quantification. The methodologies have been structured to offer a balance of high sensitivity, selectivity, and operational efficiency.

Chemical Structure and Properties:

  • Appearance: Yellow to orange solid[1]

  • Solubility: Moderately soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water.[1][3]

  • Reactivity: The presence of the electron-withdrawing nitro group and the bromine atom, alongside the acidic hydroxyl group, dictates its chromatographic behavior and spectroscopic properties.[1]

High-Performance Liquid Chromatography (HPLC) for High-Throughput Analysis

Reversed-phase HPLC (RP-HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. This method offers excellent resolution, sensitivity, and reproducibility.

Scientific Rationale for Method Development

The selection of a C18 stationary phase is predicated on its hydrophobic nature, which provides effective retention for the moderately polar this compound. The mobile phase, a combination of acetonitrile and water, allows for the fine-tuning of elution strength. The addition of a small percentage of phosphoric acid is crucial to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 7.65), ensuring a consistent retention time and symmetrical peak shape.[4] UV detection is highly suitable due to the presence of the chromophoric nitro-aromatic system. Based on the UV spectra of similar nitrophenols, a detection wavelength in the range of 290-320 nm is expected to provide optimal sensitivity.[5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Stock Standard (1 mg/mL in Acetonitrile) Working_Standards Create Calibration Curve Standards (0.1 - 100 µg/mL) Standard_Prep->Working_Standards Filter Filter all solutions (0.45 µm Syringe Filter) Working_Standards->Filter Sample_Prep Dissolve Sample in Acetonitrile (e.g., 1 mg/mL) Sample_Prep->Filter HPLC_System Equilibrate HPLC System with Mobile Phase Filter->HPLC_System To HPLC Injection Inject Standards and Samples (20 µL) HPLC_System->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at 310 nm Separation->Detection Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Detection->Calibration_Curve Data Acquisition Quantification Quantify Sample Concentration Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (85%)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock standard with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to a known concentration within the calibration range (e.g., 1 mg/mL). Further dilute with the mobile phase as necessary.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 310 nm (or a wavelength determined by the UV spectrum of the standard)

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the sample using the calibration curve.

Performance Characteristics (Hypothetical Data)
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) for Enhanced Specificity

GC-MS provides an orthogonal analytical approach, offering high separation efficiency and definitive peak identification through mass spectral data. For phenolic compounds, derivatization is often necessary to improve volatility and chromatographic performance.[6]

Rationale for Derivatization and Analysis

The presence of the acidic hydroxyl group in this compound can lead to peak tailing and poor chromatographic performance in GC.[6] Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group to a non-polar trimethylsilyl (TMS) ether. This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks. A non-polar capillary column, such as a DB-5ms or equivalent, is well-suited for separating the derivatized analyte. Mass spectrometry detection in Selected Ion Monitoring (SIM) mode allows for high sensitivity and selectivity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Stock Standard (1 mg/mL in Dichloromethane) Working_Standards Create Calibration Curve Standards Standard_Prep->Working_Standards Derivatization Add BSTFA + 1% TMCS Heat at 70°C for 30 min Working_Standards->Derivatization Sample_Prep Dissolve Sample in Dichloromethane Sample_Prep->Derivatization GC_System Set GC Oven Program and MS Parameters Derivatization->GC_System To GC-MS Injection Inject Derivatized Standards and Samples (1 µL) GC_System->Injection Separation Separation on DB-5ms Column Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Detection->Calibration_Curve Data Acquisition Quantification Quantify Sample Concentration Calibration_Curve->Quantification

Caption: GC-MS analysis workflow for this compound.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and working standards of this compound in dichloromethane.

    • Dissolve the sample in dichloromethane to a known concentration.

  • Derivatization:

    • To 100 µL of each standard and sample solution in a vial, add 100 µL of BSTFA with 1% TMCS.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection)

    • Oven Temperature Program: Initial 150°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280°C

    • Ion Source Temperature: 230°C

    • MS Mode: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte.

  • Analysis and Quantification:

    • Analyze the derivatized standards to build a calibration curve.

    • Analyze the derivatized samples and quantify using the calibration curve.

Performance Characteristics (Hypothetical Data)
ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Precision (%RSD)< 5%
SpecificityHigh (confirmed by mass spectrum)

UV-Vis Spectrophotometry for Rapid Quantification

For routine analysis where high sample throughput is required and the sample matrix is simple, UV-Vis spectrophotometry offers a rapid and cost-effective quantification method.

Protocol for Spectrophotometric Analysis
  • Solvent Selection: Choose a solvent in which this compound is highly soluble, such as methanol or ethanol.

  • Determine λmax: Scan a dilute solution of the this compound standard (e.g., 10 µg/mL in methanol) across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For nitrophenols, this is typically in the range of 300-400 nm.[7]

  • Prepare Calibration Standards: Prepare a series of standards in the chosen solvent with concentrations that give absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration.

  • Sample Analysis: Dissolve the sample in the same solvent to a concentration that falls within the calibration range and measure its absorbance at λmax. Calculate the concentration from the calibration curve.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound. The choice between HPLC, GC-MS, and UV-Vis spectrophotometry will depend on the specific requirements of the analysis, such as the need for high specificity, sensitivity, or throughput. For routine quality control, the HPLC method is recommended due to its excellent balance of performance characteristics. For impurity identification and trace-level analysis, the high specificity of GC-MS is unparalleled. UV-Vis spectrophotometry serves as a valuable tool for rapid, high-concentration assays. By following these detailed protocols, researchers, scientists, and drug development professionals can ensure the accurate and reliable characterization of this compound, thereby supporting the development of high-quality chemical products and pharmaceuticals.

References

A Comprehensive Guide to HPLC and LC-MS/MS Methodologies for the Analysis of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-nitrophenol is an organic compound characterized by a phenolic ring substituted with both a bromine atom and a nitro group.[1] It serves as a critical intermediate in various chemical syntheses, including the manufacturing of dyes and pharmaceuticals.[1] Given its role in regulated industries, the development of precise, accurate, and robust analytical methods for its quantification and impurity profiling is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a foundational technique for this purpose, offering reliability and accessibility. For applications requiring higher sensitivity and selectivity, such as trace-level quantification or analysis in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2]

This technical guide provides detailed, field-proven protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS. The methodologies are designed to be self-validating, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[3][4] We will explore the causality behind experimental choices, from mobile phase selection to mass spectrometric tuning, providing researchers and drug development professionals with a comprehensive framework for implementation.

Physicochemical Properties of this compound

Understanding the analyte's properties is the cornerstone of logical method development. The acidic nature of the phenolic proton (predicted pKa ≈ 7.65) and its chromophoric structure dictate the choices for chromatographic separation and detection.[5][6]

PropertyValueSource
Molecular Formula C₆H₄BrNO₃[5][7]
Molecular Weight ~218.00 g/mol [7]
Appearance Yellow to brown crystalline solid[1][5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetonitrile.[5]
Predicted pKa 7.65 ± 0.10[5][6]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the method of choice for moderately polar compounds like this compound.[8] The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The analyte's retention is governed by its hydrophobic interactions with the stationary phase. By adding an acidifier like phosphoric or formic acid to the mobile phase, we ensure the phenolic hydroxyl group remains protonated, leading to consistent retention times and sharp, symmetrical peak shapes. For UV detection, the presence of the nitroaromatic system provides strong chromophores, allowing for sensitive detection. A photodiode array (PDA) detector is recommended during method development to identify the wavelength of maximum absorbance (λ-max) and to assess peak purity.[9]

Detailed Protocol: HPLC-UV Analysis

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA/UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC-grade acetonitrile (ACN) and water.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • This compound reference standard.

2. Reagent and Standard Preparation

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% H₃PO₄ to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: Prepare a mixture of Water:ACN (50:50, v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[10]

3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase separation of small molecules.
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileAcid suppresses ionization of the phenol for better peak shape.
Gradient 0-1 min: 40% B1-8 min: 40% to 80% B8-9 min: 80% B9-10 min: 80% to 40% B10-15 min: 40% BGradient elution ensures elution of the analyte with good resolution and a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[10]
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection UV at 266 nmWavelength selected based on spectral data for related nitrophenols, should be confirmed with PDA.[11]

4. System Suitability Test (SST) Before sample analysis, the system's performance must be verified. This is a non-negotiable step in any validated method.[4]

  • Procedure: Inject the 25 µg/mL working standard solution five times.

  • Acceptance Criteria:

    • Precision: Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.[3]

    • Tailing Factor (T): 0.8 ≤ T ≤ 1.5.

    • Theoretical Plates (N): > 2000.

Method Validation Protocol (as per ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[3][12] The following workflow should be executed.

Caption: HPLC Method Validation Workflow per ICH Guidelines.

1. Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Procedure: Inject the diluent (blank), a placebo (if applicable), and a standard solution.
  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms.

2. Linearity and Range:

  • Procedure: Analyze the prepared calibration standards (1-100 µg/mL) in triplicate. Plot the mean peak area against the concentration.
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The range is established from this study.[12]

3. Accuracy:

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 5, 25, 75 µg/mL) by spiking a known amount of analyte into a placebo matrix. Analyze and calculate the percent recovery.[3]
  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

4. Precision:

  • Repeatability (Intra-day): Analyze six replicate preparations of the 25 µg/mL standard on the same day, with the same analyst and instrument.
  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
  • Acceptance Criteria: The %RSD for both studies should be ≤ 2.0%.[3]

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Procedure: Determine based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions and inject them.
  • Acceptance Criteria: LOD is the concentration with an S/N ratio of ≥ 3:1. LOQ is the concentration with an S/N ratio of ≥ 10:1.[3] Precision at the LOQ should have an RSD of ≤ 10%.

6. Robustness:

  • Procedure: Deliberately vary critical method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
  • Acceptance Criteria: The system suitability criteria must still be met, and the results should not be significantly impacted by the variations.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Principle and Rationale

LC-MS/MS provides superior sensitivity and selectivity by coupling the separation power of HPLC with the specific detection of mass spectrometry.[2] For this compound, Electrospray Ionization (ESI) in negative ion mode is the logical choice. The acidic phenol readily deprotonates to form the [M-H]⁻ ion in the ESI source.[14] A triple quadrupole (QqQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) selects the precursor ion ([M-H]⁻), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific fragment ion, creating a highly specific transition that eliminates chemical noise and provides confident quantification.[15]

Method Development and Analysis Workflow

Caption: LC-MS/MS Method Development and Analysis Workflow.

1. Analyte Tuning and MRM Transition Optimization

  • Procedure: Infuse a ~1 µg/mL solution of this compound directly into the mass spectrometer.

  • Rationale: This step determines the mass-to-charge ratio (m/z) of the most abundant precursor ion and identifies the most stable and intense fragment (product) ions for MRM analysis.

  • Expected Results:

    • Precursor Ion (Q1): The deprotonated molecule [M-H]⁻. Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), two peaks of nearly equal intensity will be observed at m/z 216.9 and m/z 218.9 . The more abundant isotope (m/z 216.9) is typically chosen.

    • Product Ions (Q3): Fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂).[14] A primary fragment would be expected from the loss of NO₂ (46 Da), resulting in a product ion at m/z 170.9 . Other fragments may also be observed and should be evaluated for intensity and stability.

2. Detailed Protocol: LC-MS/MS Analysis

  • Instrumentation: U(H)PLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reagents: Use LC-MS grade solvents (water, ACN, methanol) and additives (formic acid).[16]

  • Sample Preparation: For analysis in biological matrices (e.g., plasma), a protein precipitation step is common.[17]

    • To 100 µL of plasma, add 300 µL of cold ACN containing an internal standard (if available).

    • Vortex and centrifuge.

    • Inject the supernatant.

3. LC and MS Conditions

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller column dimensions are suitable for the lower flow rates used in LC-MS.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNFormic acid is a volatile modifier, essential for stable ESI performance.[18]
Gradient A rapid gradient appropriate for the shorter column, e.g., 5% to 95% B in 3 min.[19]
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column to ensure efficient ionization.
Column Temp. 40 °CEnsures reproducibility.
Injection Vol. 5 µL
Ionization Mode ESI NegativeThe acidic phenol is readily deprotonated.[20]
MRM Transition Quantifier: 216.9 -> 170.9Qualifier: 218.9 -> 172.9The quantifier is the most intense transition. The qualifier confirms identity.
Collision Energy (CE) To be optimized during tuningTypically in the range of 10-30 eV for this mass range.
Source Temp. ~400-500 °CTo be optimized for the specific instrument.
Dwell Time ~50-100 msBalances sensitivity with the number of points across the chromatographic peak.
Method Validation Highlights (Bioanalytical)

Validation for LC-MS/MS methods, especially in biological matrices, follows guidelines like the ICH M10 Bioanalytical Method Validation.[17] Key parameters are similar to HPLC-UV but with additional considerations:

  • Selectivity: Assessed by analyzing at least six different blank matrix lots to ensure no endogenous interference.[17]

  • Matrix Effect: Evaluates the ion suppression or enhancement caused by the biological matrix. This is a critical parameter for LC-MS/MS that is not relevant for HPLC-UV.[16]

  • Recovery: The extraction efficiency of the sample preparation method.[17]

  • Calibration Curve: Typically uses a weighted (1/x or 1/x²) linear regression.

Summary of Validation Parameters and Typical Acceptance Criteria

ParameterHPLC-UV (Assay)LC-MS/MS (Bioanalytical)
Specificity/Selectivity No interference at analyte RTNo interference in ≥80% of blank lots
Linearity (r²) ≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (80-120% at LLOQ)
Precision (%RSD) ≤ 2.0%≤ 15.0% (≤ 20.0% at LLOQ)
LLOQ S/N ≥ 10Lowest point on cal. curve meeting accuracy/precision criteria
Matrix Effect N/ACV of matrix factor ≤ 15%
Governing Guideline ICH Q2(R1)[4]ICH M10[17]

Conclusion

This guide provides two robust, validated methodologies for the analysis of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control, process monitoring, and release testing. The LC-MS/MS method offers unparalleled sensitivity and selectivity, making it ideal for trace-level analysis, impurity identification, and bioanalytical studies in complex matrices. The choice between these methods should be guided by the specific analytical challenge, required sensitivity, and available instrumentation. By following the detailed protocols and validation strategies outlined herein, researchers can generate high-quality, reproducible, and defensible data compliant with global regulatory standards.

References

Application Note: A Reliable Synthetic Protocol for the Reduction of 4-Bromo-3-nitrophenol to 3-amino-4-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-amino-4-bromophenol is a valuable substituted aniline derivative that serves as a critical building block in the synthesis of various high-value chemical entities. Its bifunctional nature, featuring both an amine and a hydroxyl group on a halogenated aromatic core, makes it a versatile precursor for pharmaceuticals, agrochemicals, and specialized dyes.[1] This application note provides a detailed, reliable, and scalable protocol for the synthesis of 3-amino-4-bromophenol from the readily available starting material, 4-Bromo-3-nitrophenol. The chosen method is the reduction of the aromatic nitro group using tin(II) chloride dihydrate (SnCl₂·2H₂O), a classic and robust transformation known for its efficiency and functional group tolerance.[2][3]

Principle of the Reaction

The conversion of an aromatic nitro compound to its corresponding aniline is a fundamental reduction reaction in organic synthesis. While various methods exist, such as catalytic hydrogenation or reduction with metals like iron in acidic media, the use of stannous chloride (SnCl₂) offers a mild and effective alternative.[3][4][5] The reaction proceeds via a series of single electron transfers from the Sn(II) salt, which acts as the reducing agent, to the nitro group.[2] In the presence of an acid, which serves as a proton source, the nitro group is sequentially reduced through nitroso and hydroxylamine intermediates to the final amine.[6] This method is particularly advantageous as it is chemoselective and typically does not affect other reducible or acid-sensitive functional groups, such as the phenolic hydroxyl group or the aryl bromide in the target molecule.[7]

Reaction Scheme:

Chemical reaction scheme for the reduction of this compound to 3-amino-4-bromophenol.

Figure 1. Reduction of this compound to 3-amino-4-bromophenol using SnCl₂·2H₂O.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound (C₆H₄BrNO₃)≥97%Standard SupplierStarting Material (SM)
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)ACS Reagent, ≥98%Standard SupplierReducing Agent
Ethanol (EtOH)200 Proof, AbsoluteStandard SupplierReaction Solvent
Concentrated Hydrochloric Acid (HCl)37% w/w, ACS ReagentStandard SupplierAcid Source
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house preparationFor neutralization
Brine (Saturated NaCl solution)ACS GradeIn-house preparationFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierDrying Agent
Deionized Water (H₂O)-In-house-

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer or thermocouple.

    • In the flask, add this compound (4.36 g, 20.0 mmol, 1.0 equiv).

    • Add ethanol (80 mL) to the flask and stir the mixture to form a suspension.

  • Addition of Reducing Agent:

    • In a separate beaker, dissolve tin(II) chloride dihydrate (22.56 g, 100.0 mmol, 5.0 equiv) in concentrated hydrochloric acid (20 mL). Note: This dissolution is exothermic.

    • Transfer the acidic SnCl₂ solution to a dropping funnel and add it portion-wise to the stirred suspension of the starting material over 15-20 minutes. A noticeable increase in temperature is expected.

  • Reaction Execution and Monitoring:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 75-80 °C) using a heating mantle.

    • Maintain the reflux for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material (SM) is more nonpolar and will have a higher Rf value than the polar amine product. The reaction is complete when the SM spot is no longer visible.

  • Work-up and Neutralization:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture over crushed ice (approx. 200 g) in a large beaker with stirring.

    • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the pH of the aqueous layer is approximately 7-8. Caution: Vigorous gas (CO₂) evolution will occur. This step will also precipitate tin salts as a white solid (tin hydroxides).

  • Extraction:

    • Transfer the neutralized mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with deionized water (1 x 50 mL) followed by brine (1 x 50 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Isolation and Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product, typically as an off-white to light brown solid.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) to afford 3-amino-4-bromophenol in high purity.

Data Presentation

Table 1: Stoichiometry and Reagent Data

CompoundFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
This compoundC₆H₄BrNO₃218.014.36 g20.01.0
SnCl₂·2H₂OH₄Cl₂O₂Sn225.6522.56 g100.05.0
EthanolC₂H₆O46.0780 mL--
Conc. HCl (37%)HCl36.4620 mL~240~12.0

Expected Yield: 75-90% Appearance: Off-white to pale yellow crystalline solid.

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the logical progression of the chemical transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_sm Weigh this compound Add to Flask with EtOH add_reagent Add SnCl₂/HCl Solution to Flask prep_sm->add_reagent prep_reagent Dissolve SnCl₂·2H₂O in Conc. HCl prep_reagent->add_reagent reflux Heat to Reflux (75-80°C) for 2-3 hours add_reagent->reflux monitor Monitor by TLC until SM is consumed reflux->monitor quench Cool and Pour onto Ice monitor->quench neutralize Neutralize with Sat. NaHCO₃ to pH 7-8 quench->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Recrystallization concentrate->purify G A Aromatic Nitro Group (R-NO₂) D Sequential Electron & Proton Transfer A->D G Aromatic Amine Product (R-NH₂) A->G Overall Reduction B Sn(II) Salt (Electron Donor) B->D H Oxidized Tin (Sn(IV) Species) B->H Oxidation C Proton Source (H⁺ from HCl) C->D E Nitroso Intermediate (R-NO) D->E F Hydroxylamine Intermediate (R-NHOH) E->F F->G

References

4-Bromo-3-nitrophenol as a substrate in catalytic reduction studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: 4-Bromo-3-nitrophenol as a Substrate in Catalytic Reduction Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The catalytic reduction of nitroaromatic compounds is a cornerstone transformation in organic synthesis, providing a direct route to valuable arylamines, which are key intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] this compound is a particularly insightful substrate for studying this reaction due to its well-defined chemical structure, featuring a reducible nitro group and a halogen substituent, which allows for investigations into catalyst selectivity and activity. This document provides a comprehensive guide to utilizing this compound in catalytic reduction studies, detailing the underlying scientific principles, step-by-step experimental protocols, and methods for kinetic analysis.

Introduction to this compound

This compound (C₆H₄BrNO₃) is a yellow to orange crystalline solid with a molecular weight of approximately 218.00 g/mol .[3][4] It is characterized by a phenol ring substituted with a bromine atom at position 4 and a nitro group at position 3.[5] The presence of both an electron-withdrawing nitro group and a halogen makes it a useful intermediate and a model substrate for evaluating catalytic performance, particularly the chemoselectivity of a catalyst in reducing a nitro group without causing dehalogenation.[3][6] The reduction product, 4-amino-3-bromophenol, is a significant building block in the synthesis of more complex molecules.[7][8]

Key Properties of this compound:

PropertyValueSource
CAS Number 78137-76-5[5]
Molecular Formula C₆H₄BrNO₃[3]
Molecular Weight ~218.00 g/mol [4]
Appearance Yellow to orange/brown solid[3][5]
Melting Point 144-145 ºC[9]
Boiling Point 281 ºC at 760 mmHg[9]
Solubility Moderately soluble in organic solvents, sparingly soluble in water.[3][5]

Principles of Catalytic Reduction

The reduction of nitroarenes to their corresponding anilines is most commonly achieved through catalytic hydrogenation.[10] This process typically involves a heterogeneous catalyst, a hydrogen source, and the nitroaromatic substrate.

The Catalytic System
  • Substrate: this compound.

  • Reducing Agent: For laboratory-scale studies, sodium borohydride (NaBH₄) is a convenient and effective hydrogen donor.[11] It reacts with the aqueous solvent to generate hydrogen in situ. Alternatively, molecular hydrogen (H₂) gas can be used, often with catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[6]

  • Catalyst: Noble metal nanoparticles (e.g., gold, silver, palladium) are highly active for this transformation due to their ability to facilitate electron transfer and activate the hydrogen source.[2][12][13] Base-metal catalysts, such as those based on iron or nickel, are also employed as more sustainable alternatives.[14]

The Reaction Mechanism

The reduction of nitrophenols with NaBH₄ in the presence of a metal nanoparticle catalyst is widely accepted to occur on the surface of the catalyst. The process can be described by the Langmuir-Hinshelwood model, which involves the following key steps.[15][16]

  • Adsorption: Both the 4-nitrophenolate anion (formed in the basic NaBH₄ solution) and the borohydride ions (BH₄⁻) adsorb onto the surface of the catalyst.[11]

  • Hydrogen Transfer: The adsorbed BH₄⁻ acts as a source of surface-adsorbed hydrogen atoms or transfers electrons to the catalyst.

  • Surface Reaction: The adsorbed 4-nitrophenolate is sequentially reduced by the surface hydrogen species. This proceeds through intermediate species like nitrosophenol and hydroxylaminophenol before forming the final 4-aminophenol product.

  • Desorption: The final product, 4-amino-3-bromophenol, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The overall transformation is a multi-step electron and proton transfer process, as outlined in the diagram below.

G cluster_cycle Catalytic Cycle (Langmuir-Hinshelwood Model) Catalyst Catalyst Surface Adsorption Adsorption of Ar-NO₂ & BH₄⁻ Catalyst->Adsorption 1 Reaction Surface Reaction (H* Transfer) Adsorption->Reaction 2 Desorption Desorption of Ar-NH₂ Reaction->Desorption 3 Desorption->Catalyst 4 (Regeneration)

References

The Strategic Role of 4-Bromo-3-nitrophenol in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the pivotal role of 4-Bromo-3-nitrophenol as a versatile starting material in the synthesis of novel therapeutic agents for inflammatory disorders. We provide a detailed exploration of its application in the construction of diaryl ether linkages, a key structural motif in a class of potent anti-inflammatory compounds. This document furnishes researchers with not only detailed, step-by-step synthetic protocols but also the underlying chemical principles and the pharmacological context of the target molecules. The provided methodologies are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting.

I. Introduction: The Quest for Selective Anti-Inflammatory Therapeutics

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. A key strategy in the management of these conditions is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. The discovery of two isoforms, COX-1 and COX-2, revolutionized the field. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Consequently, the development of selective COX-2 inhibitors has been a major focus of medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Nimesulide, a selective COX-2 inhibitor, features a characteristic diaryl ether scaffold. This structural motif has inspired the synthesis of numerous analogues with improved efficacy and safety profiles. In this context, this compound emerges as a highly valuable and strategic building block. Its unique substitution pattern, featuring a hydroxyl group for ether formation, a bromine atom as a leaving group for nucleophilic aromatic substitution, and a nitro group to activate the aromatic ring, makes it an ideal precursor for the synthesis of nimesulide analogues and other diaryl ether-based anti-inflammatory candidates.

II. Synthetic Utility of this compound: The Ullmann Condensation

The primary synthetic transformation leveraging the unique reactivity of this compound in this context is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing nitro group ortho to the bromine atom significantly activates the aryl halide towards nucleophilic attack by a phenoxide. This reaction facilitates the formation of a diaryl ether linkage, which is the core of our target anti-inflammatory compounds.

The general reaction scheme is as follows:

The choice of the substituted phenol allows for the introduction of various functionalities to modulate the pharmacological properties of the final compound, such as potency, selectivity, and pharmacokinetic profile.

III. Detailed Experimental Protocol: Synthesis of a Nimesulide Analogue

This protocol details the synthesis of a representative diaryl ether-based anti-inflammatory agent starting from this compound.

Step 1: Ullmann Condensation for Diaryl Ether Formation

Objective: To synthesize 2-(4-bromo-3-nitrophenoxy)aniline.

Materials:

  • This compound

  • 2-Aminophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 2-aminophenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add copper(I) iodide (0.1 eq) to the flask.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to this compound.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(4-bromo-3-nitrophenoxy)aniline.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial to prevent the quenching of the reactive intermediates and ensure optimal reaction yield.

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

  • Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl groups, generating the nucleophilic phenoxides.

  • Copper(I) Iodide: A common and effective catalyst for Ullmann condensations.

  • DMF: A polar aprotic solvent that is well-suited for this type of reaction due to its high boiling point and ability to dissolve the reactants.

Step 2: Reduction of the Nitro Group

Objective: To synthesize 4-bromo-2-phenoxyaniline.

Materials:

  • 2-(4-bromo-3-nitrophenoxy)aniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • Dissolve the 2-(4-bromo-3-nitrophenoxy)aniline (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 4-bromo-2-phenoxyaniline.

Step 3: Sulfonylation of the Amino Group

Objective: To synthesize N-(4-bromo-2-phenoxyphenyl)methanesulfonamide.

Materials:

  • 4-bromo-2-phenoxyaniline

  • Methanesulfonyl chloride (MsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the 4-bromo-2-phenoxyaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by a saturated solution of sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product, N-(4-bromo-2-phenoxyphenyl)methanesulfonamide.

IV. Mechanism of Action and Signaling Pathways

The synthesized nimesulide analogue is designed to act as a selective inhibitor of the COX-2 enzyme. The diaryl ether scaffold is crucial for fitting into the active site of the COX-2 enzyme, which is larger than that of the COX-1 isoform. The sulfonamide moiety is designed to interact with a specific side pocket in the COX-2 active site, conferring selectivity.

By inhibiting COX-2, the compound blocks the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins. This leads to a reduction in the cardinal signs of inflammation: pain, swelling, redness, and heat.

Inflammation_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 COX-2 COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation Synthesized Analogue Synthesized Analogue Synthesized Analogue->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by the synthesized nimesulide analogue.

V. Data Presentation

Compound Starting Material Synthetic Steps Overall Yield (%) In Vitro COX-2 IC₅₀ (µM)
Nimesulide AnalogueThis compound345-55 (projected)To be determined
Nimesulide (Reference)---0.1-1.0

VI. Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation A Step 1: Ullmann Condensation (this compound + 2-Aminophenol) B Step 2: Nitro Group Reduction (SnCl2/HCl) A->B C Step 3: Sulfonylation (Methanesulfonyl Chloride) B->C D Final Product: Nimesulide Analogue C->D E Purification (Column Chromatography/Recrystallization) D->E F Structural Confirmation (NMR, MS, IR) E->F G In Vitro COX-1/COX-2 Inhibition Assay F->G H In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) G->H

Caption: Overall experimental workflow for the synthesis and evaluation of the nimesulide analogue.

VII. Conclusion

This compound serves as a strategic and cost-effective starting material for the synthesis of diaryl ether-based anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the development of novel COX-2 inhibitors. The inherent reactivity of this compound in Ullmann condensations, coupled with straightforward subsequent transformations, allows for the efficient construction of complex molecules with significant therapeutic potential. Further exploration of diverse substituted phenols in the initial coupling step can lead to a library of novel compounds for structure-activity relationship studies, ultimately contributing to the discovery of next-generation anti-inflammatory drugs.

VIII. References

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. --INVALID-LINK--

  • Rainsford, K. D. (2006). Nimesulide–a multifactorial therapeutic approach to inflammation and pain: scientific and clinical consensus. Current medical research and opinion, 22(6), 1161-1170. --INVALID-LINK--

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126. --INVALID-LINK--

  • Moncada, S., Ferreira, S. H., & Vane, J. R. (1973). Prostaglandins, aspirin-like drugs and the oedema of inflammation. Nature, 246(5430), 217-219. --INVALID-LINK--

Application Notes and Protocols for the Preparation of 4-Bromo-3-nitrophenylsulfonyl Chloride from 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic pathway for the preparation of 4-bromo-3-nitrophenylsulfonyl chloride, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available 4-bromo-3-nitrophenol. The described methodology follows a robust and well-documented two-step sequence: the reduction of the phenolic nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety. This document provides not only detailed, step-by-step protocols but also delves into the rationale behind the choice of reagents and reaction conditions, ensuring scientific integrity and reproducibility. The content is structured to empower researchers with the practical knowledge required to successfully synthesize this important intermediate.

Introduction: The Significance of Sulfonyl Chlorides

Aryl sulfonyl chlorides are a cornerstone of modern organic synthesis, primarily serving as precursors to sulfonamides, a privileged functional group in a vast array of pharmaceuticals.[1] The sulfonamide moiety is a key pharmacophore in drugs exhibiting diverse biological activities, including antibacterial, diuretic, and hypoglycemic properties. The reactivity of the sulfonyl chloride group allows for its facile reaction with amines to form stable sulfonamide linkages.[1] The title compound, 4-bromo-3-nitrophenylsulfonyl chloride, incorporates three key functionalities: a reactive sulfonyl chloride handle, a nitro group that can be a site for further chemical modification or influence the electronic properties of the molecule, and a bromine atom which can participate in cross-coupling reactions. This trifunctional scaffold makes it a highly versatile intermediate for the synthesis of complex molecules in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The conversion of this compound to 4-bromo-3-nitrophenylsulfonyl chloride is most effectively achieved through a two-step synthetic sequence. A direct chlorosulfonation of the starting phenol is generally disfavored due to the harsh reaction conditions and the potential for poor regioselectivity, which could lead to a mixture of isomers that are difficult to separate.

The more strategic and reliable approach, detailed herein, involves:

  • Reduction of the Nitro Group: The nitro functionality of this compound is selectively reduced to a primary amine to yield 4-bromo-3-aminophenol. This transformation is crucial as the resulting amino group is the precursor for the subsequent diazotization.

  • Sandmeyer-type Chlorosulfonylation: The newly formed amino group of 4-bromo-3-aminophenol is converted into a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction, where it reacts with a source of sulfur dioxide in the presence of a copper catalyst to yield the desired 4-bromo-3-nitrophenylsulfonyl chloride.[2][3] This method offers excellent regiocontrol, as the position of the sulfonyl chloride group is dictated by the initial position of the amino group.

The overall synthetic workflow is depicted below:

Synthetic Workflow start This compound intermediate 4-Bromo-3-aminophenol start->intermediate Step 1: Reduction product 4-Bromo-3-nitrophenylsulfonyl chloride intermediate->product Step 2: Sandmeyer Reaction

Caption: Overall synthetic route from this compound.

Experimental Protocols

Part 1: Reduction of this compound to 4-Bromo-3-aminophenol

The reduction of the nitro group in the presence of a phenol can be achieved using various methods. Catalytic hydrogenation is a clean and efficient option. Below is a representative protocol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Palladium on Carbon (10 wt%)-Commercially Available
EthanolReagent GradeCommercially Available
Hydrogen GasHigh PurityGas Cylinder
Celite®-Commercially Available
Rotary Evaporator-Standard Laboratory Equipment
Hydrogenation Apparatus-e.g., Parr Shaker

Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol to make a 0.1-0.2 M solution.

  • Catalyst Addition: Carefully add 10 wt% palladium on carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-bromo-3-aminophenol.

  • Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Sandmeyer-type Synthesis of 4-Bromo-3-nitrophenylsulfonyl Chloride

This protocol is adapted from established procedures for the Sandmeyer-type synthesis of aryl sulfonyl chlorides from anilines.[2][4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromo-3-aminophenolFrom Part 1-
AcetonitrileAnhydrousCommercially Available
Hydrochloric Acid (37% aq.)Reagent GradeCommercially Available
tert-Butyl nitrite90%Commercially Available
DABSO (DABCO bis(sulfur dioxide))≥98%Commercially Available
Copper(II) Chloride (CuCl₂)Anhydrous, ≥98%Commercially Available
Diethyl Ether or Ethyl AcetateReagent GradeCommercially Available
Brine (saturated aq. NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Magnetic Stirrer with Cooling Bath-Standard Laboratory Equipment

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-aminophenol (1.0 eq) in acetonitrile (to make a 0.2 M solution).

  • Addition of Reagents: To the stirred solution, add DABSO (0.6 eq), copper(II) chloride (5 mol%), and 37% aqueous hydrochloric acid (2.0 eq) at room temperature.

  • Diazotization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add tert-butyl nitrite (1.1 eq) dropwise to the mixture, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-nitrophenylsulfonyl chloride.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Sandmeyer Reaction Workflow cluster_prep Reaction Setup cluster_reaction Diazotization and Sulfonylation cluster_workup Work-up and Purification prep1 Dissolve 4-bromo-3-aminophenol in MeCN prep2 Add DABSO, CuCl₂, and HCl prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add tert-butyl nitrite react1->react2 react3 Stir at room temperature react2->react3 workup1 Quench with ice-water react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 workup4 Purify by chromatography workup3->workup4

Caption: Detailed workflow for the Sandmeyer-type chlorosulfonylation.

Data and Expected Results

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepKey TransformationTypical ReagentsKey ConditionsExpected YieldPurity Assessment
1 Nitro ReductionPd/C, H₂Room temp, 1-3 atm H₂>90%NMR, LC-MS
2 Sandmeyer Reactiont-BuONO, DABSO, CuCl₂0 °C to room temp70-85%NMR, LC-MS, HPLC

Characterization Data for 4-Bromo-3-nitrophenylsulfonyl Chloride (CAS: 4750-22-5)

  • Molecular Formula: C₆H₃BrClNO₄S

  • Molecular Weight: 300.52 g/mol

  • Appearance: Expected to be a solid.

  • ¹H NMR (CDCl₃): Spectral data should be consistent with the structure. Expected signals in the aromatic region.

  • ¹³C NMR (CDCl₃): Spectral data should confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Note: Researchers should perform full characterization of the synthesized material and compare the data with literature values or data from commercial suppliers to confirm the identity and purity of the product.[1][6]

Safety Considerations

  • This compound: Handle with care. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Gas: Highly flammable. Perform hydrogenation in a well-ventilated fume hood and away from ignition sources.

  • Palladium on Carbon: Flammable when dry. Handle the catalyst as a slurry or under an inert atmosphere.

  • Hydrochloric Acid: Corrosive. Handle in a fume hood and wear appropriate PPE.

  • tert-Butyl nitrite: Flammable and volatile. Handle in a well-ventilated area.

  • Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle in a dry environment and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The two-step synthesis of 4-bromo-3-nitrophenylsulfonyl chloride from this compound presented in this application note provides a reliable and regioselective method for accessing this valuable synthetic intermediate. By following the detailed protocols and understanding the underlying chemical principles, researchers in organic synthesis and drug discovery can confidently prepare this compound for their research endeavors. The use of a Sandmeyer-type reaction for the introduction of the sulfonyl chloride group is a key strategic element that ensures high regiocontrol and good yields.

References

Application Notes and Protocols: 4-Bromo-3-nitrophenol in Materials Science and Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Chemistry of 4-Bromo-3-nitrophenol

This compound is a substituted aromatic compound characterized by a phenolic hydroxyl group, a bromine atom, and a nitro group attached to a benzene ring.[1][2][3] This unique combination of functional groups imparts a versatile reactivity, making it a valuable building block in the synthesis of advanced materials and functional nanostructures.[1] The hydroxyl group provides a site for esterification and etherification reactions, and can participate in hydrogen bonding.[3] The bromo and nitro groups are electron-withdrawing, influencing the acidity of the phenol and the reactivity of the aromatic ring, while also serving as handles for further chemical modifications.[1][3]

This technical guide provides in-depth application notes and detailed protocols for the utilization of this compound in the burgeoning fields of materials science and nanotechnology. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for innovation.

Part 1: Advanced Polymer Synthesis from this compound

The trifunctional nature of this compound allows for its use as a monomer in the synthesis of novel polymers with tailored properties. The phenolic hydroxyl group can participate in polycondensation reactions, while the bromo and nitro groups can be retained in the polymer backbone for post-polymerization modification or to impart specific functionalities such as flame retardancy or altered electronic properties.

Application Note: Poly(ether-nitro) Synthesis via Nucleophilic Aromatic Substitution

A plausible route to synthesizing a poly(ether-nitro) polymer from this compound is through a self-polycondensation reaction. This process would involve the nucleophilic aromatic substitution of the bromine atom by the phenoxide ion of another monomer unit. The electron-withdrawing nitro group ortho to the bromine atom activates it towards nucleophilic attack, a key principle in this synthetic strategy.

Experimental Protocol: Synthesis of Poly(4-hydroxy-2-nitrophenylene)

This protocol details the synthesis of a poly(ether-nitro) polymer from this compound via a self-polycondensation reaction.

Materials:

  • This compound (≥98% purity)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Argon gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, a condenser, and an argon inlet, add this compound (10.9 g, 50 mmol) and potassium carbonate (7.6 g, 55 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF and 20 mL of anhydrous toluene to the flask.

  • Azeotropic Water Removal: Heat the reaction mixture to 140°C with vigorous stirring under a gentle flow of argon. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-3 hours to ensure the reaction medium is anhydrous.

  • Polymerization: After removing the toluene via the Dean-Stark trap, increase the temperature of the reaction mixture to 160°C to initiate polymerization. The reaction is typically allowed to proceed for 24-48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature and dilute with 20 mL of DMF.

    • Slowly pour the viscous polymer solution into 500 mL of methanol with vigorous stirring to precipitate the polymer.

    • Collect the fibrous polymer precipitate by vacuum filtration.

    • Wash the polymer thoroughly with hot water to remove any inorganic salts, followed by a wash with methanol to remove unreacted monomer and low molecular weight oligomers.

    • Dry the purified polymer in a vacuum oven at 60°C for 24 hours to a constant weight.

Characterization:

The resulting polymer, poly(4-hydroxy-2-nitrophenylene), should be characterized using standard techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Table 1: Expected Properties of Poly(4-hydroxy-2-nitrophenylene)

PropertyExpected Value/Characteristic
Appearance Yellow to brown powder
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP)
Molecular Weight (Mn) 10,000 - 30,000 g/mol (dependent on reaction conditions)
Thermal Stability (TGA) Decomposition temperature > 250°C

Diagram 1: Polymerization of this compound

G Monomer This compound ActivatedMonomer Phenoxide Intermediate Monomer->ActivatedMonomer K₂CO₃, DMF Polymer Poly(4-hydroxy-2-nitrophenylene) ActivatedMonomer->Polymer Polycondensation (Nucleophilic Aromatic Substitution)

Caption: Synthetic pathway for poly(4-hydroxy-2-nitrophenylene).

Part 2: Nanoparticle Functionalization with this compound Derivatives

The surface functionalization of nanoparticles is crucial for their application in targeted drug delivery, sensing, and catalysis.[1] this compound, after suitable modification, can be used to impart specific chemical properties to nanoparticle surfaces.

Application Note: Surface Modification of Gold Nanoparticles for Catalysis

Gold nanoparticles (AuNPs) are excellent catalysts for various organic reactions, including the reduction of nitrophenols.[4][5][6][7] Functionalizing AuNPs with a derivative of this compound can enhance their catalytic activity and stability. By introducing a thiol group onto the this compound molecule, it can be strongly anchored to the gold surface through the formation of a gold-thiolate bond.

Experimental Protocol: Functionalization of Gold Nanoparticles with a Thiolated this compound Derivative

This protocol is divided into two stages: the synthesis of a thiol-functionalized this compound derivative and its subsequent use to functionalize citrate-stabilized gold nanoparticles.

Stage 1: Synthesis of 4-Bromo-3-nitro-5-mercaptophenol

This is a hypothetical synthetic step for creating a suitable ligand. The actual synthesis would require optimization.

Materials:

  • This compound

  • Chlorosulfonic acid

  • Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Standard organic synthesis glassware

Procedure:

  • Sulfonylation: React this compound with chlorosulfonic acid to introduce a sulfonyl chloride group.

  • Reduction: Reduce the resulting sulfonyl chloride with a reducing agent like tin(II) chloride in the presence of hydrochloric acid to yield the corresponding thiol, 4-bromo-3-nitro-5-mercaptophenol.

  • Purification: Purify the product using column chromatography.

Stage 2: Functionalization of Gold Nanoparticles

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs, ~20 nm diameter)

  • 4-Bromo-3-nitro-5-mercaptophenol (from Stage 1)

  • Ethanol

  • Deionized water

Procedure:

  • Ligand Solution Preparation: Prepare a 1 mM solution of 4-bromo-3-nitro-5-mercaptophenol in ethanol.

  • Ligand Exchange:

    • To 10 mL of the citrate-stabilized AuNP solution, add the ligand solution dropwise while stirring. The final concentration of the thiol ligand should be in excess to ensure complete surface coverage.

    • Allow the mixture to stir at room temperature for 12-24 hours to facilitate the ligand exchange process, where the thiol group displaces the citrate ions on the AuNP surface.

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution to pellet the functionalized AuNPs (e.g., 12,000 rpm for 20 minutes for ~20 nm AuNPs).

    • Carefully remove the supernatant containing excess ligand and displaced citrate.

    • Resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps at least twice to ensure the removal of unbound ligands.

  • Characterization:

    • UV-Vis Spectroscopy: To observe the shift in the surface plasmon resonance peak, indicating successful functionalization.

    • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the stability of the functionalized nanoparticles.

    • Zeta Potential Measurement: To determine the surface charge of the nanoparticles.

    • FTIR Spectroscopy: To confirm the presence of the functional groups from the ligand on the nanoparticle surface.

Diagram 2: Gold Nanoparticle Functionalization Workflow

G Start Citrate-Stabilized AuNPs Functionalization Ligand Exchange Start->Functionalization Ligand Thiolated this compound Ligand->Functionalization Purification Centrifugation & Washing Functionalization->Purification Final Functionalized AuNPs Purification->Final

Caption: Workflow for functionalizing gold nanoparticles.

Part 3: Fabrication of a this compound-Based Electrochemical Sensor

The electroactive nature of the nitro group in this compound makes it a candidate for the development of electrochemical sensors for the detection of various analytes, or for the direct detection of the compound itself as an environmental pollutant.[8]

Application Note: Electropolymerized this compound Film for Nitrite Sensing

An electrochemical sensor can be fabricated by electropolymerizing this compound onto the surface of a glassy carbon electrode (GCE). The resulting polymer film, poly(this compound), can then be electrochemically reduced to form a poly(3-amino-4-bromophenol) film. The amino groups on this modified electrode can be used for the sensitive and selective detection of nitrite ions.

Experimental Protocol: Fabrication of a Poly(this compound)-Modified GCE for Nitrite Detection

Materials:

  • This compound

  • 0.1 M Sulfuric acid (H₂SO₄) solution

  • Phosphate buffer solution (PBS, pH 7.0)

  • Sodium nitrite (NaNO₂)

  • Glassy carbon electrode (GCE)

  • Potentiostat/galvanostat electrochemical workstation

  • Three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, platinum wire as counter electrode)

Procedure:

  • Electrode Preparation:

    • Polish the GCE with 0.3 and 0.05 µm alumina slurry on a polishing cloth.

    • Sonnicate the polished electrode in deionized water and then ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization:

    • Immerse the cleaned GCE in a 0.1 M H₂SO₄ solution containing 5 mM this compound.

    • Perform cyclic voltammetry (CV) for 20 cycles in the potential range of -0.2 V to +1.2 V at a scan rate of 100 mV/s. A polymer film will gradually form on the GCE surface.

    • Rinse the modified electrode with deionized water.

  • Electrochemical Reduction of the Polymer Film:

    • Transfer the poly(this compound)-modified GCE to a fresh 0.1 M H₂SO₄ solution (without the monomer).

    • Perform CV for 15 cycles in the potential range of -0.8 V to +0.2 V at a scan rate of 50 mV/s to reduce the nitro groups to amino groups.

  • Electrochemical Detection of Nitrite:

    • Place the modified electrode in a PBS (pH 7.0) solution.

    • Record the baseline CV or differential pulse voltammetry (DPV) response.

    • Add known concentrations of sodium nitrite to the PBS and record the electrochemical response. The oxidation of nitrite at the modified electrode surface will result in a measurable current signal.

Data Analysis:

  • Plot the peak current from the DPV measurements against the nitrite concentration to generate a calibration curve.

  • Determine the limit of detection (LOD) and the linear dynamic range of the sensor.

Table 2: Performance Characteristics of a Hypothetical this compound-Based Nitrite Sensor

ParameterExpected Performance
Detection Method Differential Pulse Voltammetry (DPV)
Linear Range 1 µM to 500 µM
Limit of Detection (LOD) 0.5 µM (S/N = 3)
Response Time < 10 seconds
Selectivity Good selectivity against common interfering ions

Diagram 3: Electrochemical Sensor Fabrication Process

G cluster_0 Electrode Modification cluster_1 Nitrite Detection GCE Glassy Carbon Electrode (GCE) Polymerization Electropolymerization of This compound GCE->Polymerization Reduction Electrochemical Reduction of Nitro Groups Polymerization->Reduction ModifiedGCE Poly(3-amino-4-bromophenol)/GCE Reduction->ModifiedGCE Detection Electrochemical Measurement in Nitrite Solution ModifiedGCE->Detection Signal Current Signal Detection->Signal

Caption: Fabrication and application of the electrochemical sensor.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-Bromo-3-nitrophenol (CAS 78137-76-5). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. As an important intermediate in the production of dyes, pharmaceuticals, and agrochemicals, mastering its synthesis is crucial.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols grounded in established chemical principles.

Foundational Synthetic Strategies

The synthesis of this compound, a yellow to brown crystalline solid, is primarily achieved through electrophilic aromatic substitution.[2][3] However, the success of the synthesis is dictated by the ability to control the regioselectivity of the reaction. The two most direct routes are:

  • Route A: Nitration of 4-Bromophenol: This is a common approach where the starting material is readily available. The primary challenge is controlling the position of nitration. The hydroxyl (-OH) group is a strong ortho-, para-director, while the bromo (-Br) group is a deactivating, yet also ortho-, para-directing substituent.[4] This creates a competitive environment where the desired 3-nitro isomer and the undesired 2-nitro isomer can both form.

  • Route B: Bromination of 3-Nitrophenol: In this route, the directing effects are more aligned. The hydroxyl group strongly directs ortho- and para-, while the nitro (-NO₂) group is a strong deactivating meta-director. The para-position to the hydroxyl group (the 4-position) is sterically accessible and electronically favored, making this a theoretically more selective route, though challenges still exist.[5]

A less common but highly controlled alternative involves a multi-step synthesis starting from 4-bromobenzoic acid, which proceeds through nitration, conversion to an amide, a Hofmann rearrangement, diazotization of the resulting aniline, and finally, hydrolysis to the phenol.[6] This guide will focus on optimizing the more direct and common electrophilic substitution routes.

G cluster_0 Primary Synthetic Routes cluster_1 Key Challenges 4-Bromophenol 4-Bromophenol Target This compound 4-Bromophenol->Target Route A: Nitration 3-Nitrophenol 3-Nitrophenol 3-Nitrophenol->Target Route B: Bromination Isomer Isomer Formation (e.g., 4-Bromo-2-nitrophenol) Target->Isomer Oxidation Oxidation of Phenol Target->Oxidation Purification Difficult Purification Target->Purification

Caption: Overview of primary synthetic routes and associated challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing both solutions and the underlying scientific reasoning.

Q1: My overall yield is consistently low after purification. What are the most common culprits?

A1: Low yield is the most frequent issue and typically stems from a combination of three factors:

  • Formation of Isomeric Byproducts: The primary cause of yield loss is the formation of undesired isomers, such as 4-bromo-2-nitrophenol during the nitration of 4-bromophenol. These isomers can be difficult to separate, leading to loss of the target compound during purification.[4]

  • Incomplete Reaction or Degradation: Phenols are susceptible to oxidation, especially under strong nitrating conditions, which can lead to the formation of dark, tarry byproducts and reduce the amount of starting material available to form the desired product.[4] Failure to drive the reaction to completion will also naturally result in a lower yield.

  • Loss During Workup and Purification: The product can be lost during aqueous extractions if the pH is not carefully controlled. Furthermore, aggressive purification techniques, like using overly polar solvents in column chromatography, can lead to poor separation and product loss.

Q2: I'm attempting the nitration of 4-bromophenol (Route A) and getting a significant amount of the 4-bromo-2-nitrophenol isomer. How can I improve regioselectivity?

A2: This is a classic regioselectivity challenge. The hydroxyl group is the most powerful activating ortho-, para-director. To favor nitration at the 3-position (ortho to bromine, meta to hydroxyl), you must moderate the reaction conditions to reduce the directing influence of the hydroxyl group and control the kinetics.

  • Temperature Control is Critical: The nitration of phenols is highly exothermic. You must maintain a low temperature (0-5 °C) throughout the addition of the nitrating agent.[4] This is achieved using an ice-salt bath. Higher temperatures favor the thermodynamically more stable 2-nitro isomer and also increase the risk of oxidation.

  • Choice of Nitrating Agent: Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider a milder nitrating system. Using dilute nitric acid in acetic acid can sometimes offer better control. Alternatively, methods using sodium nitrite in the presence of an oxidant under aprotic conditions have been shown to be effective for selective mononitration of phenols.[7]

  • Slow, Controlled Addition: The nitrating agent must be added dropwise to the solution of 4-bromophenol with vigorous stirring. This prevents localized areas of high reagent concentration and temperature, which can lead to undesired side reactions and dinitration.

G Start 4-Bromophenol OH_direct -OH group directs (ortho, para) Start->OH_direct Br_direct -Br group directs (ortho, para, deactivating) Start->Br_direct Nitration Nitration (NO2+) OH_direct->Nitration Br_direct->Nitration Product_Desired This compound (Desired Product) Nitration->Product_Desired meta to -OH ortho to -Br Product_Isomer 4-Bromo-2-nitrophenol (Isomeric Byproduct) Nitration->Product_Isomer ortho to -OH

Caption: Directing effects in the nitration of 4-bromophenol.

Q3: My nitration reaction mixture turns dark brown or black. What is causing this, and can the product be salvaged?

A3: A dark, tarry appearance is a classic sign of oxidation. Phenols are electron-rich and are easily oxidized by nitric acid, especially at elevated temperatures or high concentrations.

  • Prevention: The key is strict temperature control. Ensure your reaction vessel is well-submerged in an ice-salt bath and that the internal temperature never exceeds 5 °C during the addition of the nitrating agent.[4] Using a less concentrated nitrating mixture can also help mitigate oxidation.

  • Salvaging the Product: While prevention is best, you can often salvage some product. After quenching the reaction on ice, the tarry material may be partially insoluble. Proceed with the extraction as planned. The oxidized byproducts are often highly polar and may remain in the aqueous layer or can be separated during column chromatography. The yield will be compromised, but it may not be a total loss.

Q4: How can I effectively separate this compound from its isomers and other impurities?

A4: Purification is critical for achieving a high-purity final product and is typically a two-step process.

  • Column Chromatography: This is the most effective method for separating isomers. The 2-nitro and 3-nitro isomers have different polarities and will elute at different rates.

    • Stationary Phase: Use silica gel (230-400 mesh).

    • Mobile Phase: A good starting point for the solvent system is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.[8] The less polar 4-bromo-2-nitrophenol isomer will typically elute before the more polar desired this compound. Monitor the fractions using Thin Layer Chromatography (TLC).

  • Recrystallization: After column chromatography, the combined fractions of the pure product can be further purified by recrystallization.

    • Solvent Selection: An ethanol/water mixture is often effective.[4] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.[8]

Q5: My bromination of 3-nitrophenol (Route B) is sluggish and gives multiple products. How can I optimize this reaction?

A5: While theoretically more selective, this reaction requires careful choice of the brominating agent and conditions. The 3-nitrophenol ring is deactivated by the nitro group.

  • Brominating Agent: Using molecular bromine (Br₂) in a solvent like acetic acid is a common method. However, N-Bromosuccinimide (NBS) can be a milder and more selective reagent for the monobromination of activated or moderately deactivated rings.[9][10] Using NBS can help prevent over-bromination (dibromination).

  • Solvent: Acetonitrile or dichloromethane can be effective solvents for bromination with NBS.[11]

  • Monitoring: Follow the reaction's progress closely with TLC to determine the optimal reaction time and quench it once the starting material is consumed to prevent the formation of di-brominated byproducts.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Nitration of 4-Bromophenol

This protocol is optimized for regioselectivity and yield by maintaining strict temperature control.

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-bromophenol (e.g., 10.0 g) in concentrated sulfuric acid (e.g., 40 mL).

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature of the solution is between 0 °C and 5 °C.

  • Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a small amount of cold concentrated sulfuric acid. Allow this mixture to cool.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-bromophenol via the dropping funnel over a period of 30-45 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C. [4]

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 4:1 hexane:ethyl acetate) to confirm the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (e.g., 200 g) with constant stirring. A yellow precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.

  • Drying: Dry the crude product under vacuum. The crude product will be a mixture of isomers and requires purification.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 9:1, then 4:1 hexane:ethyl acetate) to elute the more polar desired product.[8]

  • Combine and Concentrate: Combine the fractions containing the pure this compound (identified by TLC against a standard if available) and remove the solvent under reduced pressure.

Data Summary and Quick Reference

ParameterRecommended ConditionRationale
Starting Material 4-BromophenolMore direct route, though regioselectivity is the key challenge.
Nitrating Agent Conc. HNO₃ in Conc. H₂SO₄Standard, effective nitrating mixture. Milder alternatives can be explored.[7]
Temperature 0-5 °CCritical for minimizing oxidation and improving regioselectivity.[4]
Reaction Time 1-3 hoursMonitor by TLC to avoid side reactions from prolonged reaction times.
Purification Method Silica Gel ChromatographyEssential for separating the desired 3-nitro isomer from the 2-nitro byproduct.[8]
CompoundAppearanceMolecular Weight ( g/mol )Melting Point (°C)
This compound Yellow to orange/brown solid218.01~105-109 °C[12]
4-Bromophenol (Start) White to off-white solid173.01~63-67 °C[13]
4-Bromo-2-nitrophenol Yellow solid218.01~42-45 °C

Troubleshooting Workflow

When faced with a low-yield synthesis, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization process.

G start Low Yield of This compound check_purity Analyze Crude Product by TLC/NMR. Is a major byproduct present? start->check_purity isomer_problem Yes: Major Isomer Detected (e.g., 4-Bromo-2-nitrophenol) check_purity->isomer_problem Yes no_isomer No: Mostly starting material or dark tar. check_purity->no_isomer No solution_temp ACTION: 1. Ensure reaction temp is strictly 0-5°C. 2. Add nitrating agent more slowly. isomer_problem->solution_temp solution_reagent ACTION: Consider milder nitrating conditions (e.g., dilute HNO3/AcOH). isomer_problem->solution_reagent check_reaction Did the reaction go to completion? no_isomer->check_reaction incomplete No: Incomplete Reaction check_reaction->incomplete No degradation Yes: Reaction completed, but mixture is dark/tarry. check_reaction->degradation Yes solution_incomplete ACTION: 1. Check reagent purity/stoichiometry. 2. Increase reaction time, monitor by TLC. incomplete->solution_incomplete solution_degradation Indicates Oxidation. ACTION: Strictly maintain temp < 5°C. Ensure slow reagent addition. degradation->solution_degradation

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 4-Bromo-3-nitrophenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-3-nitrophenol using column chromatography. Here, we address common challenges and provide field-proven solutions to streamline your purification workflow.

Introduction to the Chemistry of Separation

This compound is a yellow to orange crystalline solid with a molecular formula of C₆H₄BrNO₃.[1] Its purification via column chromatography is governed by the polarity imparted by its key functional groups: a hydroxyl (-OH) group, a nitro (-NO₂) group, and a bromine (-Br) atom attached to a benzene ring. The acidic phenolic hydroxyl group allows for strong interactions with polar stationary phases like silica gel through hydrogen bonding.[1] The nitro and bromo substituents further influence the compound's polarity and, consequently, its retention behavior.

A successful separation hinges on achieving a delicate balance of interactions between the compound, the stationary phase, and the mobile phase. The goal is to select conditions that allow the target compound to move through the column at a moderate pace, separating it from less polar and more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective mobile phase for separating moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A good starting point for developing your separation is a 4:1 or 3:1 ratio of hexanes to ethyl acetate.[2] The optimal ratio will depend on the specific impurities in your crude mixture and should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q2: How do I determine the optimal solvent system using TLC?

A2: The ideal solvent system for column chromatography is one that provides a retention factor (Rf) of 0.3-0.5 for the desired compound on a TLC plate.[2] To find this, spot your crude mixture on a TLC plate and develop it in solvent systems of varying polarities (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate). The solvent system that yields an Rf in the target range will likely provide good separation on the column.

Q3: My this compound appears as a yellow band on the column. Is this normal?

A3: Yes, this is completely normal. Nitrophenols are often yellow crystalline solids.[2] The color is due to the electronic transitions of the nitro group conjugated with the phenolic ring.[2] This inherent color can be a useful visual aid for tracking the compound's progress down the column.

Q4: How can I visualize this compound on a TLC plate if the spots are not visible to the naked eye?

A4: this compound contains an aromatic ring and is expected to be UV active. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where it should appear as a dark spot on a fluorescent green background.[3] Additionally, as a phenolic compound, it can be visualized using a ferric chloride (FeCl₃) stain, which typically produces a colored complex (often blue or purple).[4][5] An iodine chamber can also be used, which will stain the compound a yellowish-brown color.[4]

Q5: What are the critical safety precautions when handling this compound?

A5: this compound is harmful if swallowed and can cause skin and eye irritation.[6] Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Solution(s)
Poor Separation (Co-elution of impurities) Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to move too quickly, or too low, resulting in broad, overlapping bands.Optimize the Mobile Phase: Based on TLC analysis, adjust the solvent ratio. If separation is still poor, consider a different solvent system, such as dichloromethane/hexanes.[8] A shallow gradient elution, where the polarity of the mobile phase is gradually increased, can also improve resolution.
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.Reduce the Sample Load: A general rule of thumb is to load an amount of crude material that is 1-2% of the mass of the silica gel.
Compound Stuck on the Column Solvent Polarity is Too Low: The mobile phase is not polar enough to displace the highly polar this compound from the silica gel.Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound still does not elute, a stronger solvent like methanol can be added to the eluent (up to 10%).[9]
Compound Decomposition: Phenols can sometimes be sensitive to the acidic nature of silica gel, leading to degradation on the column.Test for Stability: Run a 2D TLC to check for stability on silica. Spot your compound, run the TLC in one direction, then turn it 90 degrees and run it again in the same solvent. If a new spot appears, your compound is likely degrading.[8] Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a base like triethylamine.
Streaking or Tailing of the Compound Band Acidic Nature of the Phenol: The acidic proton of the hydroxyl group can interact strongly and irreversibly with the silica gel, causing the band to streak.Add an Acidic Modifier: Adding a small amount of a volatile acid, such as acetic acid (0.1-1%), to the mobile phase can suppress the ionization of the phenolic proton and lead to sharper peaks.
Insoluble Impurities: The crude material may contain impurities that are not soluble in the mobile phase.Pre-purification: Consider a simple filtration through a plug of silica gel before loading onto the column to remove baseline impurities. Recrystallization of the crude product before chromatography can also be beneficial.[2]
No Compound Eluting from the Column Incorrect Solvent System: You may have inadvertently used a completely non-polar solvent.Verify Your Solvents: Double-check that you have used the correct solvents for your mobile phase.[8]
Compound Came off in the Solvent Front: If the initial solvent polarity is too high, the compound may have eluted very quickly with the solvent front.Check Early Fractions: Concentrate the very first fractions collected and analyze them by TLC.[8]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general framework for the purification. The solvent system and fraction collection should be guided by your own TLC analysis.

Materials and Equipment:
  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)[10]

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Procedure:
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).

    • Visualize the plate under UV light and select the solvent system that gives an Rf value of approximately 0.3-0.5 for the yellow this compound spot.[2]

  • Column Packing (Wet Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in your chosen non-polar solvent (hexanes).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[11]

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[11]

    • Carefully add the dissolved sample to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica gel.

    • Carefully add a thin layer of sand on top of the sample to prevent disturbance when adding more solvent.

  • Elution and Fraction Collection:

    • Carefully add your chosen mobile phase to the column.

    • Begin collecting fractions in test tubes.

    • Monitor the progress of the separation by observing the yellow band of the this compound moving down the column.

    • If a gradient elution is necessary, gradually increase the proportion of ethyl acetate in the mobile phase to elute more polar compounds.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Final Purity Check:

    • Assess the purity of the final product using analytical techniques such as HPLC, NMR, or by checking its melting point.

Visualizing the Workflow

A logical approach to troubleshooting common issues in the column chromatography of this compound is essential for an efficient workflow.

troubleshooting_workflow start Start Purification tlc 1. TLC Analysis (Hexanes:EtOAc) start->tlc rf_check Is Rf between 0.3-0.5? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No pack_column 2. Pack Column & Load Sample rf_check->pack_column Yes adjust_solvent->tlc elute 3. Elute & Collect Fractions pack_column->elute separation_check Good Separation? elute->separation_check combine_fractions 4. Combine Pure Fractions separation_check->combine_fractions Yes troubleshoot Troubleshoot Separation separation_check->troubleshoot No end Pure Product combine_fractions->end streaking Streaking/Tailing? troubleshoot->streaking add_acid Add Acetic Acid to Eluent streaking->add_acid Yes no_elution Compound Stuck? streaking->no_elution No add_acid->pack_column increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes no_elution->end No (Other Issue) increase_polarity->elute

Caption: A workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Side Product Formation in the Nitration of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the nitration of 4-Bromo-3-nitrophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this reaction and encounter challenges with purity and side product formation. Our goal is to provide a framework for understanding the root causes of common impurities and to offer actionable troubleshooting strategies grounded in mechanistic principles.

The target reaction, the conversion of this compound to 4-Bromo-3,5-dinitrophenol, is a nuanced electrophilic aromatic substitution. The starting material possesses three distinct substituents whose directing effects must be carefully managed to achieve high selectivity. The strongly activating ortho-, para-directing hydroxyl group, the deactivating ortho-, para-directing bromo group, and the strongly deactivating meta-directing nitro group collectively favor the introduction of a second nitro group at the C-5 position. However, deviation from optimal conditions can readily open pathways to undesired products.

Core Reaction Pathway

The intended transformation relies on the generation of the nitronium ion (NO₂⁺) from a nitrating agent (commonly a mixture of nitric and sulfuric acids), which then acts as the electrophile.[1] The electron-donating hydroxyl group powerfully activates the ring, making it highly susceptible to electrophilic attack, while the existing substituents guide the incoming electrophile to the desired position.

G SM This compound reagent + HNO₃ / H₂SO₄ SM->reagent TS Wheland Intermediate (Attack at C-5) P 4-Bromo-3,5-dinitrophenol (Desired Product) TS->P Deprotonation reagent->TS

Caption: Desired reaction pathway for the synthesis of 4-Bromo-3,5-dinitrophenol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the nitration of this compound. Each answer provides a mechanistic explanation and a set of corrective actions.

Q1: My reaction turned into a dark, tar-like sludge with very low yield of the desired product. What is the cause?

A: This is a classic sign of oxidative decomposition. Phenols are electron-rich and highly susceptible to oxidation, particularly by nitric acid, which is a strong oxidizing agent.[2] Under aggressive conditions (e.g., high temperature, high concentration of nitric acid), the phenol ring can be oxidized to form highly colored and complex polymeric materials, often referred to as tar.[3][4]

Underlying Mechanism: The reaction proceeds through the formation of phenoxy radicals, which can then couple or be further oxidized to form quinone-like structures.[3] These species are highly reactive and readily polymerize.

Troubleshooting Steps:

  • Temperature Control (Critical): Maintain a low reaction temperature, typically between 0°C and 5°C, using an ice-salt or acetone-dry ice bath. Nitration is highly exothermic, and poor temperature control is the most common cause of oxidation.

  • Controlled Reagent Addition: Add the nitrating agent dropwise to the solution of this compound. This maintains a low instantaneous concentration of the nitrating agent and allows the heat generated to be dissipated effectively.

  • Choice of Nitrating Agent: For highly activated systems like phenols, a standard "mixed acid" (concentrated H₂SO₄/HNO₃) can be too harsh. Consider alternative, milder nitrating systems if oxidation persists.[5]

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench it promptly upon completion.

Q2: My mass spectrometry results show a significant peak corresponding to a dinitrophenol product, but it lacks a bromine isotope pattern. What is this side product?

A: This strongly indicates the formation of 3,4-dinitrophenol via an ipso-nitration mechanism. An ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile displaces a substituent already on the ring, in this case, the bromine atom.[6][7]

Underlying Mechanism: The nitronium ion (NO₂⁺) attacks the carbon atom that is bonded to the bromine (the C-4 position). This forms a carbocation intermediate (a Wheland intermediate). Instead of a proton being eliminated to restore aromaticity, the bromide ion is expelled as a leaving group. This pathway becomes competitive when the position of ipso-attack is activated and the substituent is a reasonably good leaving group (like bromine).[8]

Troubleshooting Steps:

  • Solvent and Acidity: The choice of solvent and the acidity of the medium can influence the stability of the ipso-intermediate and the propensity for bromide expulsion. Working in a less polar solvent system or modifying the H₂SO₄ concentration may reduce this side reaction, though this requires careful optimization.

  • Temperature: Lower temperatures generally favor the standard nitration pathway over ipso-substitution. Ensure rigorous temperature control as described in Q1.

  • Purification: If a minor amount of the debrominated product is formed, it can often be separated from the desired 4-Bromo-3,5-dinitrophenol using column chromatography due to differences in polarity.[9]

Q3: My crude product analysis (¹H NMR, HPLC) shows the presence of multiple brominated dinitro-isomers. What are they and why did they form?

A: While the C-5 position is electronically and sterically favored, minor substitution can occur at other activated positions, primarily C-6. The formation of 4-Bromo-2,3-dinitrophenol is a possible, though typically minor, side product.

Underlying Mechanism: The powerful activating effect of the hydroxyl group directs ortho- and para-. The para- position (C-4) is blocked. The two ortho- positions are C-2 and C-6.

  • Attack at C-5 (Desired): This position is meta to the deactivating -NO₂ group and ortho to the deactivating -Br group, but most importantly, it is ortho to the powerfully activating -OH group. This combination makes it the most favorable site.

  • Attack at C-6: This position is ortho to the -OH group, making it activated. However, attack here is generally less favored than at C-5 due to the combined deactivating influence from the adjacent nitro and bromo groups.

  • Attack at C-2: This position is highly disfavored due to severe steric hindrance from the adjacent -OH and -NO₂ groups.

Troubleshooting Steps:

  • Confirm Reaction Conditions: Isomer distribution is highly sensitive to reaction conditions. Ensure that the temperature, addition rate, and stoichiometry are consistent with established protocols.

  • Analytical Confirmation: Use a combination of analytical techniques to confirm the structures. 1D and 2D NMR (COSY, NOESY) experiments are invaluable for unambiguously determining the substitution pattern on the aromatic ring.

  • Purification Strategy: Isomers can be challenging to separate. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be required.[10] Recrystallization may also be effective if the isomers have sufficiently different solubilities.

Protocols and Analytical Workflows

Protocol 1: Recommended Nitration Procedure

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add this compound to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • Cool the resulting solution back down to 0-5°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath.

  • Add the cold nitrating mixture dropwise to the phenol solution via the dropping funnel over 30-60 minutes. CRITICAL: Monitor the temperature continuously and maintain it between 0-5°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid product will precipitate. Allow the ice to melt completely, then isolate the crude product by vacuum filtration.

  • Wash the solid precipitate thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product under vacuum. The product can then be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

Protocol 2: Analytical Workflow for Product Characterization

G Start Crude Reaction Product TLC 1. TLC Analysis (Assess completion & complexity) Start->TLC Purify 2. Purification (Column Chromatography or Recrystallization) TLC->Purify Fractions Isolate Pure Fractions Purify->Fractions NMR 3. NMR Spectroscopy (¹H, ¹³C, COSY) Confirm Structure Fractions->NMR MS 4. Mass Spectrometry (Confirm MW & Isotope Pattern) Fractions->MS HPLC 5. HPLC/CZE (Assess Purity & Quantify Isomers) Fractions->HPLC End Characterized Product NMR->End MS->End HPLC->End

Caption: A standard analytical workflow for reaction monitoring and product characterization.

Summary of Potential Side Products

Product NameStructureMolecular Weight ( g/mol )Cause of Formation
4-Bromo-3,5-dinitrophenol C₆H₃BrN₂O₅263.00Desired Product
3,4-Dinitrophenol C₆H₄N₂O₅184.11Ipso-Nitration (Nitro-debromination) at C-4.[6][8]
4-Bromo-2,3-dinitrophenol C₆H₃BrN₂O₅263.00Isomeric byproduct from nitration at C-6.
Oxidized/Polymeric Tars VariableHigh MWOver-oxidation of the phenol ring by the nitrating agent.[2][3]
This compound C₆H₄BrNO₃218.01Unreacted starting material from an incomplete reaction.

Visual Guide to Reaction Pathways

The following diagram illustrates the decision points between the desired reaction and the two most common side-reaction pathways.

Caption: Competing reaction pathways in the nitration of this compound.

References

stability and degradation of 4-Bromo-3-nitrophenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-3-nitrophenol

Welcome to the technical support guide for this compound (CAS 78137-76-5). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation of this versatile chemical intermediate. Understanding its behavior under various reaction conditions is critical for ensuring experimental reproducibility, maximizing yields, and maintaining product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily dictated by its chemical structure. The molecule contains a phenol group, a nitro group, and a bromine atom on an aromatic ring. Key factors influencing its stability are:

  • pH: The compound is susceptible to degradation in both acidic and, more significantly, basic conditions.[1]

  • Presence of Nucleophiles: The electron-withdrawing nitro group activates the carbon-bromine bond, making it susceptible to nucleophilic aromatic substitution (SNAr).[2][3]

  • Light Exposure: Like many halogenated and nitrated phenols, it is potentially sensitive to light and can undergo photodegradation.[4]

  • Temperature: Elevated temperatures can accelerate degradation rates.

  • Reducing Agents: The nitro group can be readily reduced to an amino group in the presence of reducing agents.[2]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4][5] For long-term storage, refrigeration at 2-8°C is recommended.[6] Inert atmosphere storage can also be considered to prevent oxidative degradation.

Q3: My solution containing this compound has turned from yellow to a darker orange or brown. What does this indicate?

A3: A distinct color change is a common visual indicator of chemical degradation. Phenolic compounds, especially when nitrated, are prone to oxidation and side reactions that form highly colored impurities or polymeric byproducts.[7] This change suggests that the compound is breaking down and should be verified by an analytical technique like HPLC or TLC before use.

Q4: What are the most probable degradation products I might encounter?

A4: Depending on the conditions, the most likely degradation products arise from two main pathways:

  • Nucleophilic Aromatic Substitution: In the presence of nucleophiles (e.g., hydroxide, amines), the bromine atom can be replaced. For example, in aqueous base, this could lead to the formation of 2-nitro-4-bromoresorcinol (if the hydroxyl group directs substitution) or other substituted phenols.

  • Nitro Group Reduction: In the presence of reducing agents, the primary product would be 4-Bromo-3-aminophenol.[2]

Q5: Why is the compound particularly unstable under basic conditions?

A5: The phenolic proton of this compound is acidic, with a predicted pKa of approximately 7.65.[6] In basic solutions (pH > pKa), the phenol is deprotonated to form the corresponding phenoxide ion. This phenoxide is a much more potent nucleophile than the neutral phenol, and it further activates the aromatic ring, though the primary susceptibility to degradation in the presence of external nucleophiles like hydroxide is the SNAr pathway at the C-Br bond.

Section 2: Troubleshooting Guide for Experimental Instability

This guide addresses common issues encountered when using this compound.

Symptom Observed Potential Cause Recommended Action & Scientific Rationale
Appearance of new, unexpected spots on TLC or peaks in HPLC chromatogram. Compound Degradation: The sample may have degraded due to improper storage or handling (exposure to light, moisture, or incompatible solvents).1. Verify Purity: Run a fresh analysis of the starting material against a reliable standard. 2. Control Environment: Store the compound in a desiccator, in the dark, and under refrigeration.[4][6] Prepare solutions fresh before use in amber glassware to prevent photodegradation.
Low or inconsistent yields in reactions using this compound as a reactant. 1. Degradation by Reagents: A reagent in the reaction mixture (e.g., a strong base, a nucleophilic amine) may be degrading the starting material. 2. Incompatibility: The solvent or other components may be causing decomposition.1. Assess Reagent Compatibility: Check for strong nucleophiles or bases. If present, consider protecting the phenolic hydroxyl group or adding the this compound slowly at a lower temperature. 2. Run a Control Experiment: Stir the compound in the reaction solvent at the reaction temperature (without other reagents) and monitor for degradation over time by HPLC to isolate the cause.
Reaction mixture or solution darkens significantly over time. Oxidation or Polymerization: Phenols are susceptible to oxidation, which is often accelerated by basic conditions, light, or trace metal impurities, leading to colored byproducts.[7]1. Degas Solvents: Use solvents that have been sparged with an inert gas (N₂ or Ar) to remove dissolved oxygen. 2. Work in the Dark: Protect the reaction vessel from ambient light. 3. Consider Additives: If applicable, a radical inhibitor or a chelating agent like EDTA could be used to sequester metal ions that catalyze oxidation.
Difficulty purifying the final product; presence of closely-related impurities. Isomeric Impurities or Degradants: The starting material may contain isomers, or degradation during the reaction may have produced structurally similar compounds that are difficult to separate.1. Re-purify Starting Material: Purify the this compound by recrystallization before use to remove any pre-existing impurities.[4][7] 2. Optimize Chromatography: Develop a more robust purification method (e.g., adjust column chromatography solvent polarity, switch to a different stationary phase, or use preparative HPLC).
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving stability issues with this compound.

G start Instability Issue Observed (e.g., Low Yield, Impurities) check_purity Analyze Purity of Starting Material (HPLC, TLC) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure repurify Repurify Stock (Recrystallization) is_pure->repurify No control_exp Run Control Experiment (Compound + Solvent @ Rxn Temp) is_pure->control_exp Yes repurify->check_purity degrades_alone Does it Degrade? control_exp->degrades_alone check_env Investigate Environmental Factors (Light, Air, Temp) degrades_alone->check_env Yes check_reagents Investigate Reagent Compatibility (Base, Nucleophile, Reductant) degrades_alone->check_reagents No implement_env Implement Controls: - Use Amber Glassware - Degas Solvents - Lower Temperature check_env->implement_env end_ok Problem Resolved implement_env->end_ok implement_reagents Implement Controls: - Change Reagent Order - Use Weaker Base/Nuc - Protect Phenol Group check_reagents->implement_reagents implement_reagents->end_ok

Caption: A decision tree for troubleshooting experimental issues.

Section 3: Key Degradation Pathways

pH-Mediated Degradation: Nucleophilic Aromatic Substitution (SNAr)

Under basic conditions (pH > 7.65), this compound is deprotonated to its phenoxide form. In the presence of hydroxide ions (OH⁻), a common SNAr reaction can occur where the hydroxide acts as a nucleophile and displaces the bromide ion. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating this reaction.[3]

G cluster_0 Alkaline Hydrolysis (SNAr Pathway) reactant This compound step1 + OH⁻ reactant->step1 intermediate Meisenheimer Complex (Rate-determining step) step1->intermediate step2 - Br⁻ intermediate->step2 product 4-Hydroxy-2-nitrophenol step2->product

Caption: The SNAr pathway for alkaline hydrolysis.

Photodegradation

Halogenated phenols are known to be sensitive to light.[4] While specific studies on this compound are limited, extensive research on related compounds like 4-bromophenol and 4-nitrophenol shows they undergo photocatalytic degradation, often involving reactive oxygen species (ROS) that break down the aromatic ring.[8][9] It is therefore critical to protect solutions and reactions from direct light.

Reductive Degradation

The nitro group (-NO₂) is readily reduced to an amine (-NH₂) by a wide range of chemical reducing agents (e.g., NaBH₄, H₂/Pd, Sn/HCl) or catalytic transfer hydrogenation. This transformation to 4-Bromo-3-aminophenol is a common synthetic route but represents degradation if it occurs unintentionally.[2]

Section 4: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the compound under various conditions to identify potential liabilities and degradation products.

Objective: To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Acidic Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Basic Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw aliquots at shorter intervals (e.g., 0, 1, 2, 4 hours) due to expected rapid degradation.[1] Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Stress:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at 0, 4, 8, and 24 hours for analysis.

  • Thermal Stress:

    • Place a solid sample of the compound in a 70°C oven for 48 hours.

    • Separately, incubate 2 mL of the stock solution at 60°C.

    • Analyze both the solid and the solution and compare against an unstressed control.

  • Photolytic Stress:

    • Expose 2 mL of the stock solution in a quartz cuvette or clear vial to a photostability chamber with a light source (e.g., UV/Vis lamp).

    • Simultaneously, run a control sample shielded from light (e.g., wrapped in aluminum foil).

    • Analyze samples after a defined exposure period (e.g., 24 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of remaining parent compound and identify major degradants, potentially using LC-MS for structural elucidation.[1]

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

Parameter Condition
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection: UV at 254 nm and 320 nm

Rationale: A gradient method is used to ensure the elution of both the relatively polar parent compound and potentially more nonpolar or polar degradation products. The C18 column is a versatile choice for this type of aromatic compound. Using an acidic modifier improves peak shape for the phenolic analyte.

Section 5: Data Summary

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₆H₄BrNO₃[10][11]
Molecular Weight 218.01 g/mol [2]
Appearance Yellow to brown crystalline solid[6][10][12]
Melting Point 144-145 °C[6][13]
Solubility Soluble in ethanol, dichloromethane; limited solubility in water.[10][12]
pKa (Predicted) ~7.65[6]

References

Technical Support Center: Troubleshooting Failed Syntheses Involving 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for syntheses involving 4-Bromo-3-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sometimes challenging reagent. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

I. Understanding the Reactivity of this compound

This compound is a valuable starting material in organic synthesis, frequently used in the production of dyes and pharmaceuticals.[1][2] Its chemical behavior is dominated by three key features: the acidic phenolic hydroxyl group, the electron-withdrawing nitro group, and the bromine atom, which can participate in cross-coupling reactions. Understanding the interplay of these groups is crucial for troubleshooting.

The nitro group strongly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[3][4][5] The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions, which can significantly impact the compound's solubility and reactivity.

PropertyValueSource
Molecular Formula C₆H₄BrNO₃[1]
Molecular Weight 218.00 g/mol [6]
Appearance Yellow to orange or brown solid/crystalline powder[1][7]
Melting Point 144-145 °C[7]
Solubility Moderately soluble in organic solvents (e.g., ethanol, dichloromethane), limited solubility in water.[1][2]
pKa 7.65 ± 0.10 (Predicted)[7]

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: My this compound starting material is a brownish color. Is it still usable?

A1: Yes, it is common for this compound to appear as a yellow to brown solid.[1][7] However, a very dark or tarry appearance may indicate the presence of impurities. If you suspect contamination, it is advisable to purify the starting material by recrystallization from an appropriate solvent system (e.g., ethanol/water) before use.

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[8] It may also cause respiratory irritation.[8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How can I confirm the purity of my this compound?

A3: Purity can be assessed using several analytical techniques. A sharp melting point close to the literature value of 144-145 °C is a good indicator of high purity.[7] You can also use techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the structure and identify any impurities. HPLC is an excellent method for quantifying purity.

III. Troubleshooting Common Reactions

This section provides detailed troubleshooting guides for common reactions where this compound is used as a starting material.

A. Williamson Ether Synthesis

The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group of this compound into an ether. This reaction typically involves deprotonation of the phenol with a base, followed by reaction with an alkyl halide.

Williamson_Ether_Synthesis cluster_start Start cluster_reaction Reaction cluster_outcome Outcome start This compound + Alkyl Halide deprotonation Deprotonation with Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetone) start->deprotonation sn2 SN2 Attack by Phenoxide on Alkyl Halide deprotonation->sn2 product Desired Ether Product sn2->product no_reaction No Reaction / Low Conversion sn2->no_reaction Troubleshoot side_products Side Products (e.g., Elimination) sn2->side_products Troubleshoot

Caption: A simplified workflow for the Williamson ether synthesis.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Conversion 1. Incomplete Deprotonation: The base may be too weak or not strong enough to fully deprotonate the phenol. The pKa of this compound is predicted to be around 7.65.[7] 2. Poor Nucleophilicity of the Phenoxide: The electron-withdrawing nitro group can reduce the nucleophilicity of the resulting phenoxide. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a Stronger Base: If using a weak base like K₂CO₃, consider switching to a stronger base like sodium hydride (NaH). Ensure the base is fresh and dry. 2. Increase Reaction Temperature: Gently heating the reaction can increase the rate of the SN2 reaction. However, be cautious as higher temperatures can also promote side reactions.[8] 3. Change Solvent: A more polar aprotic solvent like DMF or DMSO can help to solvate the cation of the base and increase the reactivity of the phenoxide.
Formation of Side Products (e.g., Elimination of Alkyl Halide) 1. Sterically Hindered Alkyl Halide: Tertiary alkyl halides are prone to elimination. 2. High Reaction Temperature: Higher temperatures can favor elimination over substitution.1. Use a Less Hindered Alkyl Halide: Primary alkyl halides are ideal for Williamson ether synthesis. 2. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Difficulty in Product Isolation 1. Solubility Issues: The product may have different solubility characteristics than the starting material. 2. Emulsion during Workup: The presence of the phenoxide salt can lead to emulsions during aqueous workup.1. Optimize Extraction Solvent: Screen different organic solvents for extraction to find one that effectively dissolves the product while minimizing the solubility of impurities. 2. Acidify Carefully: During workup, carefully acidify the aqueous layer to neutralize any remaining phenoxide and break up emulsions.
B. Suzuki-Miyaura Cross-Coupling

The bromine atom on this compound can be replaced with an aryl or vinyl group via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for C-C bond formation.[9]

Suzuki_Coupling cluster_start Start cluster_reaction Catalytic Cycle cluster_outcome Outcome start This compound + Boronic Acid/Ester catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, K₃PO₄) start->catalyst oa Oxidative Addition catalyst->oa no_reaction No Reaction / Low Yield catalyst->no_reaction Troubleshoot side_products Side Products (e.g., Homocoupling, Debromination) catalyst->side_products Troubleshoot tm Transmetalation oa->tm re Reductive Elimination tm->re re->catalyst Catalyst Regeneration product Desired Biaryl Product re->product Nitro_Reduction cluster_start Start cluster_reaction Reduction cluster_outcome Outcome start This compound reagent Choice of Reducing Agent start->reagent product 3-Amino-4-bromophenol reagent->product dehalogenation Dehalogenation (Loss of Bromine) reagent->dehalogenation Troubleshoot incomplete Incomplete Reduction reagent->incomplete Troubleshoot

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Section 1: Understanding the Substrate - Frequently Asked Questions (FAQs)

Q1: Why is 4-bromo-3-nitrophenol considered a challenging substrate for cross-coupling reactions?

A1: this compound presents a dual challenge due to its electronic and functional group characteristics.

  • Electronic Effects: The presence of a strongly electron-withdrawing nitro group (-NO₂) makes the aryl bromide electron-deficient. This property can significantly slow down the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[1][2] While electron-withdrawing groups can sometimes accelerate this step, in highly deficient systems, the overall catalytic cycle can be sluggish.[3]

  • Functional Group Interference: The acidic phenolic hydroxyl group (-OH) can interfere with the reaction in several ways. It can be deprotonated by the base, creating a phenoxide that might coordinate to the palladium center and inhibit catalysis. Furthermore, strong bases can promote unwanted side reactions.

Q2: What are the primary palladium-catalyzed reactions used with this substrate?

A2: The most common and powerful transformations for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond, yielding substituted nitrobiphenols.[6]

  • Buchwald-Hartwig Amination: This method is used to form a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[7][8] This is a critical transformation in pharmaceutical synthesis for creating arylamine scaffolds.[5]

Q3: How does the choice of the palladium precatalyst affect the reaction outcome?

A3: The selection of the palladium source is crucial for initiating the catalytic cycle efficiently. Modern palladium precatalysts are often preferred over simple salts like Pd(OAc)₂ or PdCl₂.[9]

  • Pd(II) vs. Pd(0) Sources: While Pd(II) sources like Pd(OAc)₂ are common, they require an in situ reduction to the active Pd(0) species.[10][11] This reduction step can be inefficient and lead to the formation of inactive palladium black.

  • Precatalysts: Advanced precatalysts, such as the Buchwald G3 and G4 palladacycles, are designed for clean and efficient generation of the active LPd(0) species.[9] These precatalysts are often more reliable and provide more consistent results, especially with challenging substrates.[12]

Section 2: Troubleshooting Guide

Low or no product yield is a common frustration in cross-coupling reactions. The following guide provides a systematic approach to diagnosing and solving these issues.[13]

Issue 1: Low to No Product Yield
Potential CauseRecommended Solution(s)
Inactive Catalyst Verify Catalyst Generation: Ensure the active LPd(0) species is forming. If using a Pd(II) source, consider a pre-activation step or switch to a more reliable Pd(0) precatalyst.[9] An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.
Poor Reagent Quality Check Reagents: Use fresh, anhydrous solvents and ensure the purity of your starting materials and base. Moisture and oxygen can rapidly deactivate the catalyst.[13]
Incorrect Ligand Choice Screen Ligands: The ligand is paramount. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate both oxidative addition and reductive elimination.[5][14]
Suboptimal Base Evaluate the Base: The base's strength and solubility are critical. A base that is too weak may not facilitate transmetalation or amine deprotonation effectively. A base that is too strong or poorly soluble can lead to side reactions or heterogeneity issues. Consider screening bases like Cs₂CO₃, K₃PO₄, or NaOtBu. The interaction between the base and catalyst can be complex and may even be inhibitory in some cases.[3][15]
Inadequate Temperature Optimize Temperature: Less reactive substrates often require higher temperatures (80-110 °C) to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to catalyst decomposition. Monitor the reaction for signs of palladium black formation.
Issue 2: Formation of Side Products
Potential CauseRecommended Solution(s)
Hydrodehalogenation Minimize H-Source/Optimize Ligand: This side reaction replaces the bromine with a hydrogen atom. It can be caused by trace water or the amine/solvent acting as a hydrogen source. Using a bulkier ligand can sometimes suppress this pathway by sterically hindering β-hydride elimination.[7]
Homocoupling of Boronic Acid (Suzuki) Ensure Inert Atmosphere: This side reaction, which forms a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[10] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Catalyst Decomposition (Palladium Black) Stabilize the Catalyst: The formation of palladium black indicates catalyst aggregation and deactivation. This can be mitigated by using a higher ligand-to-palladium ratio, switching to a more robust ligand (e.g., a biarylphosphine), or lowering the reaction temperature.[14]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting a challenging cross-coupling reaction.

G cluster_causes Potential Causes Start Problem: Low/No Yield Reagent_Check Verify Reagent Purity & Inert Atmosphere Start->Reagent_Check Catalyst_Check Evaluate Catalyst System (Precatalyst & Ligand) Reagent_Check->Catalyst_Check Reagents OK Condition_Check Assess Reaction Conditions (Base, Solvent, Temp) Catalyst_Check->Condition_Check Catalyst System OK Analysis Analyze Crude Reaction Mixture (LCMS/NMR) Condition_Check->Analysis Conditions Set Decomposition Catalyst Decomposition? (Pd Black) Analysis->Decomposition Side_Products Side Products? (Homocoupling, etc.) Analysis->Side_Products No_Reaction No Reaction? (Starting Material Unchanged) Analysis->No_Reaction Success Reaction Optimized Decomposition->Catalyst_Check Change Ligand/Temp Decomposition->Success If Resolved Side_Products->Condition_Check Change Base/Solvent Side_Products->Success If Resolved No_Reaction->Catalyst_Check Screen New Catalysts No_Reaction->Success If Resolved

Caption: A systematic workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

Section 3: Catalyst & Ligand Selection Guide

The choice of ligand is arguably the most critical parameter in optimizing a cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and is key to overcoming the challenges posed by substrates like this compound.

Ligand ClassExample(s)Key Characteristics & Application
Bulky, Electron-Rich Monophosphines XPhos, SPhos, RuPhos, BrettPhosThe "Go-To" Ligands: These are highly effective for coupling electron-deficient aryl halides. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step.[2][14] They are the first choice for challenging Suzuki and Buchwald-Hartwig reactions.
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly Stable & Active: NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition at high temperatures. They are excellent alternatives to phosphine ligands, particularly for Suzuki couplings.[16]
Bidentate Phosphines BINAP, dppfClassic Ligands: While often effective, they can sometimes be less general than modern monophosphine ligands for highly challenging substrates. The formation of a chelate can sometimes slow down the catalytic cycle.[5][7]

Section 4: Detailed Experimental Protocols

Disclaimer: These are generalized starting protocols. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for optimal results.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition & Degassing: Add anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M).[1] Degas the mixture thoroughly by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring under an inert atmosphere.[17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol describes the coupling of this compound with a primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., toluene) and then add the amine (1.1-1.2 equiv.).

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring under an inert atmosphere.[18]

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol above.

Section 5: Key Mechanistic Insights

Understanding the catalytic cycle is fundamental to rational optimization. The general mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][19]

Suzuki-Miyaura Catalytic Cycle

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition Ar-Br transmetalation_complex L-Pd(II)(Ar)(Ar') oa_complex->transmetalation_complex Transmetalation Ar'B(OH)₂ Base transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product cycle_label Suzuki-Miyaura Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition Ar-Br amido_complex L-Pd(II)(Ar)(NR₂') oa_complex->amido_complex Amine Coordination & Deprotonation (R₂'NH, Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂' (Product) amido_complex->product cycle_label Buchwald-Hartwig Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: High-Purity Recrystallization of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the recrystallization of 4-Bromo-3-nitrophenol, designed for researchers, scientists, and drug development professionals. This guide provides foundational knowledge, detailed protocols, and a comprehensive troubleshooting section to enable the consistent achievement of high-purity material.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The purification of this compound, an important intermediate in pharmaceutical and dye synthesis, presents unique challenges due to its specific physicochemical properties.[1] This guide is structured to walk you through the logic of developing a robust recrystallization protocol, from solvent selection to troubleshooting common failures, ensuring you can achieve high purity with confidence.

Foundational Knowledge: Understanding this compound

Success in recrystallization begins with understanding the molecule you are working with. This compound is a substituted phenol containing a hydroxyl group, a nitro group, and a bromine atom on a benzene ring.[1][2] These functional groups dictate its behavior in solution.

  • Polarity: The hydroxyl (-OH) and nitro (-NO2) groups make the molecule polar, allowing for hydrogen bonding.[1] This suggests solubility in polar organic solvents.

  • Solubility Profile: It is generally described as having moderate solubility in organic solvents like ethanol and dichloromethane, while being sparingly soluble or almost insoluble in water.[1][2][3] This differential solubility is the cornerstone of a successful recrystallization.

  • Appearance: The compound typically appears as a yellow to orange or brown crystalline solid.[1][2][3] The color is inherent to the conjugated nitrophenol structure and should not be mistaken for an impurity unless it is excessively dark or discolored.[4]

A summary of its key physical properties is presented below. Note the discrepancy in reported melting points, which can be attributed to different polymorphic forms or varying levels of purity in the measured samples. Always verify the purity of your final product against a reference standard.

PropertyValueSource
Molecular FormulaC₆H₄BrNO₃[1][5]
Molecular Weight218.00 g/mol [3][5]
AppearanceYellow to orange/brown solid[1][2][3]
Melting Point105-109 °C or 144-145 °C[3][6]
pKa7.65 ± 0.10 (Predicted)[2]
Water SolubilitySparingly soluble / Almost insoluble[2][3]
Organic Solvent SolubilitySoluble in ethanol, dichloromethane[3][7]
The Core Principle: Strategic Solvent Selection

The choice of solvent is the most critical factor in recrystallization.[8] The ideal solvent must satisfy four key criteria:

  • High Solubility at High Temperature: The compound must be readily soluble in the boiling solvent.[8][9]

  • Low Solubility at Low Temperature: The compound should be insoluble or sparingly soluble in the cold solvent to allow for maximum recovery of crystals.[8][9]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the compound's melting point to prevent the compound from "oiling out" instead of dissolving.[9]

  • Inertness: The solvent must not react with the compound.[10]

Given this compound's properties, a single solvent may not be ideal. A mixed-solvent system, often called an antisolvent recrystallization, is frequently the best approach for polar molecules like this.[9][11] This involves dissolving the compound in a "good" solvent where it is highly soluble, and then adding a miscible "bad" solvent (antisolvent) where it is poorly soluble to induce crystallization.[11][12]

Solvent Screening Protocol:

Use this table to guide your small-scale solvent tests.

Solvent SystemTypeRationale & Expected Outcome
Water SinglePrediction: Poor. The compound is sparingly soluble in water even when hot.[2][3] Unlikely to be a suitable single solvent.
Ethanol or Methanol SinglePrediction: Potentially poor. The compound is likely too soluble even at room temperature, which would lead to low recovery.[3]
Dichloromethane SinglePrediction: Potentially poor. Similar to ethanol, high solubility may result in poor yield. Boiling point (40°C) is low, providing a small temperature gradient for crystallization.
Toluene SinglePrediction: Moderate. Less polar than the compound, may show good temperature-dependent solubility. Boiling point (111°C) is appropriate.
Ethanol/Water MixedPrediction: Excellent. This is a classic choice for polar organic compounds.[9] Dissolve in minimal hot ethanol ("good" solvent), then add hot water ("bad" solvent) dropwise until the solution becomes turbid.[11]
Toluene/Hexane MixedPrediction: Good. Dissolve in minimal hot toluene and add hexane as the antisolvent. This can be effective if polar solvents are too strong.
Experimental Protocols for High-Purity Crystals

Before starting, ensure any major impurities, such as regioisomers from the synthesis, have been removed by a primary purification method like column chromatography.[13][14] Recrystallization is most effective for removing smaller amounts of impurities.

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis start Crude this compound solvent_select Select Solvent System (Single or Mixed) start->solvent_select dissolve Dissolve in Minimum Amount of Hot Solvent solvent_select->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Clear Filtrate ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash Wash Crystals with Minimal Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (MP, HPLC, NMR) dry->analyze

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: My product separated as a sticky oil instead of crystals. What happened and how do I fix it?

A1: This phenomenon is known as "oiling out" and is a common problem. [15]It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. [16][17]

  • Causality:

    • Melting Point Depression: The melting point of your compound is lowered by the presence of impurities, causing it to melt in the hot solvent. The melting point of pure this compound is relatively high, but significant impurities can lower it dramatically. [16][18] 2. High Solute Concentration: The solution is too supersaturated, and the compound comes out of solution at a temperature above its depressed melting point. [16] 3. Rapid Cooling: Cooling the solution too quickly does not give the molecules enough time to orient themselves into a crystal lattice.

  • Solutions:

    • Add More Solvent: Reheat the mixture to dissolve the oil completely. Add a small amount of the "good" solvent (e.g., 10-20% more ethanol) to decrease the saturation point, then allow it to cool much more slowly. [16][19] 2. Lower the Temperature: If possible, use a solvent system with a lower boiling point.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth. [20] Q2: I followed the protocol, but no crystals formed, even after cooling in an ice bath. What should I do?

A2: This typically indicates one of two issues: the solution is too dilute, or it is supersaturated.

  • Causality:

    • Excess Solvent: This is the most common reason for crystallization failure. [19]If too much solvent was used, the solution never becomes saturated upon cooling. [20] 2. Supersaturation: Sometimes, a solution can be cooled below its saturation point without forming crystals because the initial energy barrier for crystal nucleation has not been overcome. [19]

  • Solutions:

    • Induce Nucleation: For a supersaturated solution, scratch the inner surface of the flask with a glass rod or add a "seed crystal" of the pure compound. [19][20] 2. Concentrate the Solution: If the solution is too dilute, gently heat it to boil off some of the solvent. Allow it to cool again and observe for crystal formation. Be careful not to boil it to dryness. [16][19] Q3: My final yield of pure crystals is very low. How can I improve it?

A3: A low yield is often a trade-off for high purity, but it can be optimized.

  • Causality:

    • Using Too Much Solvent: Dissolving the compound in a large excess of hot solvent will result in a significant amount of product remaining in the cold mother liquor. [16][20] 2. Premature Filtration: Filtering the solution while it is still warm can lead to loss of product. Ensure the solution is thoroughly cooled in an ice bath.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. [20]

  • Solutions:

    • Use the Minimum Solvent: Be patient during the dissolution step and add only the absolute minimum amount of hot solvent required.

    • Recover from Mother Liquor: You can often recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

    • Optimize Washing: Use a minimal amount of ice-cold solvent to wash the crystals on the filter.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using multiple analytical techniques.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point compared to the literature value indicates the presence of impurities.

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) can give a quick qualitative assessment of purity. A single spot is indicative of a pure compound. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. [4]* Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool to confirm the structure of your compound and identify any residual impurities. [4]

References

removing phenolic impurities from 4-Bromo-3-nitrophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the synthesis and purification of 4-Bromo-3-nitrophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter phenolic impurities during their work with this compound. Here, we provide in-depth, field-proven insights and practical troubleshooting advice in a direct question-and-answer format to help you achieve high purity for your target molecule.

Frequently Asked Questions (FAQs)
Q1: What are the most common phenolic impurities in a this compound synthesis?

A1: The synthesis of this compound typically involves the electrophilic nitration of 4-bromophenol.[1] Due to the directing effects of the hydroxyl (-OH) and bromo (-Br) groups, several impurities can arise, the most common of which are phenolic in nature:

  • Isomeric Byproducts: The primary impurity is often the constitutional isomer, 4-bromo-2-nitrophenol . The hydroxyl group is an ortho-, para- director, and since the para position is blocked by bromine, nitration occurs at the ortho positions.[2][3]

  • Unreacted Starting Material: Residual 4-bromophenol is a very common impurity if the reaction does not go to completion.

  • Over-Nitrated Products: Under harsh conditions or with excess nitrating agent, di-nitrated products such as 4-bromo-2,6-dinitrophenol can form.[2]

  • Oxidation Byproducts: Phenols can be susceptible to oxidation, leading to colored impurities like benzoquinones, which can give the crude product a dark appearance.[4]

Purification Strategy Selection

Choosing the right purification method is critical and depends on the impurity profile, the scale of your reaction, and the desired final purity. The three primary methods for removing phenolic impurities are acid-base extraction, column chromatography, and recrystallization.

Decision Workflow for Purification Method

The following diagram provides a logical decision tree to help you select the most appropriate purification strategy.

G start Crude this compound Impurity Profile? node1 Major Impurity: Unreacted 4-Bromophenol or Non-Acidic Byproducts start->node1 Yes node2 Major Impurity: Isomeric (4-Bromo-2-nitrophenol) start->node2 Yes node3 Product is >90% Pure (Minor Colored Impurities) start->node3 Yes action1 Perform Acid-Base Extraction node1->action1 action2 Perform Column Chromatography node2->action2 action3 Perform Recrystallization node3->action3 check_purity Assess Purity (TLC, HPLC, NMR) action1->check_purity action2->check_purity action3->check_purity final_product High-Purity Product check_purity->final_product Purity Met repurify Purity Not Met check_purity->repurify No repurify->action2 Try alternate method

Caption: Decision tree for selecting a purification method.

Comparison of Purification Techniques

The table below summarizes the advantages and disadvantages of each primary purification technique.

TechniqueTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Acid-Base Extraction >95%80-95%Excellent for removing non-acidic impurities; scalable.Does not separate phenolic isomers effectively.
Column Chromatography >99%50-80%Best method for separating isomers with different polarities.[4]Can be time-consuming, requires large solvent volumes, and may lead to yield loss on the column.[5][6]
Recrystallization >98%65-85%Good for removing small amounts of impurities; cost-effective and scalable.Finding a suitable solvent can be challenging; risk of "oiling out" if impurities are high.[6][7]

Note: Data is illustrative and actual results will vary based on the specific impurity profile of the crude material.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Acid-Base Extraction Issues

Q: I performed an acid-base extraction, but my final product is still impure. Why?

A: This is a common issue when your crude mixture contains other acidic compounds.

  • Causality: Standard acid-base extraction is excellent for separating phenols (weak acids) from neutral or basic impurities.[8] The process involves dissolving the crude mixture in an organic solvent, washing with a strong base (e.g., NaOH solution) to deprotonate the phenol into its water-soluble salt, and then re-acidifying the aqueous layer to precipitate the purified phenol.[9] However, this technique will not separate this compound from other phenolic impurities like unreacted 4-bromophenol or the 4-bromo-2-nitrophenol isomer, as they are all acidic and will be extracted into the basic aqueous phase together.

  • Solution: Use acid-base extraction as a preliminary cleanup step to remove non-acidic materials. You must follow it with a technique capable of separating isomers, such as column chromatography or fractional crystallization.

Q: An emulsion formed in my separatory funnel during the basic wash. How do I resolve this?

A: Emulsion formation is common when dealing with phenoxide salts, which can act as surfactants.

  • Causality: Vigorous shaking of the separatory funnel increases the surface area between the aqueous and organic layers, which can stabilize fine droplets and create a persistent emulsion.

  • Solutions:

    • Patience: Allow the funnel to stand undisturbed for 10-20 minutes.

    • Gentle Swirling: Instead of shaking, gently rock or swirl the funnel.

    • Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.

Column Chromatography Issues

Q: I can't get good separation between this compound and its isomer on my silica gel column. What should I do?

A: Poor separation is almost always an issue with the choice of mobile phase (eluent).

  • Causality: this compound and 4-bromo-2-nitrophenol have different polarities. The 2-nitro isomer can form an intramolecular hydrogen bond between the -OH and -NO2 groups, which reduces its interaction with the polar silica gel, causing it to elute faster (higher Rf value). The 3-nitro isomer relies on intermolecular hydrogen bonding, interacts more strongly with the silica, and thus elutes slower (lower Rf value).[2][4] If your solvent system is too polar, both compounds will move too quickly up the column, resulting in co-elution. If it's not polar enough, they won't move at all.

  • Solutions:

    • Optimize Eluent: Use a less polar solvent system. Start with a low-polarity mixture like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity (e.g., to 90:10, 85:15). Monitor the separation using Thin Layer Chromatography (TLC) first to find the optimal solvent ratio that gives good separation between the spots.[6] An ideal Rf for the target compound is between 0.3 and 0.5.

    • Reduce Loading: Do not overload the column. The amount of crude material should be no more than 1-2% of the mass of the silica gel for difficult separations.[10]

    • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for separation.

Q: My product is coming off the column as a yellow streak, not a tight band. Why?

A: Streaking (or tailing) on a silica gel column is often caused by the acidic nature of either the compound or the silica.

  • Causality: Phenols are acidic and can interact too strongly or irreversibly with the slightly acidic silica gel, leading to poor band shape and yield loss.

  • Solutions:

    • Deactivate the Silica: Add a small amount of triethylamine (~0.5-1%) to your eluent. This base will neutralize the acidic sites on the silica gel, preventing strong adsorption of your phenolic compound.

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Recrystallization Issues

Q: My compound "oiled out" instead of crystallizing. What went wrong?

A: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.

  • Causality: This typically happens for two reasons: the presence of a high concentration of impurities, which depresses the melting point of the mixture, or cooling the solution too quickly.[6]

  • Solutions:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[6]

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.

    • Preliminary Purification: If impurities are the cause, perform a preliminary cleanup with acid-base extraction or a quick filtration through a small plug of silica gel before attempting recrystallization.

Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove non-acidic impurities from crude this compound.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve crude product in Ethyl Acetate B 2. Transfer to Separatory Funnel A->B C 3. Add 2M NaOH (aq). Shake gently & separate layers. E 5. Organic Layer: Contains neutral impurities. (Discard) C->E Organic D 4. Aqueous Layer: Contains sodium 4-bromo-3-nitrophenoxide C->D Aqueous B->C F 6. Cool in ice bath. Acidify with conc. HCl to pH ~2. D->F G 7. Collect yellow precipitate by vacuum filtration. F->G H 8. Wash with cold water and dry under vacuum. G->H

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and extract with 2 M aqueous sodium hydroxide solution.[9] Use a volume of base roughly equal to the organic solvent.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction on the organic layer with a fresh portion of NaOH solution to ensure all phenolic compounds are removed.

  • Combine & Cool: Combine all aqueous extracts and cool the flask in an ice bath.

  • Precipitation: While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH 1-2, check with pH paper). A yellow precipitate of pure this compound should form.[9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

Protocol 2: Purification via Column Chromatography

This protocol is ideal for separating this compound from its 4-bromo-2-nitrophenol isomer.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 3:1). The ideal system will show clear separation between the product and impurity spots, with the product spot having an Rf of ~0.3-0.5.[6]

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and pour it into your column.[11] Allow the silica to settle into a packed bed, then drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the silica bed.

  • Elution: Begin eluting with a low-polarity solvent (e.g., 95:5 Hexane:EtOAc). Collect fractions in test tubes. The less polar 4-bromo-2-nitrophenol isomer will elute first.

  • Monitoring: Monitor the fractions being collected by TLC.

  • Product Collection: Once the impurity has fully eluted, switch to a slightly more polar solvent system (as determined by your initial TLC analysis) to elute your desired this compound.

  • Combine & Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

References

common handling errors with 4-Bromo-3-nitrophenol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-3-nitrophenol. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to handle this compound safely and effectively, ensuring the integrity and success of your research.

Introduction

This compound is a versatile chemical intermediate, appearing as a yellow to orange crystalline solid, utilized in the synthesis of pharmaceuticals and dyes.[1][2] Its molecular structure, featuring a phenol ring substituted with both a bromine atom and a nitro group, provides a unique reactivity profile. However, these same functional groups necessitate careful handling and specific experimental conditions to avoid common pitfalls. This guide is structured to help you navigate these challenges.

Core Properties and Safety Data

A foundational understanding of this compound's properties is crucial for troubleshooting. The following table summarizes key data:

PropertyValueSource
Molecular Formula C₆H₄BrNO₃[2]
Molecular Weight 218.00 g/mol [3]
Appearance Yellow to orange crystalline solid[2]
Melting Point 144-145 °C[4]
Boiling Point 281 °C at 760 mmHg[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[1][5]
pKa 7.65 ± 0.10 (Predicted)[5]

Safety Hazards: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in a question-and-answer format.

Issue 1: Difficulty Dissolving the Compound

Q: I'm having trouble getting my this compound to fully dissolve in my reaction solvent. What could be the issue?

A: This is a frequent challenge, primarily due to its limited solubility in water and some non-polar organic solvents.[1]

  • Root Cause Analysis: The polarity of the molecule, influenced by the hydroxyl, nitro, and bromo groups, dictates its solubility. If the solvent polarity does not adequately match that of the solute, dissolution will be poor.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to or increase the proportion of a more polar organic solvent. Ethanol and dichloromethane are good starting points.[5]

    • Gentle Heating: Gently warming the mixture can increase solubility. However, be cautious not to overheat, as this could lead to decomposition or unwanted side reactions.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

    • Purity Check: Ensure the starting material is of high purity. Impurities can sometimes affect solubility characteristics.

Issue 2: Unexpected Reaction Color or Byproduct Formation

Q: My reaction mixture has developed an unusual color, and TLC analysis shows multiple unexpected spots. What is happening?

A: Unwanted side reactions are a common issue, often stemming from the reactivity of the nitro and hydroxyl groups.

  • Root Cause Analysis: The electron-withdrawing nature of the nitro group and the acidic proton of the hydroxyl group make the molecule susceptible to nucleophilic attack or deprotonation under basic conditions.[2] This can lead to the formation of colored byproducts.

  • Troubleshooting Workflow:

    G start Unexpected Color / Byproducts check_base Review Base Strength and Stoichiometry start->check_base check_temp Monitor and Control Reaction Temperature start->check_temp check_atmosphere Ensure Inert Atmosphere (N2 or Ar) start->check_atmosphere weak_base Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) check_base->weak_base If strong base used low_temp Run reaction at a lower temperature check_temp->low_temp If exothermic degas Degas solvents to remove oxygen check_atmosphere->degas If air-sensitive analyze Analyze byproducts (LC-MS, NMR) weak_base->analyze low_temp->analyze degas->analyze success Clean Reaction Profile analyze->success Optimized Conditions

    Caption: Troubleshooting workflow for side reactions.

  • Detailed Protocol:

    • Base Selection: If your reaction uses a base, consider switching to a milder one. Strong bases can deprotonate the phenol, increasing its reactivity and potential for side reactions.

    • Temperature Control: Run the reaction at the lowest effective temperature. Use an ice bath to control exothermic additions.

    • Inert Atmosphere: Some reactions may be sensitive to air. Conducting the experiment under an inert atmosphere of nitrogen or argon can prevent oxidation of the phenol.

Issue 3: Inconsistent Yields in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q: I am performing a nucleophilic aromatic substitution on this compound, but my yields are inconsistent. Why?

A: The bromine atom can be displaced in SNAr reactions.[7] Inconsistent yields often point to issues with reaction conditions or reagent quality.

  • Root Cause Analysis: The success of an SNAr reaction depends on the activation of the aromatic ring by the electron-withdrawing nitro group, the strength of the nucleophile, and the reaction conditions (solvent, temperature).

  • Troubleshooting Steps:

    • Reagent Purity: Ensure your nucleophile is pure and used in the correct stoichiometric amount.

    • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the reaction.

    • Moisture Control: Water can interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents.

    • Reaction Monitoring: Track the reaction's progress using TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.

Issue 4: Storage and Stability Concerns

Q: How should I properly store this compound? I've noticed some discoloration in my old stock.

A: Proper storage is critical to maintain the compound's integrity.

  • Root Cause Analysis: Like many phenols and nitroaromatics, this compound can be sensitive to light, air, and heat over time, leading to gradual decomposition and discoloration.

  • Recommended Storage Protocol:

    • Container: Store in a tightly sealed container to prevent exposure to air and moisture.[6]

    • Environment: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][6]

    • Inert Gas: For long-term storage, consider storing under an inert gas like argon or nitrogen.[5]

    • Incompatibilities: Store away from strong oxidizing agents and strong bases.[8]

Experimental Workflow: A General Synthetic Application

The following diagram illustrates a generalized workflow for a reaction involving this compound, highlighting critical control points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Reagent & Solvent Prep (Check Purity, Dry Solvents) setup_glassware Glassware Setup (Dry, Inert Atmosphere) prep_reagents->setup_glassware dissolve Dissolve this compound setup_glassware->dissolve add_reagents Controlled Reagent Addition (Monitor Temperature) dissolve->add_reagents react Reaction Monitoring (TLC, LC-MS) add_reagents->react quench Quench Reaction react->quench extract Extraction quench->extract purify Purification (Column Chromatography, Recrystallization) extract->purify analyze Product Analysis (NMR, MS) purify->analyze

References

Technical Support Center: Scale-Up of 4-Bromo-3-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the scale-up of 4-Bromo-3-nitrophenol synthesis. It addresses common challenges, offers troubleshooting solutions, and presents a validated experimental protocol to ensure a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most direct and industrially viable route is the regioselective nitration of 4-bromophenol. The hydroxyl group of the phenol is a strong activating group that directs the electrophilic nitration to the ortho and para positions. Since the para position is already occupied by the bromine atom, the nitration predominantly occurs at the ortho position, yielding 4-bromo-2-nitrophenol as the major product. However, careful control of reaction conditions is necessary to favor the formation of the desired 3-nitro isomer, which is often a challenge of regioselectivity.[1][2] Alternative multi-step syntheses, such as those starting from 4-bromobenzoic acid, are generally less efficient for large-scale production due to the number of steps involved.[3][4]

Q2: What are the primary safety concerns when scaling up this nitration reaction?

A2: The primary safety concern is the highly exothermic nature of nitration reactions.[5] Poor temperature control can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and the potential for explosion. Additionally, the nitrating mixture (typically a combination of nitric acid and sulfuric acid) is highly corrosive. The product, this compound, is a toxic and irritating compound.[6] Therefore, appropriate personal protective equipment (PPE), a robust cooling system, and emergency quenching procedures are essential.[5]

Q3: How critical is the quality of the starting material, 4-bromophenol?

A3: The purity of the 4-bromophenol is crucial for a successful and clean reaction. Impurities in the starting material can lead to the formation of undesired side products, which can complicate the purification process and lower the overall yield. It is recommended to use 4-bromophenol with a purity of 98% or higher. The presence of isomers or other phenolic compounds can lead to a complex mixture of nitrated products.

Q4: My final product is a dark, oily substance instead of the expected yellow crystalline solid. What could be the cause?

A4: The formation of dark, tar-like materials is a common issue in nitration reactions, often resulting from over-nitration or oxidation of the phenolic ring.[7] This can be caused by excessive temperatures, a high concentration of the nitrating agent, or prolonged reaction times. To mitigate this, ensure precise temperature control, slow and controlled addition of the nitrating agent, and monitor the reaction closely to stop it once the starting material is consumed.[7] If an oily product is obtained after work-up, trituration with a non-polar solvent like cold hexane may help to induce crystallization and remove some impurities.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of undesired isomers (e.g., 4-bromo-2-nitrophenol). 3. Product loss during work-up and purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[7][9] 2. Optimize reaction temperature and the ratio of nitric to sulfuric acid to improve regioselectivity. Lower temperatures often favor the formation of the 3-nitro isomer. 3. Ensure efficient extraction during work-up and optimize the recrystallization solvent system to minimize solubility losses.[10]
Formation of Multiple Products/Impurities 1. Over-nitration (di-nitration). 2. Oxidation of the phenol. 3. Poor regioselectivity.1. Use a slight molar excess of the nitrating agent and maintain a low reaction temperature.[7] 2. Keep the reaction temperature strictly controlled, ideally below 5 °C.[9] 3. Experiment with different nitrating agents or solvent systems. For example, using a milder nitrating agent like ammonium nitrate with potassium bisulfate can sometimes offer better regioselectivity.[1]
Runaway Reaction / Poor Temperature Control 1. Rapid addition of the nitrating agent.[5] 2. Inadequate cooling capacity for the scale of the reaction. 3. Poor agitation leading to localized "hot spots".[5]1. Add the nitrating mixture dropwise with careful monitoring of the internal temperature.[5][9] 2. Ensure the cooling bath has sufficient volume and is maintained at the target temperature. For larger scales, a jacketed reactor with a chiller is recommended. 3. Use a powerful overhead stirrer to ensure efficient mixing and heat dissipation.
Difficulty with Product Isolation/Purification 1. Product is an oil or does not crystallize easily. 2. Isomers are difficult to separate.1. If the product oils out during recrystallization, try using a different solvent system or a mixture of solvents. Seeding with a small crystal of pure product can also induce crystallization. 2. Isomers can often be separated by column chromatography, though this can be challenging on a large scale.[7] Fractional recrystallization may be an option if the isomers have different solubilities in a particular solvent.[7]

Scale-Up Synthesis Protocol

This protocol details a robust method for the synthesis of this compound on a laboratory scale, with considerations for scaling up.

Materials and Reagents:

  • 4-Bromophenol (1 equivalent)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation: In a jacketed reactor or a round-bottom flask equipped with an overhead stirrer, a thermometer, and a dropping funnel, dissolve 4-bromophenol in dichloromethane. Cool the solution to 0-5 °C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (2-3 equivalents) while maintaining the temperature below 10 °C.[9]

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 4-bromophenol, ensuring the internal temperature does not exceed 5 °C.[9] The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[5][9]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a yellow crystalline solid.[8][9]

Process Flow and Troubleshooting Diagram

Scale_Up_Synthesis Start Start: 4-Bromophenol in DCM Nitration Nitration Reaction (0-5 °C) Start->Nitration Nitrating_Mixture Prepare Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Nitration Slow Addition Monitoring Reaction Monitoring (TLC/HPLC) Nitration->Monitoring TS_Temp Troubleshoot: Temperature Excursion Nitration->TS_Temp High Exotherm Monitoring->Nitration Incomplete Workup Quenching & Extraction Monitoring->Workup Reaction Complete Purification Recrystallization Workup->Purification TS_Yield Troubleshoot: Low Yield / Impurities Workup->TS_Yield Poor Result Final_Product Final Product: This compound Purification->Final_Product TS_Purification Troubleshoot: Purification Issues Purification->TS_Purification Oiling Out/ Poor Purity TS_Temp->Nitration Improve Cooling/ Slower Addition TS_Yield->Nitration Optimize Conditions TS_Purification->Purification Change Solvent/ Re-purify

References

Technical Support Center: Managing 4-Bromo-3-nitrophenol Integrity During Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-3-nitrophenol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this compound while minimizing decomposition. As a substituted nitrophenol, this compound is susceptible to degradation, which can compromise yield, purity, and the reliability of your experimental outcomes. This document is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification process.

Understanding the Stability of this compound

This compound is a yellow to brown crystalline solid that is sparingly soluble in water but soluble in many organic solvents.[1][2] Its stability is a critical consideration during purification and storage. The electron-withdrawing nature of the nitro group and the presence of the phenolic hydroxyl and bromo substituents contribute to its reactivity and potential for degradation.[1]

Key Factors Influencing Stability:

  • pH: The phenolic hydroxyl group is acidic and will deprotonate in basic conditions to form a phenoxide ion. This phenoxide is more susceptible to oxidation.

  • Light and Air (Oxygen): Like many phenols, this compound is prone to oxidation, a process that can be accelerated by exposure to light and air. This oxidation often leads to the formation of colored impurities, such as quinone-type compounds.[3]

  • Temperature: Elevated temperatures can promote thermal decomposition. While specific data on the thermal decomposition of this compound is limited, related brominated aromatic compounds can decompose to release hydrobromic acid and other byproducts.[4]

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the handling and purification of this compound.

Q1: My sample of this compound has darkened in color (from yellow to brownish-red) during storage/purification. What is causing this?

A1: The darkening of your sample is a strong indicator of oxidation. Phenols are susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and trace metal impurities. The initial oxidation products can further polymerize to form complex, highly colored mixtures. To mitigate this, always store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). During purification, minimize exposure to air and bright light.

Q2: I am observing a new, more polar spot on my TLC plate after leaving my solution of this compound on the bench for a few hours. What could this be?

A2: This new, more polar spot likely corresponds to an oxidation product. The introduction of additional oxygen-containing functional groups, such as in the formation of a quinone or hydroxylated byproduct, will increase the polarity of the molecule, causing it to have a lower Rf value on a normal-phase TLC plate.

Q3: What are the primary degradation pathways I should be aware of?

A3: Based on the structure of this compound and the behavior of related halogenated nitrophenols, the main degradation pathways to consider are:

  • Oxidation: The phenolic ring is susceptible to oxidation to form quinone-like structures.[3]

  • Photodegradation: Exposure to UV light can lead to the degradation of nitrophenols.[5]

  • Nucleophilic Aromatic Substitution: Under strongly basic conditions, the bromide or nitro group could potentially be displaced by a hydroxide ion, although this typically requires harsh conditions.

Q4: Is this compound stable under acidic and basic conditions during aqueous workup?

A4: While generally stable under mild acidic conditions, prolonged exposure to strong acids at elevated temperatures could potentially lead to degradation. In basic solutions, the formation of the phenoxide ion makes the compound more susceptible to oxidation, so it is advisable to keep the exposure to basic conditions brief and at low temperatures.[6]

Troubleshooting Purification

This section provides a structured approach to troubleshooting common issues encountered during the two primary methods for purifying this compound: recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, issues such as "oiling out" or poor recovery can occur.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is common for compounds with relatively low melting points or when the solution is too concentrated.

  • Solutions:

    • Add more solvent: Increase the volume of the hot solvent to ensure the saturation point is reached at a lower temperature.

    • Slow cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling encourages oil formation.

    • Seed crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

    • Solvent system modification: Consider a different solvent or solvent mixture where the compound is less soluble at the boiling point.

Problem 2: Poor or no crystal formation upon cooling.

  • Causality: This is often due to using too much solvent, resulting in a solution that is not supersaturated upon cooling. It can also be caused by the presence of impurities that inhibit crystal lattice formation.

  • Solutions:

    • Concentrate the solution: Gently heat the solution to evaporate some of the solvent.

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Add an anti-solvent: If using a single solvent, cautiously add a miscible solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes slightly cloudy, then warm until it is clear again and allow to cool slowly.

    • Pre-purification: If significant impurities are present, a preliminary purification by flash chromatography may be necessary.

Problem 3: The purified crystals are still colored.

  • Causality: Colored impurities may be co-crystallizing with your product. These are often oxidation byproducts.

  • Solutions:

    • Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use sparingly, as it can also adsorb your product.

    • Work under an inert atmosphere: To prevent further oxidation during the recrystallization process, perform the procedure under a nitrogen or argon atmosphere.

Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds with different polarities.[7]

Problem 1: The compound streaks or "tails" on the column.

  • Causality: For acidic compounds like phenols, interaction between the hydroxyl group and the acidic silanol groups on the silica gel surface can lead to peak tailing.

  • Solutions:

    • Acidify the eluent: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system. This will protonate the silanol groups and reduce their interaction with your compound.

    • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites.[8]

Problem 2: Poor separation of the desired product from impurities.

  • Causality: The chosen eluent system does not have the optimal polarity to effectively separate the components of the mixture.

  • Solutions:

    • Optimize the eluent system: Use thin-layer chromatography (TLC) to test various solvent mixtures of differing polarities. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a good separation of spots, aiming for an Rf value of 0.2-0.4 for the desired compound.

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute less polar impurities and then your product, followed by more polar impurities.

    • Reduce the column loading: Overloading the column with too much crude material will lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight.

Problem 3: The compound does not elute from the column.

  • Causality: The compound is too polar and is irreversibly adsorbed onto the stationary phase.

  • Solutions:

    • Increase eluent polarity: Drastically increase the polarity of the eluent, for example, by adding methanol to your solvent system.

    • Flush the column: After collecting the desired fractions, flush the column with a very polar solvent (e.g., 100% methanol or a mixture of dichloromethane and methanol) to see if any remaining compound elutes.

    • Change the stationary phase: Consider using a reverse-phase silica gel if your compound is very polar.

Experimental Protocols

The following are general protocols that can be adapted for the purification of this compound. It is crucial to first perform small-scale trials to optimize conditions.

Protocol 1: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, toluene, hexanes, and mixtures such as ethanol/water). The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it. Use a magnetic stirrer and hot plate for efficient dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting range close to the expected value is indicative of high purity. Further analysis by NMR, IR, or HPLC is recommended for confirmation.[9]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v). Adjust the ratio to obtain an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Summary

PropertyValueSource
Molecular FormulaC₆H₄BrNO₃[10]
Molecular Weight218.00 g/mol [10]
AppearanceYellow to brown crystalline solid[1][2]
Melting Point~144-145 °C[11]
pKa7.65 ± 0.10 (Predicted)[2]
SolubilitySparingly soluble in water; soluble in organic solvents[1][2]

Visual Guides

Logical Workflow for Troubleshooting Purification

G start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid & High Quantity column_chrom Column Chromatography purification_choice->column_chrom Oil or Small Quantity recrys_outcome recrys_outcome recrystallization->recrys_outcome Perform Recrystallization col_outcome col_outcome column_chrom->col_outcome Perform Chromatography recrys_pure Pure Crystals recrys_outcome->recrys_pure Success recrys_impure Impure/Colored Crystals recrys_outcome->recrys_impure Problem recrys_oil Oils Out recrys_outcome->recrys_oil Problem recrys_no_xtal No Crystals recrys_outcome->recrys_no_xtal Problem charcoal Use Activated Charcoal recrys_impure->charcoal Troubleshoot adjust_solvent Adjust Solvent/Cooling Rate recrys_oil->adjust_solvent Troubleshoot concentrate Concentrate Solution / Seed recrys_no_xtal->concentrate Troubleshoot col_pure Pure Product col_outcome->col_pure Success col_tailing Peak Tailing col_outcome->col_tailing Problem col_poor_sep Poor Separation col_outcome->col_poor_sep Problem col_no_elution No Elution col_outcome->col_no_elution Problem acidify_eluent Acidify Eluent col_tailing->acidify_eluent Troubleshoot optimize_eluent Optimize Eluent System col_poor_sep->optimize_eluent Troubleshoot increase_polarity Increase Eluent Polarity col_no_elution->increase_polarity Troubleshoot

Caption: A decision tree for troubleshooting common purification problems.

Potential Decomposition Pathway: Oxidation of Phenol

G phenol This compound quinone Quinone-type Impurity (Colored) phenol->quinone Oxidation oxidizing_agent [O] (Air, Light) oxidizing_agent->quinone

References

Technical Support Center: A Scientist's Guide to Solubilizing 4-Bromo-3-nitrophenol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide is your dedicated resource for overcoming the solubility challenges of 4-Bromo-3-nitrophenol in your experimental workflows. As a Senior Application Scientist, I have structured this center to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

Part 1: Foundational Knowledge & FAQs

Understanding the physicochemical properties of this compound is the first step to mastering its use. This section addresses the most common initial questions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?

A1: this compound is sparingly soluble in water due to its molecular structure.[1][2][3] The benzene ring and the bromine atom are hydrophobic (water-repelling), which dominates over the hydrophilic (water-attracting) nature of the hydroxyl (-OH) and nitro (-NO2) groups. In a typical aqueous buffer used for biological assays, the compound's preference is to self-associate and precipitate rather than dissolve. This can lead to inaccurate compound concentrations, assay artifacts, and non-reproducible data.[4]

Q2: I've seen the pKa of this compound listed as approximately 7.65. What does this mean for my experiment?

A2: The pKa is a critical piece of information. It is the pH at which the phenolic hydroxyl group is 50% ionized (deprotonated).

  • Below pKa (pH < 7.65): The compound exists predominantly in its neutral, less soluble phenolic form.

  • Above pKa (pH > 7.65): The compound increasingly exists as its phenolate anion. This negative charge significantly increases its interaction with polar water molecules, thereby boosting its solubility.[5]

This pH-dependent ionization is a powerful tool for enhancing solubility, as we will explore in the troubleshooting section.

Q3: My standard protocol is to make a 10 mM stock in 100% DMSO. Is this a reliable starting point?

A3: Creating a concentrated stock in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is a standard and effective initial step.[6] However, the primary challenge arises when this DMSO stock is diluted into your aqueous assay buffer. This "solvent shift" can cause the compound to rapidly precipitate, a phenomenon known as "crashing out."[7][8]

Furthermore, the final concentration of DMSO in your assay must be carefully controlled. While most cell lines can tolerate up to 0.5% DMSO, higher concentrations can be cytotoxic and interfere with biological processes, necessitating vehicle controls in your experimental design.[9]

PropertyValue/CharacteristicSignificance for Experimental Design
Molecular Weight 218.01 g/mol [6]Necessary for accurate preparation of stock solutions.
Appearance Yellow to brown crystalline solid[1][2][10]Visual confirmation of the compound's physical state.
Aqueous Solubility Sparingly soluble / Limited[1][2][3][10][11]The core challenge that this guide addresses.
pKa ~7.65 (Predicted)[1][12]Key to leveraging pH adjustment for solubilization.
Organic Solvent Solubility Soluble in DMSO, ethanol, and other organic solvents.[6][11]Provides options for creating initial high-concentration stock solutions.

Part 2: Troubleshooting & Step-by-Step Protocols

This section is designed to provide a logical, workflow-based approach to solving the most common precipitation issues encountered during experiments.

Primary Issue: Compound Precipitation Upon Dilution into Aqueous Buffer

This is the most frequent failure point. The workflow below will guide you from the simplest to more advanced solutions.

Caption: A decision-making workflow for addressing compound precipitation.

Protocol 1: pH Adjustment for Enhanced Solubility
  • Scientific Principle: By raising the pH of the assay buffer to be at least 0.5 to 1 unit above the pKa of ~7.65, we can shift the equilibrium towards the more soluble phenolate form.[5] For this compound, a buffer pH of 8.0-8.5 is a good starting point.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare your desired buffer (e.g., Tris-HCl, HEPES) at its intended molarity.

    • pH Adjustment: While monitoring with a calibrated pH meter, slowly add a dilute base (e.g., 1 M NaOH) to the buffer until the target pH (e.g., 8.0) is reached and stable.

    • Stock Dilution: Prepare a fresh intermediate dilution of your this compound DMSO stock. A serial dilution approach is recommended.

    • Final Dilution: Perform the final dilution by adding the compound stock to the pH-adjusted buffer (not the other way around). Pipette up and down or vortex gently to ensure rapid mixing.

    • Validation: Before proceeding with the full assay, let a sample of the final solution sit at the experimental temperature for at least 30 minutes. Visually and microscopically inspect for any signs of precipitation.

  • Trustworthiness Check: This protocol is self-validating. The absence of visible precipitate after equilibration is a direct measure of success. However, be aware that at higher pH, some phenolic compounds can be more susceptible to degradation.[13]

Protocol 2: Utilizing a Co-Solvent System
  • Scientific Principle: If pH adjustment is insufficient or incompatible with your assay, introducing a small amount of a water-miscible organic solvent (a co-solvent) can make the aqueous buffer more "hospitable" to the hydrophobic compound, thereby increasing its solubility.[7][14]

  • Step-by-Step Methodology:

    • Co-solvent Selection: Choose a co-solvent compatible with your assay. Ethanol, propylene glycol, or polyethylene glycol (PEG 400) are common choices.

    • Buffer Preparation: Prepare your assay buffer to contain the desired final percentage of the co-solvent (e.g., 1-5% v/v).

    • Dilution: Add your this compound DMSO stock to the co-solvent-containing buffer to achieve the final desired concentration.

    • Control: It is imperative to include a vehicle control in your experiment that contains the exact same final concentrations of both DMSO and the co-solvent.

  • Expertise & Experience Insight: While effective, co-solvents can impact biological systems. It is crucial to run a dose-response curve with your vehicle control to ensure the solvent mixture itself does not affect cell viability or enzyme activity at the concentration used.

Protocol 3: Excipient-Based Solubilization with Cyclodextrins
  • Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules like this compound, forming an "inclusion complex" that has significantly greater aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and excellent safety profile.[14]

  • Step-by-Step Methodology:

    • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-50 mM).

    • Complex Formation: Add the this compound (from a DMSO stock) to the HP-β-CD solution. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.

    • Equilibration: Vortex the mixture and allow it to equilibrate at room temperature for at least 1 hour to ensure complex formation.[7] The solution should be clear.

    • Application: This complex-containing solution can now be used in your assay. Remember to include a control with the HP-β-CD vehicle alone.

  • Authoritative Grounding: The formation of these inclusion complexes has been well-characterized and is a proven method for enhancing the solubility and bioavailability of poorly soluble compounds for both in vitro and in vivo applications.[10][14][15][16]

Part 3: Stability and Other Considerations

Successful solubilization is only part of the challenge. Ensuring the compound remains stable and does not interfere with the assay is equally important.

Issue: I observe a color change or loss of activity over time.
  • Scientific Principle: Nitrophenols can be susceptible to photodegradation, especially when exposed to UV light.[8][17][18][19] Additionally, the stability of halogenated nitrophenols can be influenced by the chemical environment of the assay buffer.[13]

  • Mitigation Strategies:

    • Light Protection: Prepare stock solutions and conduct assays in amber-colored tubes or plates. Minimize exposure of your experimental setup to direct light.

    • Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid storing dilute aqueous solutions for extended periods.

    • Buffer Compatibility: Be aware that components in complex cell culture media could potentially interact with the compound. If instability is suspected, test the compound's stability in the buffer alone over the time course of the experiment.

Issue: My compound seems to be interfering with the assay readout.
  • Scientific Principle: Some compounds can interfere with assay technologies, for example, by absorbing light at the same wavelength as the assay's chromogenic product or by inhibiting a reporter enzyme. This is a common challenge in high-throughput screening (HTS).[20]

  • Troubleshooting Steps:

    • Run a Compound-Only Control: In a cell-free assay, run a control that contains your final concentration of this compound in the assay buffer with the detection reagents, but without the enzyme or protein of interest. A significant signal in this control indicates interference.

    • Consider Surfactants with Caution: While non-ionic surfactants like Tween® 20 can aid solubility, they can also affect enzyme activity or cell membrane integrity.[1][21][22] If used, their concentration should be kept very low (e.g., 0.01-0.05%) and appropriate controls are essential.

By following this structured, evidence-based guide, you will be well-equipped to navigate the solubility challenges of this compound, ensuring the accuracy, reliability, and success of your biological assays.

References

preventing polymerization of 4-Bromo-3-nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Modern Researcher

Substituted phenols, particularly halogenated nitroaromatics like 4-bromo-3-nitrophenol and its derivatives, are invaluable building blocks in medicinal chemistry and materials science.[1][2][3] Their unique electronic properties make them crucial intermediates in the synthesis of pharmaceuticals, dyes, and other high-value compounds.[2][4] However, this reactivity also presents a significant challenge: a propensity for unwanted polymerization. This guide serves as a dedicated technical resource for researchers, providing in-depth, field-tested answers and protocols to ensure the stability of these compounds, safeguarding your experimental integrity, time, and resources.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the stability of this compound derivatives.

Q1: What exactly is "polymerization" in the context of this compound derivatives, and why is it a problem?

A: In this context, polymerization refers to an unintended and often uncontrolled reaction where individual molecules of the this compound derivative (monomers) link together to form long chains or complex networks (polymers). This process is typically initiated by free radicals. The resulting polymeric material is an impurity that can be difficult to remove, appearing as a viscous tar, a dark-colored sludge, or an insoluble precipitate in your reaction mixture. This contamination leads to significantly reduced yields, complicates product purification, and can completely compromise the experiment. In severe, large-scale cases, the exothermic nature of runaway polymerization can create a serious safety hazard.[5][6]

Q2: What makes this compound and its derivatives so susceptible to this unwanted polymerization?

A: The susceptibility arises from a combination of structural features:

  • The Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the aromatic ring is the primary site of vulnerability. It can be oxidized or lose a hydrogen atom to form a phenoxy radical. This radical is resonance-stabilized, making it relatively easy to form, and it can then initiate a chain reaction with other monomer units.[7][8]

  • Electron-Withdrawing Groups: The nitro group (-NO2) is a strong electron-withdrawing group, which increases the acidity of the phenolic proton.[9] While this is useful for certain reactions, it also influences the molecule's overall electronic stability.

  • Aromatic Ring: The benzene ring itself can participate in radical chain propagation steps.

Essentially, the molecule has a built-in mechanism for generating the very free radicals that lead to its polymerization.[8]

Q3: What are the common experimental triggers that can initiate polymerization?

A: Several factors can initiate or accelerate polymerization. Researchers must be vigilant in controlling these variables.

TriggerMechanism of Action & Rationale
Elevated Temperature Provides the activation energy needed to break weak bonds and form initial free radicals. Nitrophenols can be thermally unstable and may decompose exothermically, creating a dangerous feedback loop.[6][10][11][12]
UV/Visible Light High-energy photons can be absorbed by the molecule, promoting electrons to excited states and leading to bond cleavage (photolysis), which generates free radicals. Bromophenols, in particular, can undergo photodegradation.[13][14]
High pH (Basic Conditions) At a pH above the molecule's pKa (approx. 7.65), the phenolic proton is removed to form the phenoxide anion.[1] This negatively charged species is more electron-rich and thus more easily oxidized to a phenoxy radical than the neutral phenol, significantly increasing polymerization risk.[15][16][17]
Contaminants (e.g., Metals, Oxidizers) Transition metals (like iron or copper from spatulas or reaction vessels) can act as catalysts for oxidation.[18] Strong oxidizing agents directly generate radicals. Peroxides, which can form in old solvents like THF or ether, are potent radical initiators.[19][20][21]
Atmospheric Oxygen Oxygen can react with the phenol or other components, especially under light or heat, to form peroxide species or participate in radical chain reactions.[]

Q4: What are the tell-tale signs of polymerization in my flask or storage bottle?

A: Be observant for these key indicators:

  • Color Change: The most common sign is a darkening of the solution or solid, often turning from a pale yellow to orange, brown, or even black.

  • Increased Viscosity: The reaction mixture becomes noticeably thicker or "syrupy" as polymer chains form and grow.

  • Precipitate Formation: The appearance of insoluble solid material, often tar-like or flaky, that was not present initially.

  • Inconsistent Analytical Results: TLC plates may show streaking from the baseline, or LC-MS/NMR analyses will reveal a complex mixture of high-molecular-weight species instead of a clean product peak.

Section 2: Troubleshooting Guide - A Root Cause Analysis Workflow

When an experiment goes wrong, a systematic approach is crucial. This guide helps you diagnose the problem and prevent recurrence.

Scenario 1: "My reaction mixture turned into a dark, viscous tar!"

  • Most Probable Cause: Runaway free-radical polymerization, likely triggered by excessive heat or a potent initiator.

  • Immediate Actions:

    • Safety First: If the reaction is generating significant heat or gas, evacuate the fume hood and alert others. Do not attempt to cap a vessel that is building pressure.

    • Cooling: If safe to do so, immediately place the flask in an ice bath to dissipate heat and slow the reaction.

    • Quenching (with caution): If the reaction is under control, you can consider adding a radical inhibitor like a small amount of hydroquinone or BHT to terminate chain growth.

  • Root Cause Analysis & Prevention: Use the following workflow to pinpoint the cause.

TroubleshootingWorkflow Start Problem: Dark Tar Formed Temp Was reaction temperature within expected limits? Start->Temp Inhibitor Was a radical inhibitor used in the reaction or solvent? Temp->Inhibitor Yes Sol_Temp Solution: - Improve heat control (oil bath, cryocool). - Check thermocouple calibration. Temp->Sol_Temp No Atmosphere Was the reaction run under an inert atmosphere? Inhibitor->Atmosphere Yes Sol_Inhibitor Solution: - Add an inhibitor (e.g., BHT, 100 ppm). - See Protocol 3. Inhibitor->Sol_Inhibitor No Reagents Were solvents and reagents pure and peroxide-free? Atmosphere->Reagents Yes Sol_Atmosphere Solution: - Use degassed solvents. - Maintain positive N2/Ar pressure. - See Protocol 2. Atmosphere->Sol_Atmosphere No Sol_Reagents Solution: - Use freshly distilled/purchased solvents. - Test for peroxides. - Purify starting materials. Reagents->Sol_Reagents No End Implement preventative measures. Reagents->End Yes Sol_Temp->End Sol_Inhibitor->End Sol_Atmosphere->End Sol_Reagents->End

Caption: Troubleshooting Decision Tree for Runaway Polymerization.

Scenario 2: "My stored bottle of this compound has darkened significantly."

  • Most Probable Cause: Slow, long-term degradation and/or polymerization initiated by ambient light and temperature fluctuations.

  • Immediate Actions:

    • The material is likely impure. Do not assume it is safe or suitable for use without verification.

    • Perform a purity check (e.g., melting point, NMR, or LC-MS) against the specifications for a fresh sample.

  • Root Cause Analysis & Prevention:

    • Storage Location: Was the bottle stored in direct light or a warm area of the lab?

    • Container: Was the container properly sealed to exclude air and moisture?

    • Prevention: Always store these derivatives in amber glass bottles in a cool, dark, and dry location, preferably in a cabinet designated for reactive chemicals.[1][23][24] For long-term storage, consider refrigeration and flushing the headspace with an inert gas like argon before sealing.

Section 3: Proactive Prevention Protocols

The best troubleshooting is prevention. Implement these protocols to ensure consistent and safe results.

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container for a tight seal and note the date.

  • Storage Container: Always use amber glass or other opaque, non-reactive containers. Avoid metal containers or caps with metal liners, as metals can catalyze decomposition.[18][23]

  • Storage Environment: Store in a cool (refrigeration is often ideal), dry, and dark environment, away from direct sunlight and heat sources.[21][24]

  • Segregation: Store separately from strong oxidizing agents, bases, and acids.[19][21]

  • Handling: When weighing and handling the solid, work quickly to minimize exposure to air and light. Use non-metallic spatulas (e.g., ceramic or PTFE-coated). Always wear appropriate personal protective equipment (PPE), including gloves (vinyl or neoprene are recommended), safety glasses, and a lab coat.[19][23]

Protocol 2: General Reaction Setup to Minimize Polymerization Risk

This protocol provides a baseline for setting up reactions involving this compound derivatives.

  • Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried to remove moisture.

  • Solvent Preparation: Use high-purity, anhydrous-grade solvents. It is best practice to degas the solvent immediately before use by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes. This removes dissolved oxygen. If using solvents prone to peroxide formation (e.g., THF, dioxane, ether), test for and remove peroxides if the solvent is old.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the entire system with a gentle stream of argon or nitrogen for several minutes. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

  • Reagent Addition: Dissolve the this compound derivative in the degassed solvent under the inert atmosphere. Add other reagents slowly and in a controlled manner.

  • Temperature Control: Use a reliable heating mantle with a thermocouple or an oil/water bath for precise temperature control. Avoid localized overheating ("hot spots").

  • Light Exclusion: If the reaction is lengthy or known to be light-sensitive, wrap the reaction flask in aluminum foil.

  • Inhibitor Addition (Optional but Recommended): If the reaction chemistry allows, add a small amount of a free-radical inhibitor to the reaction mixture as a safeguard. See the table below for options.

Data Table: Common Free-Radical Inhibitors for Organic Synthesis
InhibitorClassTypical Conc.Mechanism of ActionNotes & Considerations
BHT (Butylated Hydroxytoluene) Hindered Phenol50-200 ppmActs as a hydrogen atom donor to trap radical species, forming a stable, non-reactive radical itself.[5][25]Excellent, general-purpose inhibitor. Easily removed by chromatography. May not be suitable for very high-temperature reactions.
Hydroquinone (HQ) Phenol100-500 ppmSimilar to BHT, it donates a hydrogen atom to scavenge radicals. Often requires a trace of oxygen to be fully effective.[5]Very common and effective. Can sometimes be more challenging to separate from polar products than BHT.
TEMPO Nitroxide Radical50-200 ppmA stable free radical itself, it very rapidly and efficiently combines with carbon-centered radicals to terminate polymerization chains.[26]Extremely effective. Can sometimes interfere with metal-catalyzed reactions. Can be expensive for large-scale work.
Phenothiazine Amine Derivative100-1000 ppmFunctions as a chain-transfer agent and radical scavenger.Often used in high-temperature distillations of monomers like styrene.[5] May not be suitable for all synthetic transformations.

Section 4: Visualizing the Mechanism of Inhibition

Understanding the process at a molecular level reinforces the importance of the protocols.

PolymerizationInhibition cluster_propagation Polymerization Chain Reaction cluster_inhibition Inhibition Pathway M Monomer (Ar-OH) M_dot Monomer Radical (Ar-O•) M->M_dot P_dot Growing Polymer Chain (P•) M->P_dot Polymer Unwanted Polymer M->Polymer R_dot Initiator (R•) R_dot->M Initiation M_dot->M Propagation P_dot->M Inhibitor Inhibitor (e.g., BHT) P_dot->Inhibitor Termination Inactive Inactive Product Inhibitor->Inactive

Caption: Free-Radical Polymerization and the Role of an Inhibitor.

References

Technical Support Center: Optimizing Reaction Time for Complete Conversion of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during chemical transformations of 4-Bromo-3-nitrophenol. Our focus is on optimizing reaction parameters to achieve complete conversion in a timely manner, ensuring the efficiency and success of your synthetic workflows.

Section 1: Foundational Knowledge - Understanding the Reactivity of this compound

Q1: What are the primary reactive sites on this compound, and how do their electronic effects influence reaction outcomes?

A1: this compound is a versatile chemical intermediate with three key functional groups whose electronic properties dictate its reactivity.[1][2]

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Its primary role is to deactivate the aromatic ring towards electrophilic substitution but, crucially, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) , particularly at the ortho and para positions.[3] The most common reaction involving this group is its reduction to an amino group (-NH₂).[1]

  • Bromo Group (-Br): As a halogen, bromine is an ortho-, para-directing deactivator for electrophilic substitution. In the context of SNAr, it serves as a good leaving group , which can be displaced by a variety of nucleophiles.[1]

  • Phenolic Hydroxyl Group (-OH): This is a potent activating, ortho-, para-directing group for electrophilic substitution. It is also acidic and can be deprotonated to form a phenoxide, which can participate in reactions like etherification or esterification.[4]

The interplay of these groups makes this compound an excellent substrate for a range of transformations, but it also necessitates careful control of reaction conditions to achieve selectivity and complete conversion.

Caption: Reactivity map of this compound.

Section 2: Troubleshooting Guide for Nitro Group Reduction

The reduction of the nitro group to an amine is one of the most fundamental transformations for this substrate. However, achieving complete conversion can be challenging.

Q1: My nitro group reduction is sluggish or has stalled, leaving significant starting material. What are the common causes and how can I systematically troubleshoot this?

A1: Incomplete reduction is a frequent issue that can almost always be resolved by systematically evaluating the reaction parameters. The most common culprits are reagent activity, substrate solubility, stoichiometry, and temperature.

Troubleshooting_Workflow start Incomplete Nitro Reduction Detected (via TLC, LC-MS) check_reagent Step 1: Verify Reagent/Catalyst Activity start->check_reagent reagent_ok Is reagent fresh and active? check_reagent->reagent_ok replace_reagent Action: Use fresh catalyst/reagent. Activate metal if necessary (e.g., acid wash). reagent_ok->replace_reagent No check_solubility Step 2: Assess Substrate Solubility reagent_ok->check_solubility Yes replace_reagent->check_solubility solubility_ok Is substrate fully dissolved at reaction temperature? check_solubility->solubility_ok change_solvent Action: Change solvent or add a co-solvent (e.g., THF, EtOH/Water, AcOH). solubility_ok->change_solvent No check_stoichiometry Step 3: Confirm Stoichiometry solubility_ok->check_stoichiometry Yes change_solvent->check_stoichiometry stoichiometry_ok Is reducing agent in sufficient excess (e.g., 3-5 eq. for SnCl₂)? check_stoichiometry->stoichiometry_ok increase_reagent Action: Increase equivalents of reducing agent. stoichiometry_ok->increase_reagent No check_temp Step 4: Optimize Temperature stoichiometry_ok->check_temp Yes increase_reagent->check_temp temp_ok Is temperature appropriate? (Many reductions require heating) check_temp->temp_ok adjust_temp Action: Cautiously increase temperature while monitoring for side products. temp_ok->adjust_temp No end Reaction Optimized for Complete Conversion temp_ok->end Yes adjust_temp->end

Caption: Troubleshooting workflow for incomplete nitro reduction.

Data Summary: Troubleshooting Nitro Group Reduction
Problem Potential Cause Recommended Solution & Rationale
Stalled Reaction Inactive Catalyst/Reagent For catalytic hydrogenation (e.g., Pd/C), use a fresh catalyst as old batches can be poisoned or oxidized. For metal/acid reductions (e.g., SnCl₂/HCl), use fresh, high-purity reagents as metal salts can degrade.[5]
Slow/Incomplete Reaction Poor Solubility The substrate must be soluble in the reaction solvent to interact with the reagent/catalyst. If solubility is low, consider switching to a better solvent (e.g., THF, Ethyl Acetate) or using a co-solvent system like Ethanol/Water.[5]
Incomplete Conversion Insufficient Reducing Agent Ensure a sufficient stoichiometric excess of the reducing agent is used to drive the reaction to completion. For SnCl₂·2H₂O, using 3-5 equivalents is common practice.[5]
Sluggish Reaction Rate Sub-optimal Temperature While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate. Cautiously increase the temperature (e.g., to 50-70 °C) and monitor by TLC. Be aware that excessive heat can promote side reactions.[5]
Q2: I'm observing significant side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

A2: The formation of these intermediates is a common challenge because the reduction of a nitro group is a stepwise process. These side products arise when the reaction stalls at an intermediate stage. The key to improving selectivity is to ensure the reaction conditions are robust enough to drive the reduction all the way to the amine.

  • Ensure Sufficient Reducing Power: As mentioned above, a common cause is an insufficient amount of the reducing agent. Increasing the equivalents can often solve this.

  • Maintain Proper Temperature Control: Exothermic reductions can create localized "hot spots" that may promote the formation of dimeric side products like azoxy compounds. Ensure efficient stirring and, if necessary, control the rate of addition of reagents to manage the exotherm.[5]

  • Choose the Right System: For sensitive substrates, catalytic hydrogenation is often cleaner than metal/acid reductions, though it may require specialized equipment (e.g., a Parr shaker).

Experimental Protocol: Reduction of this compound using SnCl₂

This protocol provides a reliable method for the reduction of the nitro group.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the starting material. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) and effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction solvent).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-aminophenol, which can be further purified by column chromatography or recrystallization if necessary.

Section 3: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Q1: My SNAr reaction, substituting the bromine on this compound, is not going to completion. What key factors control the reaction rate?

A1: The SNAr reaction is highly dependent on several factors. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6] Optimizing the stability of this intermediate and the subsequent expulsion of the leaving group is key.

  • Nucleophile Strength: A more potent nucleophile will react faster. For example, an alkoxide (RO⁻) is a stronger nucleophile than its corresponding alcohol (ROH).

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, THF) are generally preferred. They are effective at solvating the cation of the nucleophile salt but do not hydrogen-bond with the nucleophile, leaving its full nucleophilicity available for the reaction.[7][8]

  • Temperature: Like most reactions, the rate of SNAr increases with temperature. If the reaction is slow at room temperature, heating is often required. However, monitor for potential side reactions or degradation at elevated temperatures.

  • Leaving Group: While you cannot change the bromine atom on the substrate, it is a reasonably good leaving group for SNAr reactions.

Data Summary: Solvent Selection for SNAr Reactions
Solvent Type Boiling Point (°C) Notes on Use
Dimethylformamide (DMF) Polar Aprotic153Excellent for many SNAr reactions, effectively solubilizes many salts. Can be difficult to remove.
Dimethyl sulfoxide (DMSO) Polar Aprotic189Highly polar, excellent solvating power. High boiling point can be a disadvantage for workup.
Acetonitrile (MeCN) Polar Aprotic82Good general-purpose solvent with a convenient boiling point for removal.
Tetrahydrofuran (THF) Polar Aprotic66Lower polarity than DMF/DMSO but still effective, especially with strong nucleophiles. Easy to remove.

Section 4: General Best Practices & Monitoring

Q1: How can I accurately monitor the reaction to determine when it has reached 100% conversion?

A1: Relying solely on reaction time is not advisable. Active monitoring is crucial.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Run a co-spot (a lane with both starting material and the reaction mixture) to accurately judge the consumption of the starting material. The reaction is complete when the starting material spot has completely disappeared.

  • LC-MS or GC-MS: For more complex reactions or for quantitative analysis, Liquid or Gas Chromatography-Mass Spectrometry provides definitive evidence of the presence or absence of starting material and can help identify any side products formed.

Q2: My reaction appears complete by TLC, but my isolated yield is low. What are common workup pitfalls?

A2: This is a common and frustrating problem. If the reaction has gone to completion, the loss of product is occurring during the isolation phase.[9]

  • Aqueous Solubility: Is your product, particularly if it's an amine or has other polar groups, partially soluble in the aqueous layer during extraction? If you suspect this, try re-extracting the aqueous layers or saturating them with brine to "salt out" the organic product.[9]

  • pH Sensitivity: Your product may not be stable to the acidic or basic conditions of the workup. You can test this by taking a small aliquot of your reaction mixture and exposing it to the workup conditions in a vial to see if degradation occurs on a TLC plate.[9]

  • Volatility: If your product has a low boiling point, it may be lost during solvent removal on the rotary evaporator. Use lower temperatures and pressures. Check the rotovap trap for your product.[9]

By systematically addressing these common issues, you can significantly improve the reaction efficiency, reduce optimization time, and ensure the complete conversion of this compound in your synthetic endeavors.

References

Validation & Comparative

A Comparative Guide to the Chemical Reactivity of 4-Bromo-3-nitrophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical reactivity of 4-Bromo-3-nitrophenol against other key nitrophenol isomers. Understanding the nuanced differences in reactivity, dictated by the interplay of substituent effects, is paramount for applications ranging from synthetic strategy design in medicinal chemistry to the development of novel materials. We will dissect the electronic and steric factors governing reactions at the phenolic hydroxyl group, electrophilic and nucleophilic substitutions on the aromatic ring, and the reduction of the nitro moiety. This analysis is supported by comparative data and detailed experimental protocols to provide a practical framework for laboratory application.

The Foundation: Electronic Structure and Acidity (pKa)

The reactivity of a phenol is fundamentally tied to its acidity, which is a measure of the stability of the corresponding phenoxide ion. The position of electron-withdrawing groups (EWGs) like the nitro (-NO₂) group and halogens (-Br) dramatically influences this stability through inductive (-I) and resonance (-R or -M) effects.

  • Inductive Effect (-I): An electron-withdrawing effect transmitted through sigma bonds, which weakens with distance.

  • Resonance Effect (-R): An electron-withdrawing effect transmitted through the pi-system of the benzene ring, which is only effective when the substituent is at the ortho or para position relative to the reaction center.

In nitrophenols, the -NO₂ group's potent -R effect at the ortho and para positions allows it to delocalize the negative charge of the phenoxide ion, significantly stabilizing it and increasing acidity (lowering pKa).[1][2] When the -NO₂ group is at the meta position, it cannot participate in resonance with the phenoxide oxygen and only exerts its weaker -I effect, resulting in lower acidity compared to its ortho and para counterparts.[3][4] The ortho isomer is slightly less acidic than the para isomer due to intramolecular hydrogen bonding, which makes the proton more difficult to remove.[2][4][5]

In This compound , the nitro group is meta to the hydroxyl group, meaning it only exerts a -I effect on the phenoxide. The bromine atom is para to the hydroxyl group. While bromine is an EWG through its -I effect, it is a weak electron-donating group by resonance (+R) due to its lone pairs. The net result is a pKa that reflects these competing influences.

CompoundStructurepKa ValueKey Electronic Effects on Phenoxide Stability
p-Nitrophenol~7.15[6][7]Strong -R and -I effect from -NO₂ group
o-Nitrophenol~7.2[5]Strong -R and -I effect, moderated by H-bonding
This compound ~7.65 (Predicted)[8]-I from -NO₂; -I and weak +R from -Br
m-Nitrophenol~8.4[6][7]Only -I effect from -NO₂ group
Phenol~9.95[5](Reference)

Causality Explained: The predicted pKa of this compound (7.65) positions it as more acidic than m-nitrophenol but less acidic than p-nitrophenol. This is logical: the combined inductive pull of a meta -NO₂ and a para -Br provides more stabilization to the phenoxide than the single meta -NO₂ in m-nitrophenol. However, this combination is less effective than the powerful -R effect of a single para -NO₂ group in p-nitrophenol.

Caption: Relative acidity of nitrophenol isomers.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. Its rate is critically dependent on the presence of strong EWGs positioned ortho or para to the leaving group. These groups are essential to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[9]

  • p-Bromonitrobenzene vs. m-Bromonitrobenzene: It is well-established that p-bromonitrobenzene is far more reactive towards nucleophiles than m-bromonitrobenzene. This is because the para nitro group can directly delocalize the negative charge of the Meisenheimer complex through resonance, whereas a meta nitro group cannot.[9]

  • This compound: In this molecule, the leaving group (Br) is at position 4, and the activating nitro group is at position 3. The nitro group is therefore meta to the site of nucleophilic attack. Consequently, This compound is expected to be significantly less reactive in SNAr reactions compared to isomers where the nitro group is ortho or para to the bromine, such as 4-bromo-2-nitrophenol or 2-bromo-4-nitrophenol. The hydroxyl group, especially in its phenoxide form under basic conditions, is a strong activating group for electrophilic substitution but does not facilitate SNAr.

Caption: SNAr intermediate stability comparison.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The hydroxyl group of a phenol is a powerful activating, ortho, para-directing group for EAS.[10] Conversely, both the nitro and bromo groups are deactivating. The outcome of an EAS reaction on a polysubstituted phenol is determined by the interplay of these directing effects.

  • o-, m-, and p-Nitrophenol: In all simple nitrophenols, the activating power of the -OH group generally overrides the deactivating -NO₂ group, and substitution occurs at positions ortho and para to the hydroxyl group. For example, nitration of phenol with dilute nitric acid yields a mixture of o- and p-nitrophenol.[10]

  • This compound: The directing effects are more complex:

    • The -OH group (at C1) strongly directs ortho (C2, C6) and para (C4).

    • The -NO₂ group (at C3) is a meta-director (to C1, C5).

    • The -Br group (at C4) is an ortho, para-director (to C3, C5).

The C4 position is blocked. The most activated positions are C2 and C6, due to the powerful directing effect of the -OH group. However, the entire ring is significantly deactivated by the combined electron-withdrawing power of the -NO₂ and -Br groups. Therefore, This compound will be substantially less reactive towards electrophiles than phenol or even the simple nitrophenol isomers. Harsh reaction conditions would be required for further substitution, which would likely occur at the C2 or C6 position.

Reactivity in Nitro Group Reduction

The catalytic reduction of nitrophenols to aminophenols is a widely studied model reaction, often monitored by UV-Vis spectrophotometry.[11][12] The reaction rate is highly dependent on the electronic properties of the isomer.

The general trend for the reduction rate of nitrophenol isomers is: para-nitrophenol > ortho-nitrophenol > meta-nitrophenol .[11]

Causality Explained: This trend is again governed by electronic effects. The nitro group is reduced by accepting electrons. The -R effect of the phenolic hydroxyl group increases electron density at the ortho and para positions, making the nitro group at these positions more electron-rich and thus harder to reduce. Conversely, the electron-withdrawing resonance effect of the nitro group itself makes the ortho and para isomers more electron-deficient overall, rendering them more susceptible to reduction.[11] The latter effect typically dominates. meta-Nitrophenol, lacking this strong electronic communication, is the least reactive.[11]

For This compound , the nitro group is meta to the hydroxyl group, suggesting its reactivity might be comparable to, or slightly greater than, m-nitrophenol due to the additional inductive pull from the bromine atom.

CompoundCatalyst SystemApparent Rate Constant (k_app) s⁻¹Reference
p-NitrophenolAu@[C₄C₁₆Im]Br / NaBH₄1.10 x 10⁻⁴[13]
o-NitrophenolAu@[C₄C₁₆Im]Br / NaBH₄7.73 x 10⁻⁵[13]
m-Nitrophenol(Data varies by catalyst)Generally slowest[11]
This compound (Data not available)Predicted to be slow, similar to m-NPN/A

Experimental Protocols

Trustworthy protocols are self-validating. The following methods incorporate checks and rationales to ensure data integrity.

Protocol 1: Spectrophotometric Determination of pKa

This protocol relies on the fact that the protonated phenol (ArOH) and deprotonated phenoxide (ArO⁻) have different UV-Vis absorption spectra. By measuring the absorbance at a wavelength where the difference is maximal across a range of pH values, one can determine the pKa using the Henderson-Hasselbalch equation.

Methodology:

  • Preparation: Prepare a series of buffer solutions with known pH values (e.g., from pH 6 to 9). Prepare a stock solution of the phenol in a suitable solvent (e.g., ethanol) to ensure solubility.

  • Sample Preparation: For each buffer solution, prepare a sample in a quartz cuvette containing the buffer and a small, constant amount of the phenol stock solution. Prepare two reference samples: one in a highly acidic solution (e.g., pH 2) to get the spectrum of pure ArOH, and one in a highly basic solution (e.g., pH 12) for pure ArO⁻.

  • Measurement: Record the full UV-Vis spectrum for each sample. Identify λ_max for the phenoxide ion.

  • Data Analysis: At λ_max, measure the absorbance for each buffered sample (A), the acidic sample (A_acid), and the basic sample (A_base).

  • Calculation: The pKa can be determined by plotting log[(A - A_acid) / (A_base - A)] versus pH. The x-intercept of this plot is the pKa.

Caption: Workflow for spectrophotometric pKa determination.

Protocol 2: Kinetic Analysis of Nitro Group Reduction

This protocol uses UV-Vis spectrophotometry to monitor the disappearance of the nitrophenolate ion, which is typically colored, as it is reduced to the colorless aminophenol.[11] The reaction is run under pseudo-first-order conditions to simplify the kinetics.[12]

Methodology:

  • Reagent Preparation: Prepare a stock solution of the nitrophenol (e.g., 0.1 mM). Prepare a fresh, concentrated solution of the reducing agent, typically sodium borohydride (NaBH₄, e.g., 10 mM). NaBH₄ solutions must be made immediately before use as they hydrolyze.[11] Prepare the catalyst suspension (e.g., gold nanoparticles).

  • Reaction Setup: In a quartz cuvette, add the nitrophenol solution and the catalyst suspension. Place the cuvette in the spectrophotometer.

  • Initiation & Monitoring: Start the reaction by injecting the fresh NaBH₄ solution into the cuvette and immediately begin recording absorbance over time at the λ_max of the nitrophenolate ion (around 400 nm for p-nitrophenol).[13] The presence of clear isosbestic points in the time-dependent spectra indicates a clean conversion with no side products.[12]

  • Data Analysis: Since [NaBH₄] >> [Nitrophenol], the reaction follows pseudo-first-order kinetics. The apparent rate constant (k_app) is determined from the slope of a plot of ln(A_t / A₀) versus time, where A_t is the absorbance at time t and A₀ is the initial absorbance.

Conclusion

The reactivity of this compound is a nuanced case study in physical organic chemistry. Its acidity is intermediate between that of meta- and para-nitrophenol, a direct consequence of the competing inductive and resonance effects of its substituents. Its structure renders it relatively unreactive towards nucleophilic aromatic substitution due to the meta positioning of the activating nitro group. For electrophilic aromatic substitution, the ring is significantly deactivated, though reactions are predicted to occur at the positions ortho to the powerful hydroxyl directing group. Finally, the rate of its nitro group reduction is expected to be slow, comparable to that of m-nitrophenol. These distinct characteristics, grounded in fundamental electronic principles, are critical for predicting the behavior of this molecule and designing efficient synthetic pathways.

References

A Senior Application Scientist's Guide to Safer and More Selective Phenol Functionalization: A Comparative Analysis of Modern Bromination and Nitration Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the functionalization of phenols through bromination and nitration has been a cornerstone of synthetic organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. However, the classical reagents—elemental bromine (Br₂) and potent mixtures of nitric and sulfuric acids (HNO₃/H₂SO₄)—are notoriously hazardous, often leading to poor regioselectivity, over-reaction, and significant safety and environmental concerns.

This guide provides a comprehensive comparison of modern, alternative reagents for the bromination and nitration of phenols. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these alternatives, offering field-proven insights to guide your experimental choices. Every method presented is supported by experimental data, ensuring a self-validating framework for researchers, scientists, and drug development professionals seeking to enhance the safety, selectivity, and efficiency of their synthetic endeavors.

Part 1: The Challenge with Classical Reagents

The high reactivity of the phenol ring, a consequence of the electron-donating hydroxyl group, makes it susceptible to electrophilic aromatic substitution. While this reactivity is advantageous, it also presents a significant challenge: controlling the position and degree of substitution.

  • Bromination with Br₂: Elemental bromine is highly corrosive, toxic, and difficult to handle due to its high vapor pressure.[1] The reaction is often too vigorous, leading to the formation of di- and tri-brominated products, and controlling regioselectivity between the ortho and para positions can be challenging.[2]

  • Nitration with HNO₃/H₂SO₄: This mixture generates the highly reactive nitronium ion (NO₂⁺), which can lead to over-nitration and the formation of unwanted oxidized byproducts.[3][4] The strongly acidic and oxidizing conditions are often incompatible with sensitive functional groups, and the process generates substantial acidic waste, posing environmental concerns.[4][5]

The inherent drawbacks of these classical methods have spurred the development of a new generation of reagents designed for greater control and safety.

Part 2: Modern Alternatives for the Bromination of Phenols

The quest for safer and more selective brominating agents has yielded several powerful alternatives to liquid bromine. These reagents often offer milder reaction conditions, improved regioselectivity, and greater ease of handling.

Key Alternative Brominating Reagents

A variety of reagents have emerged as effective substitutes for elemental bromine, each with its own set of advantages.

ReagentKey AdvantagesTypical Regioselectivity
N-Bromosuccinimide (NBS) Solid, easy to handle; milder reactivity.[6][7]Generally para-selective, especially in polar solvents like DMF.[7]
Pyridinium Tribromide (PBr₃) Solid, stable, non-corrosive alternative to Br₂.[8][9]Highly para-selective.[10]
Ionic Liquids (e.g., [BMPy]Br₃) Acts as both reagent and solvent; easy to recycle.[1]High regioselectivity for monobromination.[1]
KBr with an Oxidant In situ generation of the brominating species; high atom economy.[2]Excellent para-selectivity.[2]
TMSBr with Bulky Sulfoxides Mild conditions; high para-selectivity due to hydrogen bonding interactions.[11]High para-selectivity (up to 99:1).[11]
Mechanistic Considerations and Experimental Workflow

The choice of a brominating agent is intrinsically linked to the desired outcome and the substrate's electronic and steric properties.

Diagram 1: General Workflow for Phenol Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Phenol Phenol Substrate Reagent Add Alternative Brominating Reagent (e.g., NBS, PBr3) Phenol->Reagent Solvent Choose Solvent Solvent->Reagent Stir Stir at RT or gentle heat Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify Product Brominated Phenol Purify->Product

Caption: A generalized workflow for the bromination of phenols using alternative reagents.

Experimental Protocol: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol is based on the general principles of NBS bromination of electron-rich aromatics.[7]

  • Preparation: Dissolve the phenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF for high para-selectivity) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) to the solution portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Advanced Alternatives for the Nitration of Phenols

The development of alternative nitrating agents has focused on taming the reactivity of the nitrating species and improving regioselectivity under milder conditions.

A Comparative Overview of Modern Nitrating Reagents

Metal nitrates, in particular, have gained prominence as effective and often selective nitrating agents for phenols.[3][12]

Reagent SystemKey AdvantagesTypical Regioselectivity
Bismuth Subnitrate/Thionyl Chloride Mild and selective; can achieve mono- or di-nitration by controlling stoichiometry.[3]Good yields for a range of aromatic compounds.[3]
Ceric Ammonium Nitrate (CAN) Effective for electron-rich aromatics; can be supported on silica.[13][14][15]Often favors ortho-nitration.[14]
Metal Nitrates (Fe, Cu, Sr) Inexpensive and readily available; can exhibit high regioselectivity.[16][17]Can be tuned for ortho- or para-selectivity based on the metal and conditions.[16]
Sodium Nitrite (NaNO₂) Mild conditions; can be used in acidic media or microemulsions.[18][19][20]Can be highly ortho-selective in microemulsion systems.[18]
Ammonium Nitrate/KHSO₄ Green, inexpensive, and easy to handle reagents.[5]High regioselectivity for ortho-nitration.[5]
Mechanistic Insights and Reaction Design

The mechanism of nitration with these alternative reagents often deviates from the classical nitronium ion pathway, involving instead radical mechanisms or metal-templated pathways that can influence the regiochemical outcome.

Diagram 2: Proposed Mechanism for Nitration with NaNO₂ in Acidic Media

G cluster_generation Generation of Nitrosating Agent cluster_substitution Electrophilic Substitution cluster_oxidation Oxidation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺ H_plus H⁺ NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O Phenol Phenol Intermediate Wheland Intermediate Phenol->Intermediate + NO⁺ Nitrosophenol p-Nitrosophenol Intermediate->Nitrosophenol - H⁺ Nitrophenol p-Nitrophenol Nitrosophenol->Nitrophenol + [O] Oxidant [O]

References

A Comparative Analysis of the Biological Activity of 4-Bromo-3-nitrophenol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of drug discovery and development, the nuanced understanding of structure-activity relationships (SAR) is paramount. Even subtle alterations to a molecule's architecture can profoundly influence its biological profile. This guide offers a comprehensive comparative analysis of the biological activities of 4-Bromo-3-nitrophenol and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, proposes investigational frameworks, and provides detailed experimental protocols to empower further research and development in this area.

Introduction to this compound and its Analogs

This compound is a halogenated nitroaromatic compound with a chemical structure that suggests a potential for diverse biological activities.[1][2] The presence of a phenolic hydroxyl group, a bromine atom, and a nitro group on the aromatic ring creates a unique electronic and steric environment, making it an intriguing candidate for pharmacological investigation.[2] This guide will focus on a comparative analysis of this compound and three of its key analogs, selected to explore the impact of substituent positioning and the addition of a methyl group on biological activity:

  • This compound (Parent Compound): The baseline for our comparative analysis.

  • 4-Bromo-2-nitrophenol: An isomer where the nitro group is shifted to the ortho position relative to the hydroxyl group.

  • 2-Bromo-5-nitrophenol: An isomer with the bromine atom at the ortho position and the nitro group at the meta position to the hydroxyl group.

  • 4-Bromo-3-methyl-6-nitrophenol: An analog with an additional methyl group, introducing steric and electronic modifications.

The selection of these analogs allows for a systematic investigation into how the spatial arrangement of the bromo and nitro substituents, as well as the introduction of an electron-donating methyl group, modulates the antimicrobial, antioxidant, and cytotoxic properties of this class of compounds.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

While direct comparative studies on the biological activities of these specific analogs are limited in publicly available literature, we can infer potential trends based on established structure-activity relationships of phenolic, halogenated, and nitroaromatic compounds.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, which can be influenced by the nature and position of substituents on the aromatic ring.[3] The presence of a nitro group, an electron-withdrawing moiety, is often associated with enhanced antimicrobial activity.[4][5] Furthermore, halogenation, particularly with bromine, has been shown to increase the antimicrobial potency of phenolic compounds.[6]

Based on these principles, it is hypothesized that all the selected bromonitrophenol analogs will exhibit some degree of antimicrobial activity. The relative potency, however, is likely to differ:

  • Positional Isomerism: The positioning of the nitro group is critical. For instance, in some nitrophenol series, the para- and ortho-isomers have demonstrated greater activity than the meta-isomer. This suggests that 4-Bromo-2-nitrophenol and this compound might exhibit stronger antimicrobial effects than 2-Bromo-5-nitrophenol.

  • Methyl Group Addition: The introduction of a methyl group in 4-Bromo-3-methyl-6-nitrophenol could have a dual effect. While it increases lipophilicity, which may enhance membrane permeability, it also introduces steric hindrance that could affect binding to microbial targets.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compoundData Not AvailableData Not AvailableData Not Available
4-Bromo-2-nitrophenolData Not AvailableData Not AvailableData Not Available
2-Bromo-5-nitrophenolData Not AvailableData Not AvailableData Not Available
4-Bromo-3-methyl-6-nitrophenolData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes. Experimental determination of Minimum Inhibitory Concentration (MIC) values is required.

Antioxidant Activity

The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[7] The presence of electron-withdrawing or electron-donating groups can modulate this activity.

  • Electron-Withdrawing Nitro Group: The nitro group's strong electron-withdrawing nature can decrease the O-H bond dissociation enthalpy, potentially enhancing radical scavenging activity. However, it can also destabilize the resulting phenoxyl radical, which could have a counteracting effect.

  • Positional Effects: The relative positions of the hydroxyl, bromo, and nitro groups will influence the electronic distribution and steric accessibility of the hydroxyl group, thereby affecting antioxidant capacity.

  • Electron-Donating Methyl Group: The methyl group in 4-Bromo-3-methyl-6-nitrophenol is electron-donating, which could increase the electron density on the aromatic ring and enhance the stability of the phenoxyl radical, potentially leading to higher antioxidant activity.

Table 2: Hypothetical Comparative Antioxidant Activity (IC50, µg/mL) in DPPH Assay

CompoundIC50 Value (µg/mL)
This compoundData Not Available
4-Bromo-2-nitrophenolData Not Available
2-Bromo-5-nitrophenolData Not Available
4-Bromo-3-methyl-6-nitrophenolData Not Available
Ascorbic Acid (Positive Control)~2-10

This table is for illustrative purposes. Experimental determination of IC50 values is required. The IC50 value for Ascorbic Acid is a typical range.

Cytotoxic Activity

The cytotoxicity of nitrophenols has been a subject of study, with some isomers showing notable effects against cancer cell lines.[8][9] The mechanism of cytotoxicity can involve the induction of oxidative stress, apoptosis, and interference with cellular signaling pathways.

  • Isomeric Differences: Studies on simple nitrophenols have shown that the position of the nitro group significantly impacts cytotoxicity, with 4-nitrophenol being more cytotoxic than 2-nitrophenol in some cell lines.[8] This suggests that this compound and 4-Bromo-2-nitrophenol could have different cytotoxic profiles.

  • Halogenation: The presence of bromine can increase the lipophilicity of the molecule, potentially facilitating its entry into cells and enhancing its cytotoxic effects.

  • Methyl Group Influence: The methyl group in 4-Bromo-3-methyl-6-nitrophenol could further modulate cytotoxicity by altering the compound's solubility, membrane permeability, and interaction with intracellular targets.

Table 3: Hypothetical Comparative Cytotoxic Activity (IC50, µM) on a Cancer Cell Line (e.g., MCF-7)

CompoundIC50 Value (µM)
This compoundData Not Available
4-Bromo-2-nitrophenolData Not Available
2-Bromo-5-nitrophenolData Not Available
4-Bromo-3-methyl-6-nitrophenolData Not Available
Doxorubicin (Positive Control)~0.1-1

This table is for illustrative purposes. Experimental determination of IC50 values is required. The IC50 value for Doxorubicin is a typical range.

Experimental Protocols for Biological Activity Assessment

To facilitate the direct comparison of these analogs, the following detailed, step-by-step methodologies for key biological assays are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.[10][11]

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Materials:

  • Test compounds (this compound and its analogs)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized microbial inoculums (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of each compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of each compound in the appropriate broth within the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for MIC determination using the broth microdilution method.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol details the measurement of the antioxidant capacity of the test compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[13][14]

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of the test compounds and the positive control in methanol. Create a series of dilutions from these stock solutions.

  • Assay Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Caption: Workflow for the DPPH radical scavenging assay.

Cytotoxicity Evaluation: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compounds on a cancer cell line.[15]

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Test compounds

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Experimental_Workflow_MTT cluster_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Add MTT Solution and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate % Viability and IC50 Value E->F

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of the biological activity of this compound and its analogs. Based on established structure-activity relationships, it is hypothesized that these compounds will exhibit varying degrees of antimicrobial, antioxidant, and cytotoxic activities, influenced by the positioning of the bromo and nitro groups and the presence of a methyl substituent.

The provided experimental protocols offer a standardized approach to empirically determine these activities. The generation of quantitative data (MIC and IC50 values) will be crucial for a definitive comparative analysis and for elucidating the precise structure-activity relationships within this series of compounds.

Future research should focus on the synthesis of a broader range of analogs to further probe the effects of different substituents and their positions. Mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in the observed biological activities are also warranted. Such investigations will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

evaluating the performance of 4-Bromo-3-nitrophenol in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides an in-depth evaluation of 4-Bromo-3-nitrophenol's performance across various solvent systems. Understanding the interplay between a compound and its solvent environment is fundamental to achieving reproducible and meaningful results in research, synthesis, and drug development. This document moves beyond simple data presentation to explain the underlying principles governing the observed performance, empowering researchers to make informed decisions for their specific applications.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS No. 78137-76-5) is a substituted aromatic compound featuring a phenol group, a bromine atom, and a nitro group.[1][2] This unique combination of functional groups makes it a valuable intermediate in various fields, including the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][3][4] The performance of this yellow crystalline solid is highly dependent on the solvent system in which it is used, impacting everything from its solubility and reactivity to its chromatographic and spectroscopic behavior.[1][3][5]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₄BrNO₃[1][2]
Molecular Weight218.00 g/mol [1][2]
AppearanceYellow to brown crystalline solid[1][5][6]
Melting Point~144-145 °C[6]
pKa7.65 ± 0.10 (Predicted)[1][6]
General SolubilitySparingly soluble in water; soluble in various organic solvents.[1][4][5]

The Causality of Solvent Selection: Why It Matters

The choice of solvent is not arbitrary; it is a critical experimental parameter that dictates the behavior of a solute. For this compound, the solvent's properties directly influence three key areas:

  • Solubility: The extent to which the compound dissolves governs its availability for reactions and the concentrations achievable for analytical and biological assays. Poor solubility is a major contributor to low bioavailability in drug development.[7]

  • Reactivity: Solvents can stabilize reactants, transition states, or products, thereby altering reaction rates and pathways. The polar nitro and hydroxyl groups of this compound are particularly susceptible to solvent interactions.

  • Analytical Profile: In techniques like chromatography and spectroscopy, the solvent system determines the separation efficiency and the nature of the spectral signature, respectively.

Comparative Solubility Profile

The structure of this compound—with its polar hydroxyl and nitro groups capable of hydrogen bonding, and a lipophilic brominated aromatic ring—suggests a nuanced solubility profile.[8] It is sparingly soluble in water but shows good solubility in many organic solvents.[1][5] Based on the principles of "like dissolves like" and the known behavior of similar brominated and nitrophenolic compounds, we can predict its solubility across a spectrum of common laboratory solvents.[8][9]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale for Performance
WaterPolar ProticSparingly SolubleThe hydrophobic brominated aromatic ring counteracts the hydrogen bonding potential of the -OH and -NO₂ groups.[1][8]
Methanol / EthanolPolar ProticSolubleThe hydroxyl groups of these alcohols act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the compound.[8]
Acetonitrile (ACN)Polar AproticSolubleACN's large dipole moment can interact favorably with the polar nitro group, while its organic character accommodates the aromatic ring.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[8][10]
Dichloromethane (DCM)Non-polarModerately SolubleThe compound's organic character allows for some solubility in this common non-polar solvent.[5][8]
Ethyl Acetate (EtOAc)Moderately PolarSolubleIts moderate polarity and ability to act as a hydrogen bond acceptor make it an effective solvent.[8]
Hexane / HeptaneNon-polarSlightly SolubleThese non-polar alkanes are poor solvents for the polar functional groups, leading to limited solubility.

Performance Evaluation in Key Analytical Systems

For researchers, the behavior of this compound in analytical instrumentation is paramount for reaction monitoring, purification, and quality control.

UV-Vis Spectroscopy: A Probe of Solute-Solvent Interactions

The electronic absorption spectrum of nitrophenols is known to be sensitive to the solvent environment, a phenomenon called solvatochromism.[11][12] Solvent polarity can influence the energy levels of the electronic ground and excited states, leading to shifts in the maximum absorption wavelength (λmax). Generally, for phenolic compounds, increasing solvent polarity can cause shifts in the absorption bands.

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) in Different Solvents

SolventPolarity IndexExpected λmax (nm)Expected Observation
Hexane0.1~300-310Baseline non-polar spectrum.
Dichloromethane3.1~310-315Minor red shift (bathochromic) compared to hexane.
Acetonitrile5.8~315-320Further red shift due to increased polarity.
Ethanol4.3~320-325Significant red shift, influenced by both polarity and hydrogen bonding.
Water (pH < 5)10.2~315-320Spectrum of the protonated form.
Water (pH > 9)10.2~390-410Significant red shift upon deprotonation to the phenolate, which has a more extended conjugated system.[13]
Experimental Protocol: UV-Vis Solvent Effect Analysis

This protocol provides a self-validating system for assessing the impact of different solvents on the UV-Vis spectrum of this compound.

  • Preparation of Stock Solution: Accurately prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in a highly soluble solvent like DMSO or Methanol.[14] This ensures consistency across all subsequent dilutions.

  • Preparation of Test Solutions: In a series of volumetric flasks, add a small, precise volume of the stock solution. Dilute to the final volume with the different solvents to be tested (e.g., Hexane, ACN, Ethanol, buffered water at pH 4 and pH 10). The final concentration should be identical in all flasks and result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the corresponding pure solvent from each test solution as the blank reference.

  • Spectral Measurement: Scan each solution over a relevant wavelength range (e.g., 230 nm to 500 nm).[15]

  • Data Analysis: Record the λmax for each solvent. The causality is established by correlating the shifts in λmax with the polarity and hydrogen-bonding properties of the solvents.

Chromatographic Performance: Optimizing Separation

Chromatography is essential for purifying this compound and assessing its purity. The choice of the mobile phase (solvent system) is the most critical factor in achieving effective separation.[16]

TLC is an invaluable, rapid screening tool to determine the optimal solvent system for a larger-scale column chromatography purification.[17][18] The goal is to find a solvent system that provides a good retention factor (Rf) for the target compound (ideally 0.25-0.35 for column chromatography) and separates it from impurities.[17]

Experimental Protocol: TLC Solvent System Screening
  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude or purified this compound in a volatile solvent like ethyl acetate or dichloromethane.[17]

  • Plate Spotting: Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.[18]

  • Developing Chamber Preparation: Prepare several developing chambers, each containing a different solvent system of varying polarity (e.g., 10% EtOAc/Hexane, 30% EtOAc/Hexane, 50% EtOAc/Hexane). Place a piece of filter paper in each chamber to ensure the atmosphere is saturated with solvent vapor.

  • Plate Development: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline.[17] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization & Analysis: Remove the plates, immediately mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value for the compound in each system (Rf = distance traveled by spot / distance traveled by solvent front). The best system provides good separation and an appropriate Rf value.

For high-resolution separation and quantitative purity analysis, Reversed-Phase HPLC (RP-HPLC) is the method of choice for a moderately polar compound like this compound.[19] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol.[16][20]

The performance is critically dependent on the mobile phase composition:

  • Organic Modifier Ratio: Increasing the percentage of the organic modifier (e.g., acetonitrile) will decrease the retention time of the compound.

  • pH Control: Since this compound is acidic (pKa ≈ 7.65), the pH of the mobile phase is crucial. Operating at a pH at least 2 units below the pKa (e.g., pH 2.5-3.5) ensures the phenolic group remains protonated (-OH).[21] This prevents peak tailing and yields sharp, reproducible peaks. A small amount of an acid like phosphoric acid or formic acid is typically added.[22][23]

Table 3: Example Starting Conditions for RP-HPLC Method Development

ParameterCondition 1: Fast ElutionCondition 2: StandardCondition 3: High Retention
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Composition 70% B / 30% A50% B / 50% A30% B / 70% A
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at λmax (~320 nm)UV at λmax (~320 nm)UV at λmax (~320 nm)
Experimental Protocol: RP-HPLC Mobile Phase Optimization

This workflow is designed to systematically optimize the separation of this compound.

  • Solvent Preparation: Prepare mobile phase A (e.g., HPLC-grade water with 0.1% formic acid) and mobile phase B (e.g., HPLC-grade acetonitrile). Filter and degas all solvents to prevent column clogging and baseline issues.[20]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 50:50 A:B) at a known concentration (e.g., 0.5 mg/mL).[19]

  • Initial Scouting Run: Begin with an isocratic run using standard conditions (e.g., Condition 2 from Table 3). Analyze the retention time and peak shape.

  • Optimization:

    • If retention is too short, decrease the percentage of acetonitrile (move towards Condition 3).

    • If retention is too long, increase the percentage of acetonitrile (move towards Condition 1).

    • For complex mixtures, a gradient elution (e.g., starting at 30% B and ramping to 70% B over 10 minutes) can be employed to improve separation of multiple components.[24]

  • System Validation: Once optimal conditions are found, inject a series of standards at different concentrations to establish a calibration curve for quantitative analysis.

Visualized Workflows and Relationships

Diagrams provide a clear, high-level overview of the experimental logic and processes described.

G cluster_prep Preparation cluster_eval Evaluation Phase cluster_analysis Analysis & Optimization Compound This compound Solubility Solubility Assay (Qualitative/Quantitative) Compound->Solubility Spectroscopy UV-Vis Spectroscopy (λmax Analysis) Compound->Spectroscopy Chromatography TLC/HPLC Screening (Rf / Retention Time) Compound->Chromatography Solvents Select Diverse Solvent Systems Solvents->Solubility Solvents->Spectroscopy Solvents->Chromatography Data Correlate Performance with Solvent Properties Solubility->Data Spectroscopy->Data Chromatography->Data Optimized Select Optimal System for Application Data->Optimized

Caption: General workflow for evaluating compound performance.

HPLC_Workflow start Define Goal: Purity or Prep? prep Prepare Sample & Mobile Phases (A/B) start->prep scout Initial Scouting Run (e.g., 50% B) prep->scout analyze Analyze Peak Shape & Retention Time (RT) scout->analyze decision Is RT & Separation Optimal? analyze->decision adjust_high RT too high: Increase %B decision->adjust_high No adjust_low RT too low: Decrease %B decision->adjust_low No gradient Poor Separation: Develop Gradient decision->gradient No finish Final Method decision->finish Yes adjust_high->scout adjust_low->scout gradient->scout

Caption: Logical workflow for HPLC method development.

Conclusion

The performance of this compound is intrinsically linked to the properties of the solvent system employed. A systematic evaluation of its behavior in solvents of varying polarity and functionality is essential for any successful application. For solubility, polar aprotic solvents like DMSO are highly effective. In analytical chromatography, a buffered reversed-phase HPLC system using acetonitrile and water provides robust and reproducible results. By understanding the causal relationships between solvent properties and compound behavior, researchers can harness these principles to optimize their experimental outcomes, from chemical synthesis to final product analysis.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-nitrophenol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of Phenolic Compounds in Assay Development

This guide provides a comprehensive assessment of the cross-reactivity profile of 4-Bromo-3-nitrophenol. As researchers and drug development professionals, understanding the potential for a compound to interact with unintended targets is not merely a matter of good practice; it is a cornerstone of scientific integrity. We will explore the performance of this compound in comparison to structurally related alternatives, supported by hypothetical, yet plausible, experimental data. Our objective is to equip you with the insights and methodologies to critically evaluate and mitigate the risks of cross-reactivity, ensuring the precision and reliability of your experimental outcomes.

Comparative Analysis: Unmasking the Cross-Reactivity of this compound

To contextualize the cross-reactivity of this compound, we compare it with two structurally analogous compounds: 4-Nitrophenol and 4-Bromo-2-nitrophenol. The choice of these comparators allows us to dissect the influence of the bromine atom and the position of the nitro group on enzyme inhibition.

The following data represents a hypothetical study designed to assess the inhibitory activity of these compounds against three common enzymes in biochemical assays: Tyrosinase, Horseradish Peroxidase (HRP), and Alkaline Phosphatase (ALP).

CompoundTyrosinase IC50 (µM)% Cross-Reactivity vs. 4-NitrophenolHRP IC50 (µM)% Cross-Reactivity vs. 4-NitrophenolALP IC50 (µM)% Cross-Reactivity vs. 4-Nitrophenol
This compound 25.8 38.8% 78.2 12.8% > 200 < 5%
4-Nitrophenol10.0100%10.0100%> 200< 5%
4-Bromo-2-nitrophenol15.265.8%45.522.0%> 200< 5%

Data Interpretation and Rationale:

  • Tyrosinase: This enzyme is a key player in melanin synthesis and is a common target in screening for depigmenting agents. Phenolic compounds are known to interact with tyrosinase.[6][7][8] Our hypothetical data suggests that 4-Nitrophenol is a potent inhibitor, while the addition and placement of the bromine atom in this compound and 4-Bromo-2-nitrophenol reduces this inhibitory activity. This highlights the potential for this compound to interfere in tyrosinase-based screening assays, albeit with lower potency than its non-brominated counterpart.

  • Horseradish Peroxidase (HRP): HRP is a widely used enzyme in immunoassays (like ELISA) and other detection methods. Its activity can be influenced by various phenolic compounds.[3][][10] The data illustrates that all three compounds exhibit some level of HRP inhibition, with 4-Nitrophenol being the most potent. This underscores the importance of exercising caution when using phenolic compounds in HRP-based detection systems, as their presence could lead to signal quenching and inaccurate results.

  • Alkaline Phosphatase (ALP): ALP is another common reporter enzyme in assays like ELISA and western blotting, often used with chromogenic substrates like p-Nitrophenyl Phosphate (pNPP).[11][12] The hypothetical results indicate that none of the tested compounds significantly inhibit ALP at concentrations up to 200 µM. This suggests that this compound and its analogs are less likely to directly interfere with ALP-based detection systems.

Experimental Protocols: A Framework for In-House Validation

To ensure the trustworthiness of your findings, in-house validation of cross-reactivity is crucial. The following protocols provide a robust framework for assessing the inhibitory potential of this compound and other compounds against the aforementioned enzymes.

Protocol 1: Tyrosinase Inhibition Assay

This protocol is adapted from standard methods for assessing tyrosinase inhibitors.[7][8]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (50 mM, pH 6.8)

  • This compound and comparator compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM.

    • Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each compound dilution.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

  • Initiate Reaction and Measurement:

    • Add 20 µL of the L-DOPA solution to each well to start the reaction.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each compound concentration relative to a vehicle control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

Protocol 2: Horseradish Peroxidase (HRP) Inhibition Assay

This protocol outlines a method for evaluating the inhibition of HRP activity.[][10]

Materials:

  • Horseradish Peroxidase (HRP)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) substrate

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate-citrate buffer (pH 5.0)

  • This compound and comparator compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of HRP in phosphate-citrate buffer.

    • Prepare the TMB substrate solution according to the manufacturer's instructions, including the addition of H₂O₂.

    • Prepare serial dilutions of this compound and comparator compounds in the buffer.

  • Assay Setup:

    • Add 50 µL of each compound dilution to the wells of a 96-well plate.

    • Add 50 µL of the HRP working solution and incubate for 15 minutes at room temperature.

  • Initiate Reaction and Measurement:

    • Add 100 µL of the TMB substrate solution to each well.

    • Allow the color to develop for 10-15 minutes.

    • Stop the reaction by adding 100 µL of 2M sulfuric acid.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration compared to a control without an inhibitor.

    • Determine the IC50 value as described for the tyrosinase assay.

Protocol 3: Alkaline Phosphatase (ALP) Inhibition Assay

This protocol is designed to test for inhibition of ALP using a common chromogenic substrate.[2][11]

Materials:

  • Alkaline Phosphatase (e.g., calf intestinal)

  • p-Nitrophenyl Phosphate (pNPP)

  • Diethanolamine buffer (1.0 M, pH 9.8, containing 0.5 mM MgCl₂)

  • This compound and comparator compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of ALP in the diethanolamine buffer.

    • Dissolve pNPP in the buffer to a final concentration of 1 mg/mL.

    • Prepare serial dilutions of this compound and comparator compounds in the buffer.

  • Assay Setup:

    • Add 50 µL of each compound dilution to the wells of a 96-well plate.

    • Add 50 µL of the ALP working solution and incubate for 10 minutes at 37°C.

  • Initiate Reaction and Measurement:

    • Add 50 µL of the pNPP solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a control.

    • Determine the IC50 value.

Visualization of Experimental Workflow and Potential Off-Target Effects

To further clarify the experimental design and the potential implications of cross-reactivity, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound This compound & Comparators (Serial Dilutions) Incubation Pre-incubation: Compound + Enzyme Compound->Incubation Enzyme Enzyme Stock (Tyrosinase, HRP, ALP) Enzyme->Incubation Substrate Substrate Solution (L-DOPA, TMB, pNPP) Reaction Initiate Reaction: Add Substrate Substrate->Reaction Incubation->Reaction Measurement Kinetic or Endpoint Reading (Absorbance) Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50 CrossReactivity Calculate % Cross-Reactivity IC50->CrossReactivity

Experimental workflow for assessing enzyme inhibition and cross-reactivity.

G cluster_pathway Cellular Signaling Compound This compound Target Intended Target (e.g., Kinase X) Compound->Target Inhibition OffTarget1 Off-Target Enzyme (e.g., Tyrosinase) Compound->OffTarget1 Cross-Inhibition OffTarget2 Off-Target Enzyme (e.g., HRP) Compound->OffTarget2 Cross-Inhibition Downstream Intended Downstream Effect Target->Downstream Unintended1 Unintended Effect 1 (e.g., Altered Pigmentation) OffTarget1->Unintended1 Unintended2 Unintended Effect 2 (e.g., Assay Interference) OffTarget2->Unintended2 Upstream Upstream Signal Upstream->Target Upstream->OffTarget1 Upstream->OffTarget2

Hypothetical signaling pathway illustrating potential off-target effects.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls and systematic data analysis:

  • Vehicle Controls: By comparing the enzyme activity in the presence of the test compound to a control containing only the solvent (e.g., DMSO), the direct effect of the compound can be accurately assessed.

  • Positive Controls: The use of known inhibitors for each enzyme (not detailed in the protocol but a recommended practice) ensures that the assay is performing as expected and is capable of detecting inhibition.

  • Dose-Response Analysis: Generating a full dose-response curve and calculating an IC50 value provides a more robust measure of inhibitory potency than single-point measurements. This allows for a quantitative comparison of cross-reactivity.

  • Structural Analogs: Testing structurally related compounds helps to build a structure-activity relationship (SAR) and provides insights into the chemical moieties responsible for any observed inhibition.

By adhering to these principles, researchers can have high confidence in the cross-reactivity data generated for this compound or any other compound of interest.

Conclusion: Informed Decisions for Reliable Research

The assessment of cross-reactivity is an indispensable step in the validation of any chemical probe used in biochemical assays. While this compound may be a valuable tool in specific contexts, its phenolic nature warrants a thorough investigation of its potential off-target effects. The hypothetical data and detailed protocols presented in this guide provide a framework for such an investigation. By understanding and quantifying the cross-reactivity profile of this compound and its alternatives, researchers can make more informed decisions about its suitability for their specific applications, thereby enhancing the reliability and reproducibility of their scientific findings.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-3-nitrophenol: Efficiency, Cost, and Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For synthetic chemists, particularly those in the pharmaceutical and agrochemical industries, the selection of an optimal synthetic route is a critical decision that profoundly impacts project timelines, cost of goods, and overall efficiency. 4-Bromo-3-nitrophenol is a key building block, valued for its trifunctional nature that allows for diverse chemical modifications.[1][2] This guide provides an in-depth technical comparison of the two primary synthetic pathways to this compound, offering a comprehensive analysis of their efficiency, cost-effectiveness, and the underlying principles of regioselectivity.

The Strategic Importance of Synthetic Route Selection

The isomeric purity of this compound is paramount for its successful application in multi-step syntheses. The presence of undesired isomers can lead to complex purification challenges and reduced yields of the final active ingredient. Therefore, a thorough understanding of the factors governing the regioselectivity of each synthetic approach is essential. This guide will dissect the two main strategies: the nitration of 4-bromophenol and the bromination of 3-nitrophenol, providing the necessary data for an informed decision.

Route 1: Nitration of 4-Bromophenol

This approach involves the electrophilic nitration of the commercially available 4-bromophenol. The regiochemical outcome is dictated by the directing effects of the hydroxyl and bromo substituents.

Mechanistic Rationale and Regioselectivity

The hydroxyl group is a powerful activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director.[3][4] The strong activating nature of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho to it (C3 and C5). Nitration at the C3 position is sterically favored over the C5 position, which is adjacent to the bulky bromine atom. This leads to the formation of this compound as the major product, with 4-bromo-2-nitrophenol as a potential minor isomer.[5]

Nitration_of_4_Bromophenol 4-Bromophenol 4-Bromophenol Arenium_Ion_Intermediate Arenium Ion (Wheland Intermediate) 4-Bromophenol->Arenium_Ion_Intermediate + NO₂⁺ Product This compound Arenium_Ion_Intermediate->Product - H⁺ Byproduct 4-Bromo-2-nitrophenol (minor) Arenium_Ion_Intermediate->Byproduct - H⁺ Bromination_of_3_Nitrophenol 3-Nitrophenol 3-Nitrophenol Arenium_Ion_Intermediate Arenium Ion (Wheland Intermediate) 3-Nitrophenol->Arenium_Ion_Intermediate + Br⁺ Product This compound Arenium_Ion_Intermediate->Product - H⁺

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-3-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Bromo-3-nitrophenol derivatives. While this specific scaffold is noted for its potential as an antimicrobial and enzyme inhibitor, comprehensive SAR studies on a broad series of its direct derivatives are not extensively documented in publicly available literature.[1] Therefore, this guide will establish the foundational activity of the parent compound and draw upon comparative data from closely related halogenated and nitrophenolic analogs to elucidate the principles guiding the design of more potent and selective agents.

The this compound Scaffold: A Foundation for Bioactivity

This compound is a versatile organic compound characterized by a phenolic ring substituted with both a bromine atom and a nitro group.[2] This unique combination of functional groups bestows upon the molecule a specific electronic and steric profile that is key to its biological interactions.[1] Preliminary research has identified it as a potential antimicrobial agent and suggests its utility as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][3]

The core structure presents several avenues for chemical modification to probe and optimize its biological activity:

  • The Phenolic Hydroxyl Group (at C1): This group can act as a hydrogen bond donor and acceptor, crucial for interaction with biological targets. Its acidity can be modulated by the electronic effects of other substituents.

  • The Nitro Group (at C3): As a strong electron-withdrawing group, it significantly influences the electronic distribution of the aromatic ring and the acidity of the phenolic proton. The nitro group itself can be a key interaction point or be metabolically reduced to reactive intermediates.

  • The Bromo Group (at C4): This halogen atom is a lipophilic, electron-withdrawing group that can participate in halogen bonding, a recognized non-covalent interaction in drug-receptor binding. Its position ortho to the hydroxyl group and meta to the nitro group is critical to the overall electronic landscape.

Structure-Activity Relationships: Insights from Analogs

In the absence of a dedicated library of this compound derivatives, we can infer SAR principles from studies on analogous structures. The primary areas of investigation for this class of compounds are antimicrobial and enzyme inhibitory activities.

Antimicrobial Activity

The antimicrobial potential of phenolic compounds is well-established, and the introduction of halogens and nitro groups can significantly enhance this activity.

Key SAR Insights:

  • Halogenation: The presence and position of halogen substituents are critical. Studies on halogenated phenols have shown that bromination can enhance antimicrobial efficacy. For instance, pentabromophenol (PBP) has demonstrated potent antibacterial activity against Staphylococcus aureus with a low propensity for resistance development.[4] This suggests that the bromo substituent in this compound is a key contributor to its antimicrobial properties.

  • Nitro Group: The electron-withdrawing nature of the nitro group can increase the acidity of the phenol, potentially leading to enhanced membrane disruption or interaction with bacterial targets. Furthermore, the nitro group can be bioreduced by bacterial nitroreductases to cytotoxic radicals, a known mechanism of action for nitroaromatic antibiotics.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like the bromo group, plays a crucial role in its ability to cross bacterial cell membranes. A quantitative structure-activity relationship (QSAR) model for a series of antimicrobial agents identified moderate lipophilicity (cLogP 3–5) as a key predictor of antibacterial activity.[5]

Comparative Data from Halogenated Phenols against S. aureus

To illustrate these principles, the following table presents Minimum Inhibitory Concentration (MIC) data for related halogenated phenolic compounds. While not direct derivatives, they provide a valuable comparison for the impact of halogenation patterns.

CompoundStructureMIC against S. aureus (µg/mL)Reference
2,4,6-Triiodophenol 5[6]
Pentabromophenol <1[4]
2,4,6-Tribromo-3-nitrophenol 100[4]

This data is synthesized from multiple sources for illustrative purposes.

This comparative data underscores that the type, number, and position of halogen atoms significantly impact antimicrobial potency. The superior activity of pentabromophenol suggests that increasing the extent of bromination could be a fruitful strategy for enhancing the activity of the this compound scaffold.

Enzyme Inhibition

The electronic and structural features of this compound derivatives make them plausible candidates for enzyme inhibitors, particularly for kinases and phosphatases, where interactions with aromatic rings and hydrogen bonding are common.

Potential Mechanisms and SAR Insights:

  • Protein Tyrosine Phosphatases (PTPs): Nitrophenol-containing compounds have been investigated as PTP inhibitors. The nitro group can mimic the phosphate moiety of the natural substrate, while the phenolic ring engages in hydrophobic interactions within the active site. The bromo group could enhance binding affinity through halogen bonding with backbone carbonyls or other suitable acceptors.

  • Kinases: While less directly mimetic, the scaffold could be adapted to fit into the ATP-binding pocket of kinases. Modifications to the phenolic hydroxyl, such as etherification or esterification, could introduce vectors to target specific regions of the kinase active site.

Logical Flow for SAR Exploration in Enzyme Inhibition:

SAR_Enzyme_Inhibition cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Scaffold This compound Mod_OH Modify Hydroxyl Group (e.g., etherification, esterification) Scaffold->Mod_OH Synthesize Derivatives Mod_NO2 Modify Nitro Group (e.g., reduction, replacement) Scaffold->Mod_NO2 Synthesize Derivatives Mod_Aryl Add Substituents to Aryl Ring (e.g., alkyl, alkoxy) Scaffold->Mod_Aryl Synthesize Derivatives Assay In Vitro Enzyme Assay (e.g., Kinase, Phosphatase) Mod_OH->Assay Test Analogs Mod_NO2->Assay Test Analogs Mod_Aryl->Assay Test Analogs SAR Determine IC50/Ki Correlate Structure with Potency Assay->SAR Generate Data SAR->Scaffold Design Next-Generation Inhibitors

Caption: A logical workflow for the SAR-guided design of this compound-based enzyme inhibitors.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for assessing the antimicrobial and enzyme inhibitory activities of this compound derivatives.

Synthesis of this compound Derivatives: A General Scheme

A common route for synthesizing the parent compound, this compound, involves the demethylation of 1-bromo-4-methoxy-2-nitrobenzene using a strong Lewis acid like boron tribromide in a suitable solvent such as dichloromethane.[7]

Step-by-step Synthesis of this compound:

  • Dissolve 1-bromo-4-methoxy-2-nitrobenzene in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide in dichloromethane to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an extended period (e.g., 48 hours).

  • Quench the reaction by slowly adding it to cold water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Derivatives can be synthesized by selecting appropriately substituted starting materials or by further chemical modification of the parent scaffold.

Workflow for Synthesis and Purification:

Synthesis_Workflow Start Starting Material (e.g., 1-bromo-4-methoxy-2-nitrobenzene) Reaction Chemical Reaction (e.g., Demethylation with BBr3) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final Pure Derivative Characterization->Final

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Kinase Inhibition Assay: A Fluorescence-Based Method

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Step-by-step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase of interest, a suitable substrate (e.g., a biotinylated peptide), and ATP in an appropriate kinase assay buffer.

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in the assay buffer containing a constant percentage of DMSO.

  • Kinase Reaction: In a microtiter plate, add the kinase and the test compound (or vehicle control). Allow a pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This typically involves adding a europium-labeled anti-phospho-specific antibody and a streptavidin-linked acceptor fluorophore.

  • Data Analysis: Measure the fluorescence signal and plot the percentage of inhibition against the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and enzyme-inhibiting agents. While direct and comprehensive SAR studies on a wide range of its derivatives are yet to be published, analysis of related halogenated and nitrophenolic compounds provides a strong rationale for its biological potential. The key structural features—the phenolic hydroxyl, the bromo substituent, and the nitro group—all play crucial roles in the molecule's activity and offer multiple points for chemical modification.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound derivatives. This would involve modifications at all three key positions to probe the effects of varying electronic properties, steric bulk, and hydrogen bonding potential. Such studies, guided by the principles and protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy for Reactions with 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of a Multifunctional Substrate

4-Bromo-3-nitrophenol is a valuable and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from three distinct functional handles: a bromine atom, a nitro group, and a phenolic hydroxyl group, each offering a gateway for diverse chemical transformations. However, this very multifunctionality presents a significant challenge in synthetic design, particularly for palladium-catalyzed cross-coupling reactions.

The successful functionalization of the C-Br bond requires a catalyst system robust enough to operate under conditions that tolerate both the electron-withdrawing nitro group and the acidic phenolic proton. The choice of palladium catalyst is therefore not merely a matter of preference but a critical parameter that dictates reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of various palladium catalyst systems for three cornerstone transformations—the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—using this compound as the substrate. We will delve into the causality behind catalyst selection, present comparative data, and provide field-proven protocols to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl structures. When applied to this compound, the primary challenge lies in achieving high turnover and yield without side reactions involving the phenol or nitro functionalities. The electron-deficient nature of the aryl bromide generally favors the initial oxidative addition step, a key part of the catalytic cycle.[1]

The catalytic cycle proceeds through three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3] The efficiency of each step is profoundly influenced by the ligand coordinated to the palladium center.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation Complex OxAdd->Transmetalation Ar'B(OH)₂ Base Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Regeneration ArX This compound (Ar-X) ArBOH2 Arylboronic Acid (Ar'B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Performance of Palladium Catalysts

The choice of ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern bulky, electron-rich phosphine ligands developed by groups like Buchwald and Hartwig consistently demonstrate superior performance for challenging substrates.[4] These ligands accelerate the rate-limiting reductive elimination step and promote the formation of the highly active monoligated Pd(0) species.[5][6]

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Nitro-Aromatics

Catalyst Precursor (mol%) Ligand (mol%) Coupling Partner Base Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(OAc)₂ (2) SPhos (4) Phenylboronic acid K₃PO₄ Toluene/H₂O 100 1 >95 [7]
Pd₂(dba)₃ (1) XPhos (2.5) Phenylboronic acid K₃PO₄ Dioxane 100 18 92 [4]
Pd(PPh₃)₄ (3) PPh₃ (in situ) Phenylboronic acid K₂CO₃ DME 80 12 78 [2]
Pd/C (5) None Phenylboronic acid Na₂CO₃ DME/H₂O 25 1 99¹ [8]

| PdCl₂(dppf) (3) | dppf (in situ) | Phenylboronic acid | K₂CO₃ | DME/H₂O | 80 | 2 | 94 |[8] |

¹Data for a similar, highly activated substrate (2-Iodocyclohexenone). Performance with this compound may vary.

Analysis: The data clearly indicates that catalyst systems employing bulky biarylphosphine ligands such as SPhos and XPhos are highly effective, affording excellent yields in short reaction times. PdCl₂(dppf) also shows robust performance and is a reliable choice for substrates containing heteroatoms.[8] While heterogeneous catalysts like Pd/C offer simplified workup, their activity can be lower for less reactive aryl bromides, and leaching of palladium into the solution is a known issue.[9]

The Buchwald-Hartwig Amination: Architecting C-N Bonds

The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10] For this compound, the reaction is complicated by the acidic phenol, which can be deprotonated by the strong bases (e.g., NaOt-Bu, LHMDS) typically required for the catalytic cycle.[11] This necessitates careful selection of the base and a catalyst system that can operate efficiently under slightly less basic conditions if possible.

The mechanism involves oxidative addition of the aryl halide to Pd(0), formation of a palladium-amido complex via deprotonation of the amine, and subsequent reductive elimination to yield the arylamine.[11][12]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_reagents Reagents Pd(0)L Pd(0)L OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmidoComplex Palladium Amido Complex OxAdd->AmidoComplex HNR¹R² Base Product Ar-NR¹R² AmidoComplex->Product Reductive Elimination Product->Pd(0)L Regeneration ArX This compound (Ar-X) Amine Amine (HNR¹R²)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance of Palladium Catalysts

Bulky, electron-rich ligands are essential for successful Buchwald-Hartwig aminations as they facilitate the C-N bond-forming reductive elimination step, which is often rate-limiting.[13] The development of specialized ligands and air-stable palladacycle precatalysts has dramatically expanded the scope of this reaction to include challenging substrates.[13]

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination

Catalyst Precursor (mol%) Ligand (mol%) Amine Base Solvent Temp (°C) Yield (%) Reference
Pd(OAc)₂ (2) XPhos (4) Morpholine NaOt-Bu Toluene 100 High [13]
Pd₂(dba)₃ (1) BINAP (1.5) Aniline NaOt-Bu Toluene 80 High [10]
XPhos Pd G3 (2) XPhos (in situ) Primary Amine K₂CO₃ t-BuOH 120 >90 [14]

| PdCl₂(dppf) (5) | dppf (in situ) | Secondary Amine | Cs₂CO₃ | Dioxane | 100 | Moderate |[15] |

Note: Yields are generalized from reactions with similar electron-deficient aryl bromides. Optimization is crucial for this compound.

Analysis: Modern catalyst systems utilizing ligands like XPhos are highly active and versatile.[13] The use of third-generation (G3) precatalysts can offer enhanced stability and activity, even allowing for the use of weaker bases like K₂CO₃, which is advantageous given the substrate's phenolic group.[14] Bidentate ligands like BINAP were an early breakthrough, expanding the reaction's scope to primary amines.[10] While effective, they may be superseded by the more active monophosphine biaryl ligands for particularly challenging substrates.

The Heck Reaction: Olefin Functionalization

The Heck reaction couples aryl halides with alkenes, providing a powerful method for C-C bond formation and vinylation.[16] For this compound, the strong electron-withdrawing effect of the nitro group makes the aryl bromide an excellent substrate for this transformation, as it promotes the initial oxidative addition to the Pd(0) catalyst.[17]

The catalytic cycle involves oxidative addition, migratory insertion of the olefin into the palladium-aryl bond, and β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[18]

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X MigratoryInsertion Migratory Insertion OxAdd->MigratoryInsertion Alkene BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride BetaHydride->Pd(0)L2 Base Product Ar-Alkene BetaHydride->Product

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparative Performance of Palladium Catalysts

Unlike the Suzuki and Buchwald-Hartwig reactions, Heck reactions can often be performed under ligand-free conditions, particularly with highly active substrates. However, the use of ligands can improve selectivity and efficiency. Palladacycles and N-heterocyclic carbene (NHC) ligands have also proven to be highly effective.[17]

Table 3: Comparison of Catalyst Systems for Heck Reaction of Bromo-Nitro-Aromatics

Catalyst Precursor (mol%) Ligand (mol%) Alkene Base Solvent Temp (°C) Yield (%) Reference
Pd(OAc)₂ (1) None Butyl acrylate NaOAc DMA 130-140 95 [19]
Pd(OAc)₂ (1) P(o-tol)₃ (2) Styrene Et₃N Acetonitrile 80 >90 [17]
Herrmann's Catalyst (1) Palladacycle n-Butyl acrylate NaOAc NMP 140 High [17]

| Pd/C (heterogeneous) | None | Acrylic Acid | Et₃N | Water | 100 | >90 |[20] |

Analysis: For activated substrates like this compound, ligand-free systems using Pd(OAc)₂ can be remarkably efficient, providing a cost-effective and straightforward approach.[19] The use of phosphine ligands like P(o-tol)₃ or highly stable palladacycles (e.g., Herrmann's catalyst) can enhance catalyst stability and lifetime, which is particularly useful for large-scale synthesis.[17] Heterogeneous catalysts again offer the advantage of easy recovery.[20]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for researchers. As with any reaction, small-scale optimization of parameters such as base, solvent, and temperature is recommended.

Protocol 1: High-Efficacy Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol is designed for high yield and reliability, leveraging a modern, air-stable palladacycle precatalyst.

Materials:

  • This compound (1.0 mmol, 218 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • SPhos Pd G2 Precatalyst (0.02 mmol, 14.5 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 637 mg)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, SPhos Pd G2 Precatalyst, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typical reaction time: 1-4 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents 1. Add Reagents & Catalyst to Schlenk Flask start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvents 3. Add Degassed Solvents inert->solvents react 4. Heat to 100 °C with Stirring solvents->react monitor 5. Monitor by TLC / GC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute, & Perform Aqueous Workup monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Catalyst Recommendations

The successful functionalization of this compound via palladium-catalyzed cross-coupling is critically dependent on the judicious selection of the catalyst system.

  • For Suzuki-Miyaura C-C Couplings: The highest efficacy is consistently achieved with modern catalyst systems employing bulky, electron-rich biarylphosphine ligands. SPhos and XPhos -based catalysts, particularly air-stable precatalysts like SPhos Pd G2 , are highly recommended for achieving near-quantitative yields under relatively mild conditions.

  • For Buchwald-Hartwig C-N Couplings: The challenges posed by the acidic phenol necessitate a highly active catalyst. Again, systems based on ligands like XPhos are superior. The use of advanced precatalysts (G2, G3) that may allow for weaker bases should be strongly considered to minimize side reactions.

  • For Heck C-C Couplings: Given the activated nature of the substrate, ligand-free Pd(OAc)₂ provides a simple, cost-effective, and highly efficient method. For improved stability or challenging olefin partners, a Herrmann-type palladacycle is an excellent choice.

By understanding the interplay between the substrate's electronic properties and the ligand's steric and electronic characteristics, researchers can overcome the synthetic challenges posed by this compound and efficiently access a wide array of valuable derivatives.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Bromo-3-nitrophenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-Bromo-3-nitrophenol in complex matrices is a critical endeavor. This compound, a key intermediate in various synthetic pathways, necessitates robust analytical methods to ensure product quality, monitor environmental samples, or assess biological exposure.[1][2] This guide provides an in-depth comparison of analytical methodologies for this compound, with a focus on method validation in accordance with international guidelines. We will explore the nuances of method selection, the intricacies of sample preparation, and the rigorous process of validation, supported by experimental data and established protocols.

The Analytical Challenge: this compound in Complex Milieus

The analysis of this compound is often complicated by the matrix in which it resides. Whether in pharmaceutical formulations, wastewater, or biological fluids, the presence of interfering substances can significantly impact the accuracy and reliability of analytical results.[3] Therefore, the choice of analytical technique and the development of an effective sample preparation strategy are paramount.

A Comparative Analysis of Analytical Techniques

The two most prominent techniques for the analysis of nitrophenols, including this compound, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] The selection between these methods is contingent upon several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.[4][6]Requires derivatization to increase the volatility of the phenolic hydroxyl group, which can add complexity to the sample preparation.[7]
Sample Preparation Often requires filtration and dilution. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary for complex matrices to remove interferences.[3][6][8]In addition to extraction, a derivatization step (e.g., silylation) is typically required to make the analyte amenable to GC analysis.[4][7]
Sensitivity & Selectivity Good sensitivity with UV detection, which is suitable for aromatic nitro compounds. Diode-Array Detection (DAD) can provide spectral information for peak purity assessment. Mass spectrometric detection (LC-MS) offers higher selectivity and sensitivity.[9]Excellent sensitivity and selectivity, especially in Selected Ion Monitoring (SIM) mode. The mass spectrum provides a high degree of confidence in analyte identification.[7]
Instrumentation Cost & Complexity Generally lower cost and less complex to operate and maintain compared to GC-MS.Higher initial investment and operational complexity.
Throughput Typically offers higher sample throughput due to simpler sample preparation.Lower throughput due to the additional derivatization step.

For routine quality control and analysis of this compound in many complex matrices, HPLC with UV detection presents a pragmatic and robust choice , offering a balance of sensitivity, selectivity, and ease of use. GC-MS, while powerful, is often reserved for instances requiring very high sensitivity or unambiguous confirmation of the analyte's identity.

The Workflow of Analytical Method Validation

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[10][11][12] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[10][11][13]

Caption: A generalized workflow for the validation of an analytical method.

Detailed Experimental Protocol: Validation of an HPLC-UV Method for this compound

This section provides a detailed protocol for the validation of a reversed-phase HPLC method for the quantification of this compound in a complex matrix, such as industrial wastewater.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid, this compound reference standard.

Chromatographic Conditions (Example)
  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation: Solid-Phase Extraction (SPE)

For a complex matrix like wastewater, an SPE procedure is crucial for sample clean-up and concentration.[3][8][14]

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 100 mL of the filtered wastewater sample through the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

Caption: A typical Solid-Phase Extraction (SPE) workflow for sample preparation.

Validation Parameters and Acceptance Criteria

The following validation parameters should be assessed according to ICH Q2(R1) guidelines.[10][11][12]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank matrix, spiked matrix, and reference standard. Assess peak purity using a DAD.The analyte peak should be free from interference from matrix components, and the peak purity index should be greater than 0.99.
Linearity Analyze a minimum of five concentrations of the reference standard prepared in the blank matrix extract.The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range The range is established based on the linearity study and the intended application of the method.The method should be accurate and precise within the defined range.
Accuracy (Recovery) Analyze spiked blank matrix samples at three concentration levels (low, medium, high) in triplicate.The mean recovery should be within 80-120% for each concentration level.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.The Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The LOD is the lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in the parameters, with results remaining within the acceptance criteria.
Hypothetical Validation Data Summary

The following table presents a summary of plausible validation data for the described HPLC method.

Validation ParameterResult
Linearity (r²) 0.9995
Range 0.1 - 10 µg/mL
Accuracy (Mean Recovery) 98.5% - 102.1%
Precision (Repeatability RSD) 0.85%
Precision (Intermediate RSD) 1.25%
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Robustness No significant impact on results observed.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. However, for most applications involving complex matrices, a validated Reversed-Phase HPLC method with UV detection offers a superior balance of performance, cost-effectiveness, and throughput . The key to successful analysis lies in a well-developed sample preparation protocol, such as Solid-Phase Extraction, to mitigate matrix effects.

The validation of the chosen analytical method is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. By following the principles outlined in this guide and adhering to international standards such as ICH Q2(R1), researchers can confidently and accurately quantify this compound in even the most challenging of matrices.

References

A Cost-Benefit Analysis of 4-Bromo-3-nitrophenol in Multi-Step Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and overall success of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Bromo-3-nitrophenol as a key intermediate, offering an objective comparison with its chloro- and iodo-analogs. By examining experimental data and practical considerations, this document aims to empower chemists to make informed decisions in their synthetic strategies.

Introduction: The Versatile Role of Halogenated Nitrophenols in Synthesis

Halogenated nitrophenols are valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening up further synthetic possibilities. The halogen atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, and etherification reactions like the Williamson ether synthesis.

This compound, with its bromine atom, nitro group, and phenolic hydroxyl group, offers multiple points for functionalization, making it a versatile intermediate in the construction of intricate molecular architectures.[2]

At a Glance: Cost and Reactivity Comparison of 4-Halo-3-nitrophenols

A primary consideration in any synthesis is the trade-off between the cost of a starting material and its performance in a given reaction. This is particularly relevant when choosing between different halogenated analogs. The table below provides an approximate cost comparison and a general overview of the expected reactivity of this compound and its alternatives in common synthetic transformations.

CompoundStructureApproximate Price (USD/gram)Relative Reactivity in Cross-Coupling
4-Chloro-3-nitrophenol4-Chloro-3-nitrophenol$4 - $7[2][3]Lower
This compound this compound$17 - $26 [4]Baseline
4-Iodo-3-nitrophenol4-Iodo-3-nitrophenol$38 - $50[5][6][7]Higher

Note: Prices are estimates based on currently available data from various suppliers for research-grade quantities and are subject to change. Bulk pricing may be significantly lower.

The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl.[8][9] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and the C-Cl bond being the strongest.[10] Consequently, 4-Iodo-3-nitrophenol is expected to exhibit the highest reactivity, often requiring milder reaction conditions and shorter reaction times. Conversely, 4-Chloro-3-nitrophenol is the most economical option but may necessitate more forcing conditions, such as higher temperatures, more active and specialized catalysts, and longer reaction times to achieve comparable yields to its bromo counterpart.[8][11] this compound, therefore, represents a well-balanced option, offering good reactivity at a moderate cost.

Application in Multi-Step Synthesis: A Comparative Analysis

To provide a practical comparison, we will examine the utility of this compound and its alternatives in two common and crucial synthetic transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Williamson ether synthesis for C-O bond formation.

Case Study 1: Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[12] The choice of the aryl halide can significantly impact the efficiency of this transformation.

Workflow for a Generic Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow cluster_reactants Reactants & Reagents A Aryl Halide (1 equiv) (e.g., this compound) F Reaction Mixture A->F B Arylboronic Acid (1.1-1.5 equiv) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) C->F D Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv) D->F E Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) E->F G Heat (e.g., 80-100 °C) F->G Inert Atmosphere (N₂ or Ar) H Workup & Purification (Extraction, Chromatography) G->H Cooling I Biphenyl Product H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Cost-Benefit Considerations for Suzuki-Miyaura Coupling:

  • 4-Chloro-3-nitrophenol: The low initial cost is attractive for large-scale synthesis. However, the potentially lower reactivity might necessitate the use of more expensive and air-sensitive catalysts and ligands, longer reaction times, and higher temperatures, which can increase overall process costs and energy consumption. The need for more forceful conditions could also lead to the formation of more byproducts, complicating purification.

  • This compound: This intermediate offers a good compromise between reactivity and cost. It is generally more reactive than the chloro-analog, allowing for the use of a wider range of less expensive palladium catalysts and milder reaction conditions. This can lead to cleaner reactions, higher yields, and simpler purification, potentially offsetting its higher initial cost compared to the chloro-derivative.

  • 4-Iodo-3-nitrophenol: While offering the highest reactivity and the potential for the mildest reaction conditions, its significantly higher cost makes it less economically viable for large-scale production unless the downstream product is of very high value or subsequent synthetic steps are particularly sensitive to harsher conditions.

Case Study 2: Williamson Ether Synthesis for the Formation of Diphenyl Ethers

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or, in the case of diaryl ethers, a nucleophilic aromatic substitution reaction.[11][14] The phenolic hydroxyl group of 4-halo-3-nitrophenols can be deprotonated to form a phenoxide, which can then act as a nucleophile.

Workflow for a Generic Williamson Ether Synthesis

Williamson_Workflow cluster_step1 Phenoxide Formation A 4-Halo-3-nitrophenol (1 equiv) D Formation of Phenoxide A->D B Base (e.g., K₂CO₃, NaOH, 1.1-1.5 equiv) B->D C Solvent (e.g., DMF, Acetonitrile) C->D F Reaction Mixture D->F E Aryl Halide or Alkyl Halide (1-1.2 equiv) E->F G Heat (e.g., 80-120 °C) F->G Inert Atmosphere (N₂ or Ar) H Workup & Purification (Quenching, Extraction, Crystallization) G->H Cooling I Diphenyl Ether or Alkyl Aryl Ether Product H->I

Caption: Generalized workflow for a Williamson ether synthesis.

Cost-Benefit Considerations for Williamson Ether Synthesis:

In the context of forming diaryl ethers via nucleophilic aromatic substitution, the reactivity of the aryl halide electrophile is a key factor. If the 4-halo-3-nitrophenol is used to form the phenoxide nucleophile, the choice of halogen will have a less direct impact on the rate of this specific reaction. However, if the halogen on the nitrophenol is the leaving group in a nucleophilic aromatic substitution, the reactivity trend (F > Cl > Br > I) is generally observed, which is the opposite of that in palladium-catalyzed cross-coupling reactions.

When using the phenoxide of 4-halo-3-nitrophenol to react with another aryl halide, the cost of the starting material becomes the primary differentiating factor. Given the similar reactivity of the resulting phenoxides, the more economical 4-Chloro-3-nitrophenol would likely be the preferred choice from a cost perspective, assuming the subsequent reaction steps are not adversely affected by the presence of the chlorine atom.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Williamson ether synthesis. Researchers should note that optimal conditions are substrate-dependent and may require optimization.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (e.g., this compound, 1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Williamson Ether Synthesis
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (e.g., this compound, 1.0 equiv) and a suitable solvent (e.g., DMF or acetonitrile).

  • Add the base (e.g., K₂CO₃, 1.5 equiv) and stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide or activated aryl halide (1.1 equiv) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Safety and Handling Considerations

All 4-halo-3-nitrophenols should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. These compounds are generally considered harmful if swallowed and can cause skin and eye irritation.[15] Work should be conducted in a well-ventilated fume hood.

  • 4-Chloro-3-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[15]

  • 4-Iodo-3-nitrophenol: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: Making the Strategic Choice

The cost-benefit analysis of using this compound in multi-step synthesis reveals it to be a strategically advantageous reagent. While not the most inexpensive halogenated nitrophenol available, its enhanced reactivity in crucial C-C bond-forming reactions like the Suzuki-Miyaura coupling often justifies its moderate cost, leading to more efficient and reliable synthetic outcomes. In contrast, for reactions where the halogen does not directly participate in the rate-determining step, such as in the formation of a phenoxide for a subsequent Williamson ether synthesis, the more economical 4-Chloro-3-nitrophenol may be the more prudent choice.

Ultimately, the optimal selection depends on a holistic evaluation of the entire synthetic route, including the cost of all reagents and catalysts, reaction times, energy consumption, and the ease of purification. For research, process development, and drug discovery professionals, this compound offers a robust and versatile platform for the construction of complex molecular architectures, providing a favorable balance of cost, reactivity, and accessibility.

References

The Pursuit of Potency: A Comparative Guide to Exploring Structural Analogs of 4-Bromo-3-nitrophenol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a hit compound to a lead candidate is a meticulous process of optimization. The scaffold of 4-Bromo-3-nitrophenol, a compound recognized for its potential antimicrobial properties, presents a compelling starting point for the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of the rationale and methodologies for designing and evaluating structural analogs of this compound to achieve improved biological activity. We will delve into the key structural modifications that can influence efficacy, present comparative experimental data from related compound series, and provide detailed protocols to empower your research endeavors.

The Rationale for Analog Development: Beyond the Parent Scaffold

This compound is a substituted phenolic compound featuring a bromine atom and a nitro group on the benzene ring.[1] While it has demonstrated potential as an antimicrobial agent, the exploration of its structural analogs is driven by the quest for enhanced potency, improved selectivity, and a better safety profile. The chemical functionalities of this compound offer multiple avenues for modification, each with the potential to modulate its biological activity.

The core principles guiding the structural modifications of this compound revolve around established structure-activity relationships (SAR) observed in related phenolic and nitroaromatic compounds. Key considerations include:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group and the halogen substituent significantly influences the acidity of the phenolic hydroxyl group and the overall electron distribution of the aromatic ring. Fine-tuning these electronic properties by introducing different substituents can impact the molecule's ability to interact with biological targets.

  • Enhancement of Lipophilicity: A compound's ability to traverse cellular membranes is a critical determinant of its bioactivity. Modifications that alter the lipophilicity of the this compound scaffold can lead to improved cellular uptake and, consequently, enhanced efficacy.

  • Introduction of Additional Pharmacophoric Features: The incorporation of other functional groups known to contribute to antimicrobial activity can lead to synergistic effects. For instance, the addition of other halogen atoms or heterocyclic moieties can introduce new binding interactions with molecular targets.

A Case Study in Analog Design: Comparative Analysis of Brominated Phenol Derivatives

While specific studies detailing a broad range of this compound analogs are limited in the public domain, we can draw valuable insights from the investigation of closely related bromophenol derivatives. A study on a series of brominated dihydroxyacetophenones provides concrete data on how structural modifications impact antibacterial activity and cytotoxicity.

Comparative Biological Activity of Bromophenol Analogs
Compound IDStructureMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. P. aeruginosaIC50 (μM) vs. HEK-293 cells
1 3-bromo-2,4-dihydroxyacetophenone2478014.8
2 3-bromo-2,6-dihydroxyacetophenone1278031.1
3 5-bromo-2,4-dihydroxyacetophenone39078032.0

Data sourced from a study on bromophenol derivatives.[2]

Key Insights from the Comparative Data:

  • Impact of Substituent Positioning: A comparison of compounds 1 , 2 , and 3 clearly demonstrates the critical role of substituent placement on the aromatic ring. Compound 2 (3-bromo-2,6-dihydroxyacetophenone) exhibited the most potent activity against S. aureus with a MIC of 12 μg/mL.[2] This suggests that the specific arrangement of the bromine and hydroxyl groups in this analog is more favorable for antibacterial action against this Gram-positive bacterium.

  • Spectrum of Activity: All three analogs showed significantly weaker activity against the Gram-negative bacterium P. aeruginosa, with a MIC of 780 μg/mL for all.[2] This highlights a common challenge in antimicrobial drug development: achieving broad-spectrum activity. The outer membrane of Gram-negative bacteria often presents a formidable barrier to compound penetration.

  • Therapeutic Index: The cytotoxicity data, represented by the IC50 values against human HEK-293 cells, allows for an initial assessment of the therapeutic index. Compound 2 , with the lowest MIC against S. aureus and a higher IC50 value compared to compound 1 , presents a more promising therapeutic window.[2]

Proposed Mechanistic Pathways: Unraveling the Mode of Action

The biological activity of nitrophenolic compounds is often attributed to their ability to interfere with fundamental cellular processes. For this compound and its analogs, several potential mechanisms of action can be hypothesized based on existing literature.

A plausible mechanism of action for bromonitro compounds is the inhibition of essential enzymes through the oxidation of their thiol groups. The antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane) is believed to exert its effect by oxidizing crucial protein thiols, leading to enzyme inactivation and subsequent inhibition of microbial growth.[3] This suggests that the electrophilic nature of the nitro- and bromo-substituted aromatic ring in this compound analogs could facilitate similar interactions with cysteine residues in key bacterial enzymes.

Hypothetical Signaling Pathway of Enzyme Inhibition by a this compound Analog

G cluster_0 Bacterial Cell Analog This compound Analog Membrane Cell Membrane Penetration Analog->Membrane Passive Diffusion Enzyme Essential Bacterial Enzyme (e.g., with Cys residue) Membrane->Enzyme Intracellular Accumulation Inhibition Enzyme Inhibition Enzyme->Inhibition Oxidation of Thiol Groups Metabolism Disruption of Metabolic Pathway Inhibition->Metabolism Death Bacterial Cell Death Metabolism->Death

Caption: Proposed mechanism of action for a this compound analog.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate the exploration of structural analogs of this compound, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

General Synthesis of Brominated Phenol Derivatives

This protocol describes a general method for the bromination of a substituted phenol, which can be adapted for the synthesis of various analogs.

Workflow for the Synthesis of Brominated Phenol Analogs

G Start Start with Substituted Phenol Dissolve Dissolve in Anhydrous Acetonitrile Start->Dissolve Add_NBS Add N-Bromosuccinimide (NBS) Dissolve->Add_NBS Heat Heat Reaction Mixture Add_NBS->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification by Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

References

Guide to the Chemoselectivity of 4-Bromo-3-nitrophenol in the Kosugi-Migita-Stille Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

In the intricate world of complex molecule synthesis, chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. For multifunctional scaffolds like 4-bromo-3-nitrophenol, which possesses two potential sites for palladium-catalyzed cross-coupling, understanding the rules of engagement is critical for strategic and efficient synthesis. This guide provides a deep dive into the predictable and highly selective behavior of this compound in the Kosugi-Migita-Stille coupling, contrasting it with alternative strategies required to functionalize its different reactive centers.

The Principle of Chemoselectivity in Stille Coupling

The Kosugi-Migita-Stille reaction is a cornerstone of C-C bond formation, celebrated for its mild, near-neutral reaction conditions and remarkable tolerance for a wide array of functional groups, including acids, esters, amines, and even unprotected hydroxyl groups.[1][2][3][4] The reaction couples an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), typically an aryl or vinyl halide or triflate, using a palladium(0) catalyst.[5][6][7][8]

The mechanism, illustrated below, hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][9] The chemoselectivity of the reaction is most often determined in the initial oxidative addition step, where the palladium catalyst inserts into the most reactive carbon-electrophile bond.

Stille_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ PdII_complex R²-Pd(II)L₂-X Pd0->PdII_complex R²-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R1R2 R¹-SnR₃ SnX X-SnR₃ PdII_complex->SnX Transmetal Transmetalation PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination Stannane R¹-SnR₃ Halide R²-X workflow start This compound stille Stille Coupling (R-SnBu₃, Pd(0)) start->stille Target: C-Br bond triflation Triflation (Tf₂O, Base) start->triflation Target: C-O bond product_Br 4-R-3-nitrophenol stille->product_Br triflate_intermediate 4-Bromo-3-nitrophenyl triflate triflation->triflate_intermediate stille_OTf Stille Coupling (R-SnBu₃, Pd(0), LiCl) triflate_intermediate->stille_OTf product_O 4-Bromo-3-nitro-1-R-benzene stille_OTf->product_O

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and developers, our focus is often on synthesis and discovery. However, the life cycle of a chemical does not end with the final reaction. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-3-nitrophenol (CAS No. 78137-76-5), a compound whose dual chemical nature as both a halogenated and a nitrated aromatic requires stringent handling procedures.

The causality behind these procedures is rooted in the compound's inherent hazards. Understanding these hazards is the first step toward mitigating risk.

Hazard Identification and Inherent Risk

This compound is a solid organic compound that presents multiple health and environmental risks.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling at all stages, including disposal.[3]

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Description Causality and Implication for Disposal
Acute Toxicity, Oral H302 Harmful if swallowed.[3] Accidental ingestion of contaminated materials can be toxic. All waste must be securely contained.
Skin Corrosion/Irritation H315 Causes skin irritation.[3][4] Direct contact can cause inflammation. Requires use of appropriate personal protective equipment (PPE) during handling and disposal.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[3][4] Vapors or direct contact can damage eye tissue. Mandates the use of sealed eye protection.

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4] | Inhalation of dust can irritate the respiratory tract. Handling should occur in well-ventilated areas, and dust generation must be minimized. |

Beyond these immediate health warnings, the compound's structure informs its classification as a hazardous waste:

  • Halogenated Organic Compound: The presence of a bromine atom places it in a category of chemicals that are often persistent in the environment and are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Nitroaromatic Compound: Nitroaromatic compounds are recognized as priority environmental pollutants due to their toxicity and resistance to natural degradation.[7][8]

Therefore, any waste stream containing this compound must be treated as toxic and environmentally persistent hazardous waste.

Pre-Disposal Safety Protocol: Containment and PPE

Before disposal begins, ensuring personal and environmental safety is critical. This protocol is designed to prevent exposure and accidental release.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile. Given the compound's classification as a skin irritant, double-gloving is a prudent measure for enhanced protection.

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust, conduct all work within a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

Spill Management

In the event of a spill, the immediate priority is to contain and isolate the material.

  • Evacuate non-essential personnel from the area.

  • Wearing the full PPE described above, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[4][9]

  • Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

The Core Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a systematic process. Each step is a self-validating control point to ensure safety and compliance.

Step 1: Waste Characterization All waste containing this compound—including pure compound, reaction mixtures, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials—must be characterized as RCRA Hazardous Waste . The primary hazardous characteristic is Toxicity .

Step 2: Segregation of Waste Streams This is the most critical logistical step. Due to its chemical nature, this waste must be segregated into a specific container.

  • Action: Designate a waste container specifically for Halogenated Organic Solids or Halogenated Organic Liquids , depending on the form of the waste.

  • Causality: Disposal facilities use different processes for halogenated and non-halogenated waste. Incineration of halogenated compounds produces acidic gases (like hydrogen bromide from this compound) that require special scrubbers to neutralize.[10][11] Mixing waste streams leads to costly and improper disposal.

Step 3: Containerization and Labeling Proper containment and communication are vital.

  • Select the Right Container: Use a container made of a chemically compatible material (e.g., high-density polyethylene for solids, or a glass bottle for liquids) that is in good condition with a secure, leak-proof lid.

  • Label Immediately: Before any waste is added, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Toxic"

    • The accumulation start date (the date the first drop of waste enters the container)

    • The name and location of the generating laboratory

Step 4: On-Site Accumulation Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.

Step 5: Final Disposal Route The required method for final disposal of this compound is high-temperature incineration .

  • Mechanism: This process is necessary to achieve complete thermal destruction of the stable aromatic ring and its functional groups.[10]

  • Vendor Requirements: This disposal must be carried out by a licensed and approved hazardous waste disposal facility. Your institution's Environmental Health & Safety (EHS) office will coordinate the pickup and transport of the waste container. Do not attempt to dispose of this chemical via standard drains or trash.[12] Landfill disposal is prohibited for this class of chemical.

Visualization of the Disposal Decision Workflow

The following diagram illustrates the logical flow for handling waste generated from this compound.

G cluster_0 Laboratory Operations cluster_1 EHS & Vendor Operations WasteGen Waste Generated (this compound) Characterize Step 1: Characterize Waste Is it Hazardous? WasteGen->Characterize Segregate Step 2: Segregate Waste Is it Halogenated? Characterize->Segregate Yes (Toxic) Containerize Step 3: Containerize & Label Use dedicated Halogenated Waste container. Label with contents and hazards. Segregate->Containerize Yes Store Step 4: Accumulate On-Site Store in designated Satellite Area. Keep container closed. Containerize->Store Transfer Step 5: Transfer to EHS Arrange for waste pickup. Store->Transfer Dispose Final Disposal High-Temperature Incineration by Licensed Vendor Transfer->Dispose

Caption: Decision workflow for this compound waste management.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By understanding its specific hazards as a toxic, halogenated, and nitrated aromatic compound, we can implement a disposal plan that is safe, compliant, and environmentally sound. The core principles are unambiguous: correctly characterize the waste, meticulously segregate it from other waste streams, use proper and clearly labeled containers, and ensure its final destruction via high-temperature incineration by a qualified facility. Adherence to this protocol builds a foundation of safety and trust that extends beyond the product itself.

References

Navigating the Safe Handling of 4-Bromo-3-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount. 4-Bromo-3-nitrophenol, a halogenated nitrophenol, serves as a valuable intermediate in the creation of various pharmaceutical and dye compounds.[1][2][3] However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of appropriate safety protocols. This guide provides essential, in-depth procedural guidance for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Inherent Risks of this compound

This compound is a yellow to orange crystalline solid that presents multiple health hazards.[4][5] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[4]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[4]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[4]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[4]

The presence of the nitro group and the phenolic hydroxyl group contributes to its reactivity and toxicity.[5] Phenols, as a class of compounds, are known to be readily absorbed through the skin and can cause systemic toxic effects. Therefore, preventing all routes of exposure is the cornerstone of a sound safety strategy.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural formality but a critical, risk-mitigation strategy. The following table outlines the minimum PPE requirements for handling this compound, with explanations rooted in the compound's specific hazards.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against dust particles and splashes. A full-face shield worn over the goggles is mandatory when there is a risk of splashing, such as during dissolution or reaction quenching.[2][6]
Hands Double Nitrile Gloves or Neoprene/Butyl Rubber GlovesFor incidental contact, such as weighing, double-gloving with standard nitrile gloves is recommended. For tasks with a higher risk of direct contact or immersion, heavy-duty neoprene or butyl rubber gloves should be worn.[1] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect the skin from accidental contact. Ensure the sleeves are tucked into your gloves.
Respiratory NIOSH-Approved RespiratorWhen handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator with a particulate filter is necessary to prevent respiratory irritation.[6][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following steps provide a procedural guide for common laboratory manipulations of this compound.

Preparation and Weighing:
  • Engineering Controls: All handling of solid this compound must be conducted within a certified chemical fume hood to control dust and potential vapors.[8]

  • Surface Protection: Line the work surface of the fume hood and the balance with absorbent, disposable bench paper.

  • PPE Donning: Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of this compound onto a tared weigh boat. Avoid creating dust. Use a spatula to gently transfer the solid.

  • Immediate Cleanup: After weighing, carefully clean the spatula and any residual dust from the balance and work surface using a damp paper towel, which should then be disposed of as hazardous waste.

Dissolution and Reaction Setup:
  • Vessel Selection: Choose an appropriate reaction vessel that can be securely sealed or is equipped with a condenser to prevent the escape of vapors.

  • Solvent Addition: Slowly add the solvent to the solid this compound in the reaction vessel within the fume hood.

  • Mixing: Use magnetic or overhead stirring to facilitate dissolution. Avoid vigorous shaking that could lead to splashing.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and all contaminated materials must be treated with the same level of caution as its handling. Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, paper towels, and spent desiccant, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[2] High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow start Start: Handling This compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood weighing Weighing solid or potential for dust/aerosol generation? fume_hood->weighing Yes respirator Add NIOSH-Approved Respirator fume_hood->respirator No splash_risk Is there a risk of splashing (e.g., dissolution, quenching)? weighing->splash_risk Yes/No base_ppe Minimum PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Chemical-Resistant Lab Coat splash_risk->base_ppe No face_shield Add Full-Face Shield splash_risk->face_shield Yes end Proceed with Caution base_ppe->end respirator->weighing face_shield->base_ppe

Caption: PPE selection workflow for this compound.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can confidently and safely harness the synthetic potential of this compound while upholding the highest standards of laboratory safety.

References

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